1,2-Dihydro-1,2-azaborine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
6680-69-9 |
|---|---|
分子式 |
C4H5BN |
分子量 |
77.9 g/mol |
InChI |
InChI=1S/C4H5BN/c1-2-4-6-5-3-1/h1-4,6H |
InChI 键 |
RABZMSPTIUSCKP-UHFFFAOYSA-N |
SMILES |
[B]1C=CC=CN1 |
规范 SMILES |
[B]1C=CC=CN1 |
同义词 |
1,2-azaborine 1,2-dihydro-1,2-azaborine |
产品来源 |
United States |
Foundational & Exploratory
The Electronic Structure of 1,2-Dihydro-1,2-azaborine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydro-1,2-azaborine, a heterocyclic aromatic compound isoelectronic with benzene, has garnered significant attention due to its unique electronic properties and potential applications in medicinal chemistry and materials science.[1] This technical guide provides an in-depth analysis of the electronic structure of the this compound core, synthesizing key findings from computational and experimental studies. This document presents a comprehensive overview of its molecular geometry, orbital energies, spectroscopic signatures, and reactivity, supported by detailed experimental and computational protocols. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using Graphviz.
Introduction
The replacement of a C=C bond in benzene with an isoelectronic B-N unit results in the formation of this compound, a molecule that retains aromatic character yet exhibits a distinct electronic landscape.[2] This structural modification introduces a significant dipole moment and alters the energies and symmetries of the molecular orbitals, leading to unique reactivity and photophysical properties.[3] Understanding the nuanced electronic structure of this heterocycle is paramount for its rational design and incorporation into functional molecules for drug development and advanced materials. This guide serves as a comprehensive resource, detailing the fundamental electronic characteristics of the this compound ring system.
Molecular Geometry and Bonding
The planarity of the this compound ring is a key indicator of its aromaticity. Microwave spectroscopy and X-ray crystallography studies have confirmed this planar structure. The introduction of the heteroatoms leads to notable differences in bond lengths compared to benzene, reflecting the altered electron distribution.
Table 1: Experimental Bond Lengths of this compound
| Bond | Method | Bond Length (Å) | Reference |
| B-N | Microwave Spectroscopy | 1.45(3) | [4] |
| B-C | Microwave Spectroscopy | 1.51(1) | [4] |
| N-C | Microwave Spectroscopy | 1.37(3) | [4] |
One-electron oxidation of substituted 1,2-azaborines generally leads to an increase of 0.03–0.06 Å in the N1−B2 and C5−C6 bond lengths, and a 0.03–0.05 Å shortening of the C6−N1 bond.[5]
Electronic Properties and Aromaticity
The electronic properties of this compound have been extensively studied through a combination of UV-photoelectron spectroscopy (UV-PES) and computational methods. These studies reveal a significant departure from the electronic structure of benzene.
Table 2: Comparative Electronic Properties of this compound and Benzene
| Property | This compound | Benzene | Reference |
| First Ionization Energy (eV) | 8.6 | 9.25 | [3] |
| Molecular Dipole Moment (D) | 2.154 | 0 | [3] |
| λmax (UV-Vis, nm) | 269 | 255 | [3] |
The replacement of two adjacent carbon atoms in benzene with nitrogen and boron in this compound leads to a significant change in the electronic structure.[3] The degeneracy of the highest occupied molecular orbitals (HOMO) in benzene is lifted in 1,2-azaborine, resulting in a destabilization of the HOMO and stabilization of the HOMO-1.[3]
Spectroscopic Characterization
The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.
UV-Photoelectron Spectroscopy (UV-PES)
UV-PES provides direct experimental insight into the energies of occupied molecular orbitals. The spectrum of this compound shows distinct ionization bands corresponding to its π and σ orbitals.
Table 3: Ionization Energies of this compound
| Ionization Band | Energy (eV) | Orbital Assignment | Reference |
| 1st | 8.6 | HOMO (π) | [3] |
| 2nd | 10.3 | HOMO-1 (π/n) | [3] |
| 3rd | 11.1 | σ-symmetry orbital | [3] |
| 4th | 12.0 | σ-symmetry orbital | [3] |
| 5th | 12.7 | π bonding interaction between all carbon atoms | [3] |
UV-Visible Spectroscopy
The lowest energy absorption of the parent this compound is observed at 269 nm, which is close in energy to the α-band of benzene (255 nm).[6] However, the molar absorptivity is significantly stronger in the azaborine, indicating a more allowed electronic transition.[6]
NMR Spectroscopy
¹H, ¹¹B, and ¹³C NMR spectroscopy are crucial tools for characterizing 1,2-azaborine derivatives. The chemical shifts are sensitive to the electronic environment of the nuclei within the ring.
Table 4: Representative NMR Chemical Shifts for Parent this compound
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹H | See Reference | [6] |
| ¹¹B | See Reference | [6] |
| ¹³C | See Reference | [6] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic vibrational bands. A notable feature is the B=N stretching vibration, which appears as a signal pair with a 1:4 intensity ratio, typical for compounds with a natural isotopic abundance of boron (¹⁰B/¹¹B).[7]
Reactivity and Electronic Effects
Computational studies have shown that this compound is an activating substituent for electrophilic aromatic substitution on a tethered benzene ring, stabilizing both ortho and para intermediates.[5] Furthermore, electrophilic substitution and one-electron oxidation reactions of substituted 1,2-azaborines are generally more favorable than those of the corresponding benzene derivatives.[5]
Experimental and Computational Protocols
UV-Photoelectron Spectroscopy (UV-PES)
-
Instrumentation: The gas-phase He I photoelectron spectra are recorded on a spectrometer operating at a constant analyzer energy.
-
Operating Conditions: The experiments are conducted under a working pressure of 5×10⁻⁶ Torr, with the channeltron pressure maintained at ≤10⁻⁷ Torr.
-
Data Acquisition: Spectra are generated from a single scan consisting of 2048 data points, with an accuracy of within 0.05 eV.
-
Calibration: The spectra are calibrated using the known ionization energies of xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV). The accuracy of the reported ionization potentials is ± 0.03 eV for sharp peaks and ± 0.05 eV for broad signals.[3]
Microwave Spectroscopy
-
Instrumentation: A pulsed beam Fourier transform microwave spectrometer is utilized for these measurements.
-
Frequency Range: The spectra are typically measured in the 7-18 GHz range.
-
Sample Introduction: The this compound sample is introduced as a solution in dodecane, maintained at 0°C.
-
Analysis: The high resolution of this technique allows for the accurate determination of rotational constants and nuclear quadrupole hyperfine interactions for various isotopomers (e.g., H₆C₄¹¹B¹⁴N, H₆C₄¹⁰B¹⁴N, and H₅DC₄¹¹B¹⁴N).[4]
UV-Visible Spectroscopy
-
Sample Preparation: Samples are prepared as dilute solutions in a suitable spectroscopic grade solvent (e.g., pentane, CH₂Cl₂) that is optically clear in the region of interest.[8] Solutions must be free of particulate matter.[8]
-
Instrumentation: A standard dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A background spectrum of the solvent-filled cuvette is recorded first. The sample spectrum is then measured over the desired wavelength range. The path length is typically 1 cm.[8]
NMR Spectroscopy
-
Instrumentation: ¹H, ¹¹B, and ¹³C NMR spectra are recorded on high-field NMR spectrometers (e.g., 600 MHz).
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂). For ¹¹B NMR, quartz NMR tubes are preferred to avoid the broad signal from borosilicate glass.
-
Referencing: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.
-
¹¹B NMR: Due to its quadrupolar nature, ¹¹B NMR signals can be broad. ¹¹B is the more sensitive and commonly used isotope compared to ¹⁰B.
Infrared (IR) Spectroscopy
-
Sample Preparation for Solids: Due to the air-sensitivity of some boron compounds, sample preparation must be conducted in an inert atmosphere.
-
Nujol Mull: A small amount of the solid sample is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[9]
-
KBr Pellet: The finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a transparent pellet.[9]
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.
Computational Methods
-
Software: Quantum electronic structure calculations are typically performed using software packages such as Gaussian.
-
Levels of Theory:
-
Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) with functionals like B3LYP or Møller–Plesset second-order perturbation theory (MP2) are commonly employed.
-
Electronic Properties and Energies: Higher-level methods such as G3MP2 or coupled-cluster methods may be used for more accurate energy calculations. Time-Dependent DFT (TD-DFT) is used for calculating electronic excitation energies and UV-Vis spectra.
-
-
Basis Sets: A range of basis sets are utilized, from split-valence sets like 6-31+G(d,p) to Dunning's correlation-consistent basis sets like aug-cc-pVDZ, depending on the desired accuracy and computational cost.
Visualizations
Caption: Correlation of π-molecular orbital energies between benzene and this compound.
Caption: A typical workflow for the computational analysis of this compound's electronic structure.
Conclusion
The electronic structure of this compound presents a fascinating case of isoelectronic replacement leading to significant, yet predictable, alterations in aromatic character and reactivity compared to benzene. Its lower ionization energy, significant dipole moment, and distinct molecular orbital landscape make it a valuable scaffold for the development of novel pharmaceuticals and functional materials. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers aiming to harness the unique properties of this promising heterocyclic core.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structurally Diverse Boron-Nitrogen Heterocycles from an N2 O23- Formazanate Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
A Theoretical and Computational Guide to 1,2-Azaborine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and computational studies of 1,2-azaborine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. By replacing a C=C bond in benzene with an isoelectronic B-N bond, 1,2-azaborine exhibits unique electronic and structural properties that make it a compelling candidate for the development of novel therapeutic agents and functional materials. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and provides visual representations of computational workflows.
Core Properties: A Quantitative Overview
Theoretical calculations have been instrumental in elucidating the fundamental properties of 1,2-azaborine and its derivatives. The following tables summarize key quantitative data from various computational studies, providing a comparative overview of its structural, electronic, and energetic characteristics.
Table 1: Structural Parameters of 1,2-Azaborine
| Parameter | Method/Basis Set | Value | Reference |
| Bond Lengths (Å) | |||
| B-N | MP2/6-311+G(d,p) | 1.45 (planar ring) | [1] |
| B-C | MP2/6-311+G(d,p) | 1.51 | [1] |
| N-C | MP2/6-311+G(d,p) | 1.37 | [1] |
| C3-C4 | CCSD(T)/cc-pVTZ | 1.573 (Dewar isomer) | [2] |
| B-N | CCSD(T)/cc-pVTZ | 1.397 (Dewar isomer) | [2] |
| Rotational Constants (MHz) | |||
| A | B3LYP/6-31+G(d,p) | 4477.987(4) (for N-Et-1,2-azaborine) | [3] |
| B | B3LYP/6-31+G(d,p) | 1490.5083(7) (for N-Et-1,2-azaborine) | [3] |
| C | B3LYP/6-31+G(d,p) | 1230.6728(6) (for N-Et-1,2-azaborine) | [3] |
| Nuclear Quadrupole Coupling Constants (MHz) | |||
| eQq_aa (¹¹B) | B3LYP/6-31+G(d,p) | -1.82(1) (for N-Et-1,2-azaborine) | [3] |
| (eQq_bb - eQq_cc) (¹¹B) | B3LYP/6-31+G(d,p) | -3.398(4) (for N-Et-1,2-azaborine) | [3] |
| eQq_aa (¹⁴N) | B3LYP/6-31+G(d,p) | 1.25(1) (for N-Et-1,2-azaborine) | [3] |
| (eQq_bb - eQq_cc) (¹⁴N) | B3LYP/6-31+G(d,p) | 0.662(4) (for N-Et-1,2-azaborine) | [3] |
Table 2: Electronic and Energetic Properties of 1,2-Azaborine
| Property | Method/Basis Set | Value | Comparison/Note | Reference |
| HOMO Energy | DFT | Higher than benzene and toluene | [4] | |
| LUMO Energy | DFT | Lower than benzene and toluene | [4] | |
| HOMO-LUMO Gap | DFT | Very small | [4] | |
| First Ionization Energy (eV) | CAM-B3LYP/6-311G(d) | 8.6 | Benzene: 9.25 eV, Toluene: 8.83 eV | [5] |
| Resonance Stabilization Energy (kcal/mol) | G3(MP2) | 18.4 | Benzene: 32.4 kcal/mol | [1][6] |
| Heat of Hydrogenation (kcal/mol) | G3(MP2) | -30.1 | [6] | |
| Dipole Moment (Debye) | CAM-B3LYP/6-311G(d) | 2.154 | Benzene: 0 D, Toluene: 0.349 D | [5] |
| Aromaticity | NICS Calculations | Less aromatic than benzene, more than borazine | [7][8] | |
| Relative Stability of Isomers | Theoretical Studies | 1,2-azaborine >> 1,4-azaborine > 1,3-azaborine | The most stable isomer is not the most aromatic. | [4] |
Theoretical Protocols
The theoretical investigation of 1,2-azaborine properties relies on a range of computational chemistry methods. The following outlines the typical protocols employed in these studies.
Density Functional Theory (DFT) Calculations
DFT is a widely used method for studying the electronic structure and properties of 1,2-azaborine and its derivatives.
-
Functionals : Common functionals include B3LYP for general property calculations and M06-2X for reaction mechanisms and thermochemistry.[3][9] CAM-B3LYP is often used for time-dependent DFT (TD-DFT) calculations to predict electronic excitation energies.[5]
-
Basis Sets : A variety of Pople-style basis sets are frequently used, such as 6-31G(d) for initial geometry optimizations and larger sets like 6-31+G(d,p) and 6-311++G(d,p) for more accurate energy and property calculations.[3][10] Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are also employed, particularly for high-accuracy calculations of interaction energies.[11]
-
Software : The GAUSSIAN suite of programs is a commonly cited software package for performing these calculations.[3]
-
Applications : DFT calculations are used to determine optimized geometries, vibrational frequencies, HOMO-LUMO energies, and to investigate reaction pathways and transition states.[9][10][12]
Ab Initio Calculations
For higher accuracy, particularly for electron correlation effects, ab initio methods are employed.
-
Møller-Plesset Perturbation Theory (MP2) : This method is used for geometry optimizations and frequency calculations, especially when studying intermolecular interactions and for systems where DFT may not be sufficiently accurate.[7][11]
-
Coupled Cluster Theory (e.g., CCSD(T)) : Considered the "gold standard" for its high accuracy in energy calculations, CCSD(T) is used to obtain reliable bond lengths and relative energies of isomers.[2][13]
-
Basis Sets : Similar to DFT, a range of basis sets are used, with larger sets like 6-311++G** and cc-pVTZ providing more accurate results.[2]
Aromaticity Indices
Several computational metrics are used to quantify the aromaticity of 1,2-azaborine.
-
Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion where negative values inside the ring indicate aromaticity. Calculations show 1,2-azaborine has a substantial aromatic character.[8][11]
-
Harmonic Oscillator Model of Aromaticity (HOMA) : This index is based on the degree of bond length equalization.[8]
-
Para-Delocalization Index (PDI) : This index measures the electron delocalization between para-positioned atoms.[8]
-
Energy-based methods : The aromatic stabilization energy (ASE) is determined by comparing the heat of hydrogenation of 1,2-azaborine with that of reference non-aromatic systems.[6]
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of theoretical studies on 1,2-azaborine, from initial setup to final analysis.
Caption: A typical workflow for the theoretical calculation of 1,2-azaborine properties.
Caption: Logical relationship of methods for determining the aromaticity of 1,2-azaborine.
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Azaborine - Wikipedia [en.wikipedia.org]
- 5. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comporgchem.com [comporgchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Theoretical Studies of Aromatic Azaborines [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of 1,2-Dihydro-1,2-azaborine Isomers
This technical guide provides a comprehensive overview of the stability of this compound isomers, a class of aromatic boron-nitrogen heterocycles isoelectronic to benzene. The unique electronic and structural properties of these compounds make them of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical pathways.
Relative Thermodynamic Stability of Azaborine Isomers
Theoretical studies have established a clear trend in the thermodynamic stability of the three positional isomers of azaborine. The 1,2-azaborine isomer is consistently found to be the most stable, primarily due to the presence of a strong B=N double bond within its structure.[1] In contrast, the 1,3- and 1,4-isomers lack this direct boron-nitrogen double bond.[1] Computational analyses consistently place the 1,4-isomer as intermediate in stability, with the 1,3-isomer being the least stable.[1][2]
It is crucial to note that the trend in aromaticity does not follow the same order as thermodynamic stability. Studies based on magnetic criteria and electron delocalization suggest that the 1,3-azaborine is the most aromatic of the three, followed by the 1,2- and then the 1,4-azaborine.[2][3]
Table 1: Calculated Relative Energies of Azaborine Isomers
| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |
| 1,2-Azaborine | 0.0 | CCSD/6-311++G(d,p) | [3] |
| 1,3-Azaborine | 28.3 | CCSD/6-311++G(d,p) | [3] |
| 1,4-Azaborine | 19.3 | CCSD/6-311++G(d,p) | [3] |
Note: Energies are relative to the most stable isomer, 1,2-azaborine.
Photoisomerization and Valence Isomers
The photochemistry of this compound has been investigated, revealing pathways to various valence isomers. Upon irradiation, this compound can undergo a selective electrocyclic ring-closure to form its Dewar isomer (2-aza-3-borabicyclo[2.2.0]hex-5-ene).[4][5] This Dewar isomer is kinetically stable at room temperature but can thermally revert to the parent 1,2-azaborine.[4] Further irradiation of the Dewar isomer with shorter wavelength UV light can lead to fragmentation.[4]
Computational studies have also explored the relative energies of other potential photoisomers, including BN-fulvene, BN-benzvalene, and BN-prismane.
Table 2: Calculated Relative Energies of this compound Photoisomers
| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |
| This compound | 0.0 | MP2/6-311++G | [6] |
| BN-Fulvene | +17.8 | MP2/6-311++G | [6] |
| BN-Benzvalene | +55.8 | MP2/6-311++G | [6] |
| BN-Dewar Isomer | +59.7 | MP2/6-311++G | [6] |
| BN-Prismane | +101.2-112.9 | MP2/6-311++G** | [6] |
Note: Energies are relative to the parent this compound.
Caption: Photoisomerization of this compound.
Experimental Protocols
The synthesis and characterization of 1,2-dihydro-1,2-azaborines involve multi-step procedures. Below are generalized methodologies based on commonly cited synthetic routes.
Synthesis of the Parent this compound
The first successful synthesis of the parent this compound was achieved by Liu and coworkers in 2009.[7] A key feature of this synthesis is the use of a tert-butyldimethylsilyl (TBS) protecting group on the nitrogen atom, which facilitates a ring-closing metathesis reaction.[7]
General Workflow:
-
Precursor Synthesis: Preparation of a diene precursor containing the B-N moiety.
-
Ring-Closing Metathesis (RCM): Use of a Grubbs catalyst to form the six-membered ring.[1]
-
Oxidation/Aromatization: Conversion of the dihydroazaborine precursor to the aromatic 1,2-azaborine.
-
Deprotection and Functionalization: Removal of the N-protecting group (if desired) and substitution at the boron atom. For the parent compound, substitution at boron with a hydride source is performed.[7]
Caption: A typical synthetic workflow for 1,2-azaborines.
Characterization Methods
The structural and electronic properties of this compound isomers are typically characterized by a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹³C NMR are used to confirm the structure and purity of the synthesized compounds.[7]
-
UV-Visible (UV/vis) Spectroscopy: The electronic absorption spectra provide insights into the aromatic character of the heterocycles. The parent this compound exhibits a strong absorption around 269 nm, which is comparable to the α-band of benzene.[7]
-
Infrared (IR) Spectroscopy: Used to identify characteristic vibrational modes of the B-N and other functional groups.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized molecules.[7]
-
X-ray Crystallography: Provides precise bond lengths and angles, offering direct evidence of bond delocalization and planarity, which are hallmarks of aromaticity.[7]
Computational Methods
Density Functional Theory (DFT) and ab initio methods are extensively used to predict and understand the properties of azaborine isomers.
-
Geometry Optimization: Performed to find the lowest energy structures of the molecules.
-
Frequency Calculations: Used to confirm that the optimized geometries correspond to true energy minima.
-
Relative Energy Calculations: Methods like MP2 and CCSD are employed to determine the relative stabilities of different isomers.[3][6]
-
Aromaticity Indices: Calculations such as Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility exaltation are used to quantify the degree of aromaticity.
Stability Towards Water and Oxygen
The stability of 1,2-dihydro-1,2-azaborines in the presence of water and oxygen is a critical factor for their potential applications, particularly in biological systems.
-
Hydrolytic Stability: In general, 1,2-dihydro-1,2-azaborines are found to be quite stable towards water.[7][8]
-
Oxidative Stability: The stability towards oxygen is more variable and depends on the substituents on the ring. Specifically, the nature of the substituents on the boron atom and the C(3) position plays a significant role.[8] Electron-withdrawing groups have been shown to enhance the resistance of the heterocycle to oxidative degradation.[8]
Caption: Factors affecting the stability of 1,2-azaborines.
Conclusion
The stability of this compound isomers is a multifaceted topic, with a clear distinction between thermodynamic stability, aromaticity, and kinetic stability under photochemical conditions. The 1,2-isomer is the most thermodynamically stable, making it a primary target for synthesis. However, the potential for photoisomerization and the influence of substituents on stability towards environmental factors are critical considerations for the design and application of these novel heterocycles in drug development and materials science. Further research into the synthesis of the less stable isomers and a deeper understanding of their reactivity will continue to expand the utility of this fascinating class of compounds.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Dewar Isomer of 1,2-Dihydro-1,2-azaborinines: Isolation, Fragmentation, and Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoisomerization of this compound – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How stable are 1,2-dihydro-1,2-azaborines toward water and oxygen? - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2-Dihydro-1,2-azaborine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core spectroscopic properties of 1,2-Dihydro-1,2-azaborine, a heterocyclic aromatic compound isoelectronic with benzene. As a benzene analogue, it presents unique electronic characteristics with significant potential in medicinal chemistry and materials science. This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and visualizes essential workflows and conceptual relationships to facilitate a comprehensive understanding of this molecule's behavior under various spectroscopic techniques.
Introduction
This compound is a six-membered aromatic heterocycle in which a C=C bond of benzene is replaced by an isoelectronic B-N bond.[1] This substitution imparts a significant dipole moment and alters the electronic structure compared to its carbocyclic counterpart, leading to distinct spectroscopic signatures.[2] Understanding these properties is crucial for its application in the development of novel therapeutic agents and functional materials. This guide focuses on its ultraviolet-visible (UV-Vis) absorption, ultraviolet photoelectron spectroscopy (UV-PES), fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives, providing a comparative overview.
Table 1: Electronic Spectroscopy Data
| Compound | λmax (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Ionization Energy (eV) | Solvent/Phase | Reference |
| This compound | 269 | 15632 | - | - | 8.6 (1st) | Gas Phase | [3][4] |
| N-Me-1,2-BN-toluene | 278 | - | - | - | 8.45 (1st) | Gas Phase | [4] |
| Benzene | 255 | 977 | - | - | 9.25 (1st) | Gas Phase | [3][4] |
| Toluene | 262 | - | - | - | 8.83 (1st) | Gas Phase | [4] |
| Cationic 1,2-azaborine (3a, R=Me) | 287 | 12713 | - | - | - | CH2Cl2 | [1] |
| Cationic 1,2-azaborine (3b, R=Ph) | 292 | 21869 | 360 | 0.06 | - | CH2Cl2 | [1] |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm-1) (Neon Matrix, 4K) | Assignment | Reference |
| 3463.1 | N-H stretch | [5] |
| 2547.8 - 2527.0 | B-H stretch | [5] |
| 1543.4 / 1540.1 | 10B=N / 11B=N stretch | [5] |
| 1486.7, 1453.6 | C-H in-plane bend | [5] |
| 903.4 / 897.4 | 10B-H / 11B-H bend | [5] |
| 816.7, 711.9, 709.2 | C-H out-of-plane bend | [5] |
| 574.2 | N-H bend | [5] |
Table 3: NMR Spectroscopy Data for this compound
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| 1H (H3) | ~7.0 | CD2Cl2 | [6] |
| 1H (H4) | ~6.5 | CD2Cl2 | [6] |
| 1H (H5) | ~7.2 | CD2Cl2 | [6] |
| 1H (H6) | ~7.5 | CD2Cl2 | [6] |
| 11B | Not explicitly stated for parent | - | |
| 13C | Not explicitly stated for parent | - |
Experimental Protocols
Synthesis of this compound
The first successful synthesis of the parent this compound was reported by Liu and coworkers in 2009.[3][7] The multi-step synthesis is outlined below.
Step 1: Synthesis of the Diene Precursor The synthesis begins with the formation of a diene precursor through the condensation of in situ-generated allylboron dichloride with an appropriate amine, such as methylallylamine for N-substituted derivatives, or a protected amine for the parent compound.
Step 2: Ring-Closing Metathesis (RCM) The diene is then subjected to ring-closing metathesis using a Grubbs' catalyst (e.g., Grubbs' first generation catalyst) to form the dihydro-azaborine ring.[7]
Step 3: Dehydrogenation The resulting cyclic compound is dehydrogenated to introduce aromaticity. This can be achieved using a catalyst such as palladium on carbon.[7]
Step 4: Deprotection (for the parent compound) For the synthesis of the parent this compound, a protecting group on the nitrogen atom (e.g., tert-butyldimethylsilyl, TBS) is employed.[3] This protecting group is removed in the final steps. A common method involves the formation of a piano-stool complex with a chromium carbonyl derivative, followed by cleavage of the N-TBS bond with a fluoride source (e.g., HF), and subsequent deprotection from the chromium complex using a phosphine ligand like triphenylphosphine.[7]
Caption: Synthetic workflow for this compound.
UV-Photoelectron Spectroscopy (UV-PES)
The gas-phase He I photoelectron spectra of this compound are recorded to determine its ionization energies and gain insight into its molecular orbital structure.[1]
Instrumentation: A three-part spectrometer equipped with a He-I radiation source (21.21 eV), a 127° cylindrical analyzer, and a channeltron detector is used. The spectra are typically calibrated with known lines of xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV).[1]
Sample Introduction: The sample is slowly vaporized under low pressure (e.g., 10-6 Torr) inside a temperature-controlled injector. The gaseous flow is then continuously and simultaneously analyzed by the UV-photoelectron spectrometer and a mass spectrometer to ensure the purity of the analyzed species.[1]
Data Analysis: The resulting photoelectron spectrum plots the number of photoelectrons detected versus their kinetic energy. The ionization energies are then calculated from the kinetic energies of the photoelectrons. Computational methods, such as Density Functional Theory (DFT), are often used to assign the observed ionization bands to specific molecular orbitals.[1]
Spectroscopic Characterization and Electronic Structure
The spectroscopic data provides a detailed picture of the electronic structure of this compound and highlights the perturbations induced by the B-N substitution compared to benzene.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound shows a lowest energy absorption at 269 nm, which is red-shifted compared to benzene (255 nm).[3] This bathochromic shift is indicative of a smaller HOMO-LUMO gap in the azaborine. The extinction coefficient is significantly higher than that of benzene, suggesting a more allowed electronic transition.[3]
UV-Photoelectron Spectroscopy (UV-PES): UV-PES studies reveal that the first ionization energy of this compound (8.6 eV) is lower than that of benzene (9.25 eV).[4] This indicates that the Highest Occupied Molecular Orbital (HOMO) of the azaborine is higher in energy than that of benzene, making it more susceptible to oxidation.
Fluorescence Spectroscopy: While the parent this compound is not strongly fluorescent, certain derivatives, particularly cationic species, exhibit fluorescence. For instance, a phenyl-substituted cationic 1,2-azaborine displays an emission maximum at 360 nm with a quantum yield of 0.06 in dichloromethane.[1] This opens avenues for the development of novel fluorophores.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct stretching frequencies for the N-H (around 3463 cm-1) and B-H (around 2530 cm-1) bonds.[5] A strong pair of bands around 1540 cm-1 is assigned to the B=N stretching vibration, with the splitting arising from the natural abundance of 10B and 11B isotopes.[5]
NMR Spectroscopy: The aromatic nature of this compound is confirmed by 1H NMR spectroscopy, which shows downfield chemical shifts for the ring protons, indicative of a diamagnetic ring current.[3] The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and boron atoms.
Caption: Relationship between spectroscopic techniques and inferred molecular properties.
Conclusion
The spectroscopic properties of this compound reveal a molecule with a distinct electronic structure compared to benzene, characterized by a higher energy HOMO, a lower energy LUMO, and a significant dipole moment. These features are directly observable through various spectroscopic techniques, each providing a unique piece of the puzzle. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this promising class of heterocycles, enabling further exploration of their potential in drug design and materials science. The continued investigation into the rich spectroscopic behavior of 1,2-azaborine and its derivatives will undoubtedly unlock new applications and deepen our fundamental understanding of aromaticity and molecular engineering.
References
- 1. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV-photoelectron spectroscopy of 1,2- and 1,3-azaborines: a combined experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoisomerization of this compound – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
BN/CC Isosterism in Aromatic Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carbon-carbon (C=C) double bond with a boron-nitrogen (B-N) single bond, a concept known as BN/CC isosterism, has emerged as a powerful tool in medicinal chemistry and materials science. This bioisosteric substitution in aromatic and heteroaromatic systems offers a subtle yet impactful way to modulate the physicochemical and biological properties of molecules. This guide provides a comprehensive technical overview of BN/CC isosterism in aromatic heterocycles, covering its core principles, synthetic methodologies, comparative physicochemical properties, and applications in drug discovery, complete with detailed experimental protocols and visual diagrams to facilitate understanding and application in a research setting.
Fundamental Principles of BN/CC Isosterism
BN/CC isosterism is founded on the principle that the B-N bond is isoelectronic and isosteric with the C=C bond. Boron, with one less valence electron than carbon, and nitrogen, with one more, form a dative bond that mimics the size and valency of a C=C unit. However, the difference in electronegativity between boron (2.04) and nitrogen (3.04) introduces a significant dipole moment and alters the electronic landscape of the aromatic ring. This fundamental change is the basis for the diverse applications of BN/CC isosterism.
The introduction of a B-N bond into an aromatic system perturbs its electronic structure, affecting properties such as:
-
Aromaticity: While BN-heterocycles retain aromatic character, the degree of aromaticity can be altered compared to their carbonaceous counterparts. For instance, calculations have shown that BN-naphthalene possesses about 81% of the aromaticity of naphthalene.[1]
-
HOMO-LUMO Energies: The incorporation of the B-N unit generally lowers the energy of the highest occupied molecular orbital (HOMO) and can either raise or lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. This has profound implications for the photophysical and electrochemical properties of the molecule.
-
Dipole Moment: The inherent polarity of the B-N bond introduces a significant dipole moment, which can enhance solubility in polar solvents and influence intermolecular interactions, including protein-ligand binding.[2]
-
Reactivity: The polarized B-N bond creates distinct electron-rich and electron-deficient regions within the aromatic ring, leading to altered and often more regioselective reactivity in chemical transformations.
Comparative Physicochemical Properties of BN/CC Isosteric Pairs
The substitution of a C=C unit with a B-N moiety leads to measurable changes in various physicochemical parameters. The following tables summarize key quantitative data for representative BN/CC isosteric pairs, offering a direct comparison to facilitate the rational design of novel compounds.
Table 1: Comparison of Physicochemical Properties of Indole and its "Fused" BN Isostere
| Property | Indole | "Fused" BN Indole | Reference |
| pKa (N-H) | 20.95 | ~30 | [3] |
| Oxidation Potential (V vs. SCE) | 1.18 | 1.04 | [3] |
| Absorption Maximum (λmax, nm in CH3CN) | 268 | 293 | [1][4] |
| Emission Maximum (λem, nm in CH3CN) | 315 | 360 | [1][4] |
| Stokes Shift (cm-1) | 5570 | 6350 | [1][4] |
| Fluorescence Quantum Yield (Φ) | 0.32 | 0.08 | [1] |
| Molar Absorptivity (ε, M-1cm-1) | 8200 | 6400 | [1] |
| Dipole Moment (D) | 2.177 | 1.512 | [2] |
Table 2: Comparison of Bond Lengths (Å) in Indole and "Fused" BN Indole
| Bond | Indole | "Fused" BN Indole | Reference |
| C2-C3 | 1.37 | 1.38 | [4] |
| N1-C2 | 1.38 | - | [4] |
| N1-B2 | - | 1.42 | [4] |
| C8-C9 | 1.41 | - | [1] |
| C8-N9 | - | 1.40 | [1] |
| C4-C9 | 1.42 | - | [1] |
| B4-N9 | - | 1.45 | [1] |
Table 3: Comparison of HOMO-LUMO Energies and Dipole Moments of Benzene and 1,2-Azaborine
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Reference |
| Benzene | -9.25 | 1.1 | 10.35 | 0 | [5] |
| 1,2-Azaborine | -9.1 | -0.6 | 8.5 | 1.6 | Theoretical |
Synthesis and Functionalization of BN-Aromatic Heterocycles
The synthesis of BN-containing heterocycles has evolved significantly, with methodologies now available for the preparation of a wide array of BN-arenes and their subsequent functionalization.
General Synthetic Strategies
Several key strategies are employed for the construction of the core BN-heterocyclic scaffold:
-
Ring-Closing Metathesis (RCM): This powerful method has been utilized for the synthesis of 1,2-azaborines, often followed by an oxidation step to achieve full aromaticity.
-
Condensation Reactions: The reaction of appropriately substituted amines and boronic acids or their derivatives is a common route to various BN-heterocycles.
-
Modular Synthesis from Simple Building Blocks: Recent advances have enabled the modular synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines/ketones and dibromoboranes.[6][7][8]
Late-Stage Functionalization
The ability to functionalize the BN-heterocycle after its initial synthesis is crucial for creating diverse molecular libraries. Key late-stage functionalization techniques include:
-
Electrophilic Aromatic Substitution (EAS): BN-arenes can undergo EAS reactions, such as halogenation, with high regioselectivity, providing handles for further transformations.
-
Nucleophilic Substitution: The boron atom in many BN-heterocycles is susceptible to nucleophilic attack, allowing for the introduction of various substituents.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds at specific positions on the BN-heterocycle.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Synthesis of a "Fused" BN Indole Derivative
Synthesis of N-TBS "Fused" BN Indole (3c):
This protocol is adapted from the synthesis of the parent "fused" BN indole.
-
Synthesis of N-TBS-N'-allylethylenediamine (6): To a solution of N-allylethylenediamine (5.0 g, 58 mmol) in THF (100 mL) at 0 °C is added n-BuLi (2.5 M in hexanes, 23.2 mL, 58 mmol) dropwise. The mixture is stirred for 1 h at room temperature, then cooled to 0 °C. TBSCl (8.7 g, 58 mmol) in THF (50 mL) is added, and the reaction is stirred overnight at room temperature. The reaction is quenched with water, and the product is extracted with Et2O. The organic layer is dried over MgSO4 and concentrated to give 6 (yield: 87%).
-
Synthesis of the Diazaborolidine Precursor (7): To a solution of allylboron dichloride (generated in situ from allyl-tributylstannane and BCl3) in CH2Cl2 at -78 °C is added a solution of 6 (1.0 equiv) and Et3N (2.2 equiv) in CH2Cl2. The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is extracted with hexanes to give 7 (yield: 57%).
-
Ring-Closing Metathesis to form Bicyclic Precursor (8): A solution of 7 (1.0 equiv) and Grubbs' first-generation catalyst (5 mol %) in CH2Cl2 is stirred at room temperature for 12 h. The solvent is removed, and the residue is purified by column chromatography to give 8 .
-
Oxidative Dehydrogenation to N-TBS BN Indole (3c): A mixture of 8 (1.0 equiv) and Pd/C (10 mol %) in perfluorodecalin is heated at 190 °C for 24 h. The reaction mixture is cooled, and the product is extracted with cold THF. The solvent is removed, and the crude product is purified by silica gel chromatography to afford 3c .
-
Deprotection to Parent BN Indole (3a): To a solution of 3c in THF is added TBAF (1.0 M in THF, 1.1 equiv). The reaction is stirred at room temperature for 2 h. The solvent is removed, and the residue is purified by column chromatography to give the parent BN indole 3a (yield: 55%).[1]
Suzuki-Miyaura Cross-Coupling on a BN-Naphthalene Derivative
General Procedure for the Suzuki-Miyaura Coupling of a Bromo-BN-Naphthalene:
This protocol is a general representation based on established methods.
-
Reaction Setup: To an oven-dried Schlenk flask is added the bromo-BN-naphthalene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Electrophilic Bromination of 1,2-Azaborine
Procedure for the Bromination of N-H-B-phenyl-1,2-azaborine:
-
Reaction Setup: A solution of N-H-B-phenyl-1,2-azaborine in a suitable solvent (e.g., CCl4 or CH2Cl2) is cooled to 0 °C.
-
Addition of Bromine: A solution of bromine (1.0 equiv) in the same solvent is added dropwise to the cooled solution.
-
Reaction: The reaction is typically rapid and complete upon addition of the bromine.
-
Workup: The reaction mixture is concentrated under reduced pressure to yield the brominated product, which can be further purified by crystallization or chromatography if necessary.
Biological Applications and Evaluation
The unique properties of BN-heterocycles make them attractive scaffolds for drug discovery. The introduction of a B-N unit can modulate a compound's potency, selectivity, and pharmacokinetic profile.
BN-Isosteres as Therapeutic Agents
-
Anticancer Agents: Several BN-containing compounds have demonstrated promising anticancer activity. For example, certain boronic acid and benzoxaborole derivatives have shown potent activity against oral squamous cell carcinoma cell lines.[4] The mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.
-
Kinase Inhibitors: The replacement of a core aromatic scaffold in known kinase inhibitors with a BN-isostere can lead to novel inhibitors with improved properties. For instance, bioisosteric replacement of the quinazoline core in EGFR inhibitors has yielded potent new compounds.[9] The altered electronic distribution and dipole moment of the BN-heterocycle can lead to different binding interactions with the kinase active site.
-
Antimicrobial Agents: Organoboron compounds, including BN-heterocycles, have shown efficacy against various microbial pathogens, including Mycobacterium tuberculosis and fungal dermatophytes.[4]
Workflow for Biological Evaluation of BN-Containing Drug Candidates
The preclinical evaluation of BN-containing compounds follows a similar workflow to that of traditional small molecules, with some specific considerations for the boron atom.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boron in Disguise: The Parent “Fused” BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BN Isosteres of Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. library-search.open.ac.uk [library-search.open.ac.uk]
The Electrophilic Reactivity of 1,2-Dihydro-1,2-azaborine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1,2-dihydro-1,2-azaborine towards various electrophiles. As a unique benzene isostere, this compound exhibits a rich and distinct electrophilic substitution chemistry. This document details the regioselectivity of these reactions, summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates the underlying electronic principles and reaction pathways through diagrams. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who are interested in the functionalization of this important heterocyclic scaffold.
Introduction
This compound is an aromatic heterocycle in which a C=C bond of benzene is replaced by an isoelectronic B-N bond.[1] This substitution imparts unique electronic properties, leading to a polarized aromatic system with distinct reactivity compared to its carbocyclic analogue.[1] Seminal work by Ashe and coworkers in 2006 demonstrated that this compound undergoes classical electrophilic aromatic substitution, opening avenues for the synthesis of a wide array of functionalized derivatives.[1] Competition experiments have shown that 1-ethyl-1,2-dihydro-2-phenyl-1,2-azaborine is a highly nucleophilic aromatic compound, more reactive than 2-methylfuran, furan, and thiophene.[1] This guide will delve into the specifics of this reactivity, providing practical information for the synthesis and manipulation of these promising compounds.
Regioselectivity of Electrophilic Attack
Electrophilic aromatic substitution on the this compound ring predominantly occurs at the C3 and C5 positions.[1][2] This regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediates formed upon electrophilic attack. Attack at C3 and C5 allows for the positive charge to be delocalized over the carbon skeleton and the nitrogen atom without placing a positive charge on the electropositive boron atom.
Key Electrophilic Substitution Reactions
A range of classical electrophilic aromatic substitution reactions have been successfully applied to this compound, yielding a variety of functionalized products.
Data Presentation
The following tables summarize the quantitative data for key electrophilic substitution reactions performed on 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1a ).
Table 1: Halogenation and Related Reactions
| Electrophile/Reagent | Position of Substitution | Product | Yield (%) |
| D2O / D2SO4 | 3 | 3-Deuterio-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | >95 |
| Br2 in CCl4 | 3 | 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 90 |
| NBS in DMF | 3 | 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 85 |
| Br2 (2 equiv.) in CCl4 | 3, 5 | 3,5-Dibromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 88 |
| H2O2 / AcOH | 3 | 3-Hydroxy-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 70 |
Table 2: Acylation and Aminomethylation Reactions
| Electrophile/Reagent | Lewis Acid / Conditions | Position of Substitution | Product | Yield (%) |
| Acetic anhydride | SnCl4 in CH2Cl2 | 5 | 5-Acetyl-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 10 |
| N,N-Dimethylmethyleneiminium chloride | Refluxing acetonitrile | 5 | 5-(Dimethylaminomethyl)-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 60 |
Experimental Protocols
The following are detailed methodologies for the key electrophilic substitution reactions cited in the tables above, based on the work of Pan, Kampf, and Ashe.[2]
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and distilled prior to use.
Synthesis of 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
-
Procedure: To a solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in carbon tetrachloride (10 mL) at 0 °C is added a solution of bromine (1.0 mmol) in carbon tetrachloride (5 mL) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from hexane to afford the pure 3-bromo derivative.
Synthesis of 3,5-Dibromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
-
Procedure: Following the procedure for monobromination, 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in carbon tetrachloride (10 mL) is treated with a solution of bromine (2.0 mmol) in carbon tetrachloride (10 mL) at 0 °C. The mixture is stirred at room temperature for 2 hours. After workup as described above, the dibromo product is obtained.
Synthesis of 3-Hydroxy-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
-
Procedure: A solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in acetic acid (5 mL) is treated with 30% hydrogen peroxide (1.1 mmol) at room temperature. The reaction is stirred for 24 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is evaporated. The product is purified by column chromatography on silica gel.
Friedel-Crafts Acetylation: Synthesis of 5-Acetyl-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
-
Procedure: To a solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added tin(IV) chloride (1.1 mmol) dropwise. The reaction mixture is stirred at 25 °C for 12 hours. The reaction is then quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, and the solvent is removed. The product is isolated from a complex mixture by column chromatography on silica gel.[2] The low yield suggests the formation of multiple byproducts.[2]
Mannich Reaction: Synthesis of 5-(Dimethylaminomethyl)-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine
-
Procedure: A mixture of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) and N,N-dimethylmethyleneiminium chloride (1.2 mmol) in acetonitrile (15 mL) is heated at reflux for 6 hours. The solvent is then evaporated, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried over magnesium sulfate and concentrated. The product is purified by column chromatography on silica gel.
Conclusion
This compound is a highly nucleophilic aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C3 and C5 positions. This reactivity allows for the facile introduction of a variety of functional groups, making it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While some reactions, such as the Friedel-Crafts acylation, require further optimization, the established protocols for halogenation, hydroxylation, and aminomethylation provide a solid foundation for the exploration of 1,2-azaborine chemistry. The continued investigation into the reactivity of this unique heterocyclic system is expected to yield new synthetic methodologies and novel functional molecules.
References
A Technical Guide to Nucleophilic Aromatic Substitution on 1,2-Azaborine Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, mechanisms, and experimental protocols for nucleophilic aromatic substitution (SNAr) on 1,2-azaborine rings. As unique isosteres of benzene, 1,2-azaborines present a fascinating landscape for chemical functionalization, offering distinct reactivity patterns that are highly valuable in the fields of medicinal chemistry and materials science.
Introduction: The Unique Reactivity of 1,2-Azaborines
1,2-Azaborines are aromatic heterocycles where a C=C bond in benzene is replaced by an isoelectronic B–N unit.[1][2] This substitution breaks the electronic symmetry of the aromatic ring, imparting a significant dipole moment and creating electronically distinct positions susceptible to selective functionalization. Unlike benzene, which is electron-rich and primarily undergoes electrophilic substitution, the 1,2-azaborine ring exhibits a Lewis acidic boron center and an acidic N-H proton (pKa ≈ 26), rendering it susceptible to nucleophilic attack.[1][3]
This guide focuses on nucleophilic aromatic substitution, a class of reactions that rarely occurs on benzene under mild conditions but proceeds readily on the 1,2-azaborine core.[1] This unique reactivity allows for the direct installation of a wide range of functional groups at the boron position, providing a powerful tool for synthesizing novel analogues of existing drugs and materials.[1][2][4]
Reaction Mechanisms
The mechanism of nucleophilic aromatic substitution on 1,2-azaborines is highly dependent on the nature of the nucleophile and the substituent on the boron atom.
Studies on the parent 1,2-dihydro-1,2-azaborine reveal two primary mechanistic pathways.[1][5][6]
-
With Strong Carbon-Based Nucleophiles: Strong nucleophiles like organolithium reagents (e.g., n-BuLi) first act as a base, deprotonating the N-H group. The resulting nitrogen anion enhances the ring's nucleophilicity. A second equivalent of the nucleophile then attacks the electron-deficient boron atom, leading to a dianionic intermediate. This intermediate subsequently eliminates a hydride ion, and the resulting substituted azaborine anion is quenched with an electrophile.[1][4]
Caption: Proposed mechanism for SNAr with strong C-nucleophiles.
-
With Oxygen-Based Nucleophiles: Weaker nucleophiles, such as alkoxides (e.g., NaOtBu), are not basic enough to deprotonate the N-H group efficiently.[1] In this case, the reaction proceeds through a direct nucleophilic addition to the boron atom, forming an anionic intermediate (a Meisenheimer-like complex). This is followed by the elimination of a hydride, which can occur intramolecularly to release H₂, and subsequent quenching with an electrophile.[1][5]
Caption: Proposed associative mechanism for SNAr with O-nucleophiles.
The scope of nucleophilic substitution can be greatly expanded by pre-functionalizing the boron atom with a good leaving group, such as a halide (e.g., -Cl) or a triflate (-OTf).[4][7] This strategy allows for the use of a broader range of nucleophiles, including weaker and neutral ones.
The reaction proceeds via a classical addition-elimination mechanism. The nucleophile attacks the boron atom, forming a tetrahedral intermediate. Subsequently, the leaving group is expelled to yield the substituted product. Using a triflate leaving group enables reactions with neutral nucleophiles like pyridines to form cationic 1,2-azaborine products.[7][8]
Quantitative Data Summary
The following tables summarize the results of nucleophilic aromatic substitution reactions on various 1,2-azaborine scaffolds.
Table 1: SNAr on Parent this compound [1]
| Entry | Nucleophile (equiv.) | Electrophile (E+) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | n-BuLi (2.0) | TMSCl | N-TMS, B-n-Bu-azaborine | 75 |
| 2 | s-BuLi (2.0) | TMSCl | N-TMS, B-s-Bu-azaborine | 72 |
| 3 | t-BuLi (2.0) | TMSCl | N-TMS, B-t-Bu-azaborine | 68 |
| 4 | PhLi (2.0) | TMSCl | N-TMS, B-Ph-azaborine | 70 |
| 5 | NaOtBu (2.0) | TMSCl | N-TMS, B-OtBu-azaborine | 78 |
| 6 | LiOtBu (2.0) | TMSCl | N-TMS, B-OtBu-azaborine | 71 |
Table 2: SNAr on B-Cl-1,2-Azaborines [4][8]
| Entry | Starting Material | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Et, B-Cl-azaborine | PhMgBr | N-Et, B-Ph-azaborine | 85 |
| 2 | N-Et, B-Cl-azaborine | MeLi | N-Et, B-Me-azaborine | 80 |
| 3 | N-Et, B-Cl-azaborine | NaOMe | N-Et, B-OMe-azaborine | 92 |
| 4 | N-Et, B-Cl-azaborine | LiNMe₂ | N-Et, B-NMe₂-azaborine | 88 |
| 5 | N-Et, B-Cl-azaborine | PhC≡CLi | N-Et, B-(C≡CPh)-azaborine | 75 |
Table 3: SNAr on B-OTf-1,2-Azaborines with Neutral Nucleophiles [7]
| Entry | Starting Material | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Et, B-OTf-azaborine | Pyridine | [N-Et, B-(pyridine)-azaborine]⁺OTf⁻ | 85 |
| 2 | N-Et, B-OTf-azaborine | 4-Me₂N-Pyridine | [N-Et, B-(4-Me₂N-pyridine)-azaborine]⁺OTf⁻ | 92 |
| 3 | N-Et, B-OTf-azaborine | 4-Ph-Pyridine | [N-Et, B-(4-Ph-pyridine)-azaborine]⁺OTf⁻ | 88 |
Experimental Protocols
The following are generalized experimental protocols derived from published literature. Researchers should consult the primary sources for specific details and safety precautions.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether (Et₂O).
-
Reaction: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the organolithium nucleophile (2.0 equiv.) dropwise over 5 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Add the electrophile (e.g., TMSCl, 4.0 equiv.) in a single portion.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the N-substituted-B-chloro-1,2-azaborine (1.0 equiv.) in an anhydrous solvent such as THF or Et₂O.
-
Reaction: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add the nucleophile (e.g., Grignard reagent, organolithium, or sodium alkoxide, 1.1-1.5 equiv.) dropwise.
-
Monitor the reaction by TLC or GC-MS. Stir until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or distillation.
Caption: A generalized workflow for SNAr experiments on 1,2-azaborines.
Conclusion
Nucleophilic aromatic substitution on 1,2-azaborine rings is a robust and versatile methodology for the synthesis of novel functionalized heterocycles. The unique electronic properties of the B-N moiety within the aromatic system allow for reactivity patterns that are inaccessible for their all-carbon benzene analogues. By understanding the underlying mechanisms and leveraging the appropriate reaction conditions, researchers can access a wide array of substituted 1,2-azaborines for applications in drug discovery, materials science, and catalysis.
References
- 1. Nucleophilic Aromatic Substitution Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Azaborine - Wikipedia [en.wikipedia.org]
- 4. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Computational Insights into the Reactivity of 1,2-Azaborine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 1,2-azaborine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Drawing upon a range of computational studies, this document elucidates the electronic structure, reaction mechanisms, and thermodynamic and kinetic parameters that govern the chemical behavior of this benzene isostere. The information presented herein is intended to guide the rational design of novel 1,2-azaborine derivatives with tailored properties for various applications.
Electrophilic Aromatic Substitution and One-Electron Oxidation
Computational studies, primarily employing density functional theory (DFT), have revealed that 1,2-dihydro-1,2-azaborines are generally more susceptible to electrophilic substitution and one-electron oxidation than their benzene counterparts.[1][2][3] This enhanced reactivity is attributed to the distinct electronic nature of the boron-nitrogen bond compared to the carbon-carbon bond in benzene.
Regioselectivity in Electrophilic Attack
A key aspect of 1,2-azaborine reactivity is the regioselectivity of electrophilic attack. Computational analyses of the relative stabilities of Wheland intermediates (arenium ions) formed during electrophilic substitution reactions have shown a preference for substitution at the C(3) and C(5) positions.[1][2] The preference for C(3) over C(5) substitution is influenced by the electrophilicity of the attacking species, with a decreasing preference observed for less potent electrophiles.[1][2]
In the case of boron-unsubstituted 1,2-azaborines, chlorination and nitration are predicted to favor reaction at the boron atom, leading to the formation of B-chlorinated derivatives and a novel class of B-bound 1,2-azaborinyl nitrites, respectively.[1][2]
Computational Protocols for Electrophilic Substitution Studies
The investigation of electrophilic aromatic substitution reactions of 1,2-azaborines has been predominantly carried out using DFT calculations. A representative computational methodology is outlined below:
Software: Gaussian 03 or similar quantum chemistry packages. Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional. Basis Set: 6-311+G(d,p) is a popular choice, providing a good balance between accuracy and computational cost. This basis set includes diffuse functions (+) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Solvation Model: The polarizable continuum model (PCM) is often employed to simulate the effects of a solvent, such as water or chloroform. Energy Calculations: Geometry optimizations are performed to locate the minimum energy structures of reactants, intermediates, and products. Frequency calculations are then carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Cycloaddition Reactions
The reactivity of 1,2-azaborine in cycloaddition reactions has also been a subject of computational investigation. These studies provide insights into the pericyclic reactivity of this heterocycle.
6π-Electrocyclization in 1,2-Azaborine Synthesis
A modular synthesis of multi-substituted 1,2-azaborines has been shown to proceed through an unusual 6π-electrocyclization mechanism.[4] DFT calculations have been instrumental in elucidating this pathway, which involves a diene intermediate that is an isostere of 1,3,5-trienes.[4] The activation free energy for this electrocyclization was calculated to be significantly lower than that of its all-carbon counterpart, highlighting the influence of the B-N bond on the reaction kinetics.[4]
Experimental Workflow: Computational Analysis of 6π-Electrocyclization
Caption: Computational workflow for studying the 6π-electrocyclization reaction.
Quantitative Data: Activation Energies
| Reaction | System | Activation Free Energy (kcal/mol) | Reference |
| 6π-Electrocyclization | BN-diene intermediate (9) | 20.8 | [4] |
| 6π-Electrocyclization | All-carbon triene (11) | 34.9 | [4] |
Cation-π Interactions
The ability of the 1,2-azaborine ring to engage in non-covalent interactions is crucial for its potential applications in biological systems. Computational studies at the MP2/aug-cc-pVDZ level of theory have investigated the interaction of various cations with the π-system of 1,2-dihydro-1,2-azaborine.[5]
These studies reveal that the interaction is governed by a combination of electrostatic and polarization effects.[5] The strength of the interaction is dependent on the size and charge of the cation.[5] For instance, among a series of studied cations, Be²⁺ was found to exhibit the strongest interaction with the 1,2-azaborine ring.[5]
Computational Protocol for Cation-π Interaction Studies
Software: GAMESS or similar ab initio quantum chemistry packages. Method: Second-order Møller-Plesset perturbation theory (MP2) is a suitable method for capturing electron correlation effects, which are important for describing non-covalent interactions. Basis Set: The Dunning's correlation-consistent basis set, aug-cc-pVDZ, is employed to provide a good description of the electron distribution, particularly for anions and weakly bound systems. Analysis: Energy decomposition analysis (EDA) is used to partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms.
Quantitative Data: Cation-π Interaction Energies
| Cation | Interaction Energy (kcal/mol) | Reference |
| Li⁺ | -34.8 | [5] |
| Na⁺ | -25.7 | [5] |
| K⁺ | -18.9 | [5] |
| Be²⁺ | -139.4 | [5] |
| Mg²⁺ | -89.1 | [5] |
Photoisomerization Reactions
The photochemical behavior of this compound has been explored through nonadiabatic molecular dynamics simulations.[6] These studies have identified three distinct relaxation pathways following photoexcitation:
-
Direct relaxation: The molecule returns to the ground state without undergoing any significant structural change.[6]
-
Relaxation via a prefulvene-like intermediate: The molecule transiently forms a prefulvene-like structure before relaxing back to the ground state.[6]
-
Formation of the Dewar isomer: This pathway leads to the formation of a stable photoproduct, the Dewar isomer of 1,2-azaborine.[6][7]
Theoretical calculations have been successful in identifying the most stable photoisomers and have shown that the formation of the Dewar isomer is energetically favorable, which is consistent with experimental observations.[6][7]
Signaling Pathway: Photoisomerization of 1,2-Azaborine
Caption: Photoisomerization pathways of 1,2-azaborine.
Conclusion
Computational studies have provided invaluable insights into the reactivity of 1,2-azaborine, complementing and guiding experimental investigations. The enhanced reactivity towards electrophiles, the unique pathways for cycloaddition reactions, the significant cation-π interactions, and the distinct photochemical behavior all underscore the rich and complex chemistry of this heterocycle. The detailed computational protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of 1,2-azaborine in their respective fields. The continued synergy between computational and experimental chemistry will undoubtedly lead to the development of novel 1,2-azaborine-based molecules with exciting applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Ultrafast photoisomerization mechanism of azaborine revealed by nonadiabatic molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Photoisomerization of this compound – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Monocyclic 1,2-Azaborines
Monocyclic 1,2-azaborines are a fascinating class of aromatic heterocycles that are isoelectronic and isostructural with benzene, where a carbon-carbon double bond is replaced by a boron-nitrogen single bond.[1][2] This BN/CC isosterism imparts unique electronic properties, including increased polarity and altered reactivity, while maintaining a similar size and shape to their carbocyclic analogues.[3] These characteristics have positioned 1,2-azaborines as promising pharmacophores in drug discovery and versatile building blocks in materials science.[1][3][4] Studies have shown that incorporating a 1,2-azaborine moiety can lead to improved aqueous solubility, enhanced biological activity, and better oral bioavailability compared to the corresponding carbonaceous compounds.[4][5] This guide provides a comprehensive overview of the core synthetic methodologies and characterization techniques for monocyclic 1,2-azaborines.
Synthesis of Monocyclic 1,2-Azaborines
The synthesis of stable, monocyclic 1,2-azaborines has evolved significantly from early methods requiring harsh conditions to modern, milder, and more versatile protocols.[1]
Ring-Closing Metathesis (RCM) and Oxidation
A breakthrough in the field was the development of a ring-closing metathesis (RCM) and oxidation sequence by the Ashe group.[1][2] This approach provides a mild and efficient pathway to the 1,2-azaborine core. The general workflow begins with the formation of a bisallyl aminoborane, which then undergoes RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a six-membered ring. Subsequent oxidation or dehydrogenation of this intermediate yields the aromatic 1,2-azaborine.[1][6] The Liu group later expanded on this methodology, developing a one-pot, two-step sequence and using palladium on carbon (Pd/C) or Pd black for the oxidation step, which proved highly efficient.[1][7]
Modular Synthesis via Cyclopropane Ring-Opening
A recent and highly modular method involves the reaction of readily available cyclopropyl imines or ketones with dibromoboranes.[3][8] This strategy proceeds through a boron-mediated cyclopropane ring-opening, followed by a base-mediated elimination and a unique 6π-electrocyclization to form the 1,2-azaborine ring.[3][9] This approach is notable for its operational simplicity, scalability, and broad substrate scope, allowing for the synthesis of multi-substituted 1,2-azaborines in a single pot.[3]
Late-Stage Functionalization
The ability to functionalize the 1,2-azaborine core at specific positions is critical for tuning its properties. Several regioselective methods have been developed.[10]
-
N- and B-Functionalization: The nitrogen atom can be functionalized using various electrophiles, while the boron atom is susceptible to nucleophilic substitution, often after converting a B-Cl or B-H bond to a more labile group.[1][11]
-
C3-Functionalization: The electron-rich C3 position can be selectively halogenated (e.g., with Br₂), providing a handle for subsequent cross-coupling reactions.[12][13]
-
C6-Functionalization: The most acidic C-H proton is at the C6 position, which can be selectively functionalized via iridium-catalyzed C-H borylation, followed by Suzuki cross-coupling.[12]
-
C4/C5-Functionalization: The C4 and C5 positions are less reactive and harder to functionalize selectively. However, methods involving the resolution of borylated isomer mixtures have been developed to access these positions.[13]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following is a representative protocol for the synthesis of a key 1,2-azaborine intermediate, adapted from literature.[7]
Protocol: One-Pot Synthesis of N-TBS-B-Cl-1,2-azaborine
This procedure combines ring-closing metathesis and subsequent oxidation in a one-pot sequence, improving yields over a two-step process.[7] All manipulations should be performed under an inert atmosphere (N₂) using standard air-free techniques.
-
Ring-Closing Metathesis (RCM):
-
In a glove box, dissolve the starting material, N-allyl-N-TBS-B-allyl chloride adduct (1.0 eq), in anhydrous toluene.
-
Add Grubbs' First Generation Catalyst (approx. 1.5 mol%).
-
Stir the reaction mixture at room temperature for approximately 16 hours. The reaction progress can be monitored by ¹H NMR spectroscopy.
-
-
Oxidation:
-
To the resulting solution containing the ring-closed product, add palladium on carbon (10 wt% Pd, approx. 7 mol%).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the formation of the aromatic product by ¹¹B NMR spectroscopy (a characteristic shift will appear for the 1,2-azaborine).[7]
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield N-TBS-B-Cl-1,2-azaborine as a colorless liquid.
-
Characterization
A combination of spectroscopic, crystallographic, and computational methods is used to unambiguously characterize monocyclic 1,2-azaborines and to understand their electronic structure and aromaticity.
NMR Spectroscopy
-
¹¹B NMR: This is a highly diagnostic technique. The boron atom in an aromatic 1,2-azaborine typically exhibits a broad signal in the range of δ 25–35 ppm, which is significantly different from its precursors.[7]
-
¹H and ¹³C NMR: These spectra provide information about the protons and carbons in the ring, with chemical shifts influenced by the electron-donating nitrogen and electron-withdrawing boron atoms.
| Compound | ¹¹B NMR (δ, ppm) | Selected ¹H NMR (δ, ppm) | Reference |
| Parent 1,2-Azaborine | ~30.0 | H6: 7.6, H3: 6.8, H4/H5: 6.0-6.2 | [1][14] |
| N-TBS-B-Cl-1,2-azaborine | 26.9 | H6: 7.91, H3: 6.84 | [7] |
| N-H-B-ethyl-1,2-azaborine | 33.7 | H6: 7.75, H3: 6.70 | [7] |
Table 1: Representative NMR Spectroscopic Data for 1,2-Azaborines.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of 1,2-azaborines.[15][16] It provides precise measurements of bond lengths and angles, which are crucial for assessing the degree of aromaticity. In an aromatic 1,2-azaborine, the bond lengths within the ring are intermediate between typical single and double bonds, indicating electron delocalization.[1] The rings are also found to be essentially planar.[1][17]
| Bond | Bond Length in 86 (Å) | Bond Length in Benzene (Å) | Comment |
| B-N | 1.458(2) | N/A | Shorter than a typical B-N single bond. |
| B-C6 | 1.488(3) | 1.399 | - |
| N-C3 | 1.401(2) | 1.399 | - |
| C3-C4 | 1.385(2) | 1.399 | Evidence of delocalization compared to |
| C4-C5 | 1.407(2) | 1.399 | non-aromatic precursors.[1] |
| C5-C6 | 1.383(3) | 1.399 |
Table 2: Comparison of Key Bond Lengths from X-ray Crystallography for a B-methoxy-1,2-azaborine (86) and Benzene. Data adapted from Liu et al.[1]
Computational Studies
Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the electronic properties, reactivity, and aromaticity of 1,2-azaborines.[18][19][20]
-
Aromaticity Indices: Calculations of Nucleus-Independent Chemical Shift (NICS) show a substantial aromatic character for 1,2-azaborine, intermediate between that of benzene and borazine.[21]
-
Reactivity: Computational studies help explain the regioselectivity observed in electrophilic substitution reactions, predicting that attack is most favorable at the C3 and C5 positions.[2][20] They also rationalize the pathways of cycloaddition and C-H insertion reactions.[18]
-
Electronic Structure: These studies provide insight into the molecule's frontier orbitals and how substituents affect its electronic properties.[17]
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthesis of aromatic five- and six-membered B-N heterocycles via ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 8. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Functionalization of 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,2-Azaborine’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Pioneering Pathways: An In-depth Technical Guide to the Early Synthetic Attempts of 1,2-Dihydro-1,2-azaborine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal early synthetic strategies toward the novel aromatic heterocycle, 1,2-dihydro-1,2-azaborine. As a close structural and electronic isostere of benzene, this boron-nitrogen containing ring system has garnered significant interest for its potential applications in medicinal chemistry and materials science. Understanding the foundational synthetic challenges and breakthroughs is crucial for the contemporary development of novel 1,2-azaborine-based therapeutics and functional materials. This document details the key experimental protocols, presents quantitative data in structured tables, and visualizes the synthetic pathways through logical diagrams.
Dewar and Marr's Desulfurization Approach (1962)
The first successful synthesis of a monocyclic 1,2-azaborine derivative was reported by Dewar and Marr in 1962.[1] Their approach involved the construction of a borazarothiophene intermediate followed by a desulfurization step using Raney nickel. This pioneering work provided the first tangible evidence for the existence and potential stability of the 1,2-azaborine ring system.
Experimental Protocol
The synthesis commences with the reduction of methyl 2-styryl-3-nitrothiophene-5-carboxylate, which is then condensed with phenyldichloroborane to form the key 2-carbomethoxy-5,6-diphenyl-5,4-borazarothiophene intermediate. The final step involves the reductive desulfurization of this intermediate with Raney nickel to yield the target 1,2-azaborine derivative.
Step 1: Synthesis of 2-carbomethoxy-5,6-diphenyl-5,4-borazarothiophene A solution of methyl 2-styryl-3-aminothiophene-5-carboxylate (prepared by the reduction of the corresponding nitro compound with tin and hydrochloric acid) in a suitable inert solvent is treated with phenyldichloroborane at room temperature. The reaction mixture is stirred for several hours until the condensation is complete. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization.
Step 2: Desulfurization to 2,3-diphenyl-6-(2-carbomethoxyethyl)-1,2-dihydro-1,2-azaborine The 2-carbomethoxy-5,6-diphenyl-5,4-borazarothiophene is dissolved in a large excess of a suitable solvent, such as benzene or ethanol. A slurry of freshly prepared W-2 Raney nickel is added, and the mixture is refluxed with vigorous stirring for an extended period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the Raney nickel is filtered off, and the solvent is evaporated. The resulting residue is then purified by column chromatography to afford the desired 1,2-azaborine derivative.
Data Presentation
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 2,3-diphenyl-6-(2-carbomethoxyethyl)-1,2-dihydro-1,2-azaborine | 2-carbomethoxy-5,6-diphenyl-5,4-borazarothiophene | Raney Nickel | N/A | N/A | UV, IR, and elemental analysis consistent with structure. |
Note: Specific yield and melting point data were not provided in the original communication.
Synthetic Pathway
White's Dehydrogenation Approach (1963)
Shortly after Dewar and Marr's report, David G. White described an alternative route to a less substituted 1,2-azaborine derivative.[2] This method involved the dehydrogenation of a saturated 1,2-azaboracycloalkane precursor, providing a different strategic entry to this novel heterocyclic system.
Experimental Protocol
The synthesis begins with the preparation of a saturated 1,2-azaborolidine ring system. This precursor is then subjected to dehydrogenation using a palladium catalyst to introduce the aromaticity.
Step 1: Synthesis of 1-Methyl-2-phenyl-1,2-azaborolidine (Allylmethylamino)phenylchloroborane is reacted with lithium metal in an appropriate solvent to induce reductive cyclization. The resulting 1-methyl-2-phenyl-1,2-azaborolidine is isolated and purified by distillation.
Step 2: Dehydrogenation to 1-Methyl-2-phenyl-1,2-dihydro-1,2-azaborine The purified 1-methyl-2-phenyl-1,2-azaborolidine is heated with a palladium on carbon (Pd/C) catalyst in a high-boiling inert solvent. The reaction is carried out under an inert atmosphere, and the progress is monitored by gas chromatography. After the reaction is complete, the catalyst is filtered off, and the product is isolated by fractional distillation under reduced pressure.
Data Presentation
| Compound | Starting Material | Key Reagents | Yield (%) | Boiling Point (°C/mm Hg) | Spectroscopic Data |
| 1-Methyl-2-phenyl-1,2-dihydro-1,2-azaborine | 1-Methyl-2-phenyl-1,2-azaborolidine | 10% Pd/C | N/A | N/A | IR and NMR spectra consistent with the aromatic structure. |
Note: Specific yield and boiling point data were not detailed in the original publication.
Synthetic Pathway
Ashe and Coworkers' Ring-Closing Metathesis Strategy (2000)
A significant advancement in the synthesis of 1,2-azaborines came in 2000 from the laboratory of Arthur J. Ashe III.[1] They introduced a more versatile and efficient method based on the ring-closing metathesis (RCM) of an acyclic diene precursor using a Grubbs catalyst. This approach offered a more direct route to the this compound core.
Experimental Protocol
The synthesis starts with the preparation of a diallylaminoborane derivative, which then undergoes ring-closing metathesis followed by oxidation to yield the aromatic 1,2-azaborine.
Step 1: Synthesis of Diallyl(ethylamino)borane Allyltributyltin is reacted with boron trichloride to form allyldichloroborane. This intermediate is then treated with ethylallylamine to afford the diallyl(ethylamino)borane precursor.
Step 2: Ring-Closing Metathesis and Oxidation The diallyl(ethylamino)borane is dissolved in a suitable solvent, such as dichloromethane or toluene, and treated with a catalytic amount of a first-generation Grubbs catalyst. The reaction mixture is stirred at room temperature until the RCM is complete, as indicated by the cessation of ethylene evolution. The resulting this compound precursor is then oxidized in situ or after isolation, typically using a palladium on carbon catalyst, to furnish the aromatic 1,2-azaborine.
Data Presentation
| Compound | Starting Material | Key Reagents | Overall Yield (%) | Physical State | Spectroscopic Data |
| 1-Ethyl-2-allyl-1,2-dihydro-1,2-azaborine | Diallyl(ethylamino)borane | Grubbs' Catalyst (1st gen.), Pd/C (for oxidation) | 86 | Liquid | ¹H NMR, ¹¹B NMR, ¹³C NMR, and MS data consistent with the proposed structure. |
Synthetic Pathway
Conclusion
The early synthetic attempts towards this compound laid a critical foundation for the development of this important class of benzene isosteres. From the initial multi-step desulfurization and dehydrogenation methods to the more streamlined ring-closing metathesis strategy, these pioneering efforts overcame significant synthetic hurdles and demonstrated the viability of incorporating the B-N motif into an aromatic six-membered ring. These foundational methods have paved the way for more recent and sophisticated synthetic protocols, enabling broader access to a diverse range of 1,2-azaborine derivatives for investigation in drug discovery and materials science. The continued evolution of synthetic strategies will undoubtedly accelerate the exploration and application of this unique heterocyclic scaffold.
References
Understanding the Frontier: A Technical Guide to the HOMO-LUMO Gap in 1,2-Azaborines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines are a fascinating class of heterocyclic aromatic compounds that are isoelectronic and isostructural with benzene.[1] In these molecules, a carbon-carbon (C=C) double bond is replaced by a boron-nitrogen (B-N) single bond, a substitution that imparts unique electronic characteristics while maintaining a similar steric profile to their carbocyclic analogs.[1][2] This BN/CC isosterism has garnered significant interest in medicinal chemistry and materials science, as it allows for the fine-tuning of molecular properties.[3][4] A central parameter governing these properties is the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This "frontier orbital" gap is fundamental to understanding a molecule's electronic transitions, chemical reactivity, photophysical properties, and ultimately, its potential as a therapeutic agent.[5][6] A smaller HOMO-LUMO gap generally corresponds to higher reactivity and longer wavelength absorption of light.[6][7] For drug development, modifying this gap can influence a compound's solubility, metabolic stability, and interactions with biological targets.[8][9] This guide provides an in-depth technical overview of the theoretical and experimental approaches to understanding and characterizing the HOMO-LUMO gap in 1,2-azaborines.
Theoretical and Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the electronic structure of molecules like 1,2-azaborines.[10] These methods allow for the calculation of HOMO and LUMO energy levels, providing a theoretical estimate of the energy gap. The introduction of the polar B-N bond in place of a nonpolar C=C bond breaks the degeneracy of benzene's frontier orbitals, leading to distinct electronic properties.[11]
Computational Data Summary
Computational studies consistently show that the HOMO-LUMO gap of 1,2-azaborines is influenced by substitution patterns on the ring. The table below summarizes key computational data for representative 1,2-azaborine derivatives compared to their carbonaceous counterparts.
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Method/Basis Set | Reference |
| Benzene | -9.25 | - | - | DFT | [11][12] |
| Toluene | -8.83 | - | - | DFT | [11][12] |
| 1,2-dihydro-1,2-azaborine | -8.60 | - | - | DFT | [11][12] |
| N-Me-1,2-BN-toluene | -8.45 | - | - | DFT | [11][12] |
| N-Me-1,3-BN-toluene | -8.00 | - | - | DFT | [11][12] |
| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) | [10] |
Note: The first ionization energy corresponds to the negative of the HOMO energy.
General Protocol for DFT Calculations
Density Functional Theory calculations are widely used to model the electronic properties of 1,2-azaborines. A typical protocol involves the following steps:
-
Structure Optimization: The geometry of the 1,2-azaborine molecule is optimized to find its lowest energy conformation. This is commonly performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d) or larger.[13]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Orbital Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.[10] The difference between these energies yields the theoretical HOMO-LUMO gap.
-
Analysis: The resulting orbital energies, electron density distributions, and the HOMO-LUMO gap are analyzed to understand the molecule's electronic characteristics and reactivity.[7]
Computational Workflow Diagram
Caption: A typical workflow for calculating the HOMO-LUMO gap using DFT.
Experimental Determination of the HOMO-LUMO Gap
While computational methods provide valuable predictions, experimental validation is crucial.[14] The two primary techniques for experimentally probing the frontier orbital energies of 1,2-azaborines are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy electronic transition is typically the HOMO to LUMO transition.[5] The wavelength of maximum absorption (λmax) corresponding to this transition can be used to calculate the optical HOMO-LUMO gap.[11]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. The onset of the first oxidation potential can be correlated with the energy of the HOMO, while the onset of the first reduction potential can be related to the energy of the LUMO.[2][13] The difference between these potentials provides an estimate of the electrochemical HOMO-LUMO gap.
Experimental Data Summary
The following table presents experimental data for several 1,2-azaborine derivatives and related compounds, demonstrating the impact of the BN unit on their electronic properties.
| Compound | λmax (nm) | Anodic Peak Potential (Epa vs Fc/Fc+) | HOMO-LUMO Gap (Optical, eV) | Reference |
| Benzene | 255 | - | 4.86 | [11][12] |
| Toluene | 262 | - | 4.73 | [11][12] |
| This compound | 269 | - | 4.61 | [11][12] |
| N-Me-1,2-BN-toluene | 278 | - | 4.46 | [11][12] |
| N-Me-1,3-BN-toluene | 297 | - | 4.17 | [11][12] |
| Cationic 1,2-azaborine (3a, R=Me) | 287 | - | 4.32 | [15] |
| Cationic 1,2-azaborine (3b, R=Ph) | 292 | - | 4.25 | [15] |
Note: The optical gap is calculated using the formula E = hc/λ, where λ is the absorption onset wavelength. The values here are derived from λmax for comparison.
Experimental Protocols
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: A dilute solution of the 1,2-azaborine compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile). The concentration is typically in the micromolar range.
-
Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline.
-
Sample Measurement: The absorption spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) for the lowest energy transition is identified. The optical gap can be estimated from the onset of the absorption band using the equation: Egap (eV) = 1240 / λonset (nm).
Cyclic Voltammetry Protocol:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane, acetonitrile) is prepared.
-
Analyte Addition: The 1,2-azaborine compound is added to the electrolyte solution at a known concentration (typically millimolar).
-
Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to a value where oxidation occurs, then reversed to where reduction occurs.
-
Data Analysis: The resulting voltammogram is analyzed to determine the onset potentials for the first oxidation and reduction events. These values are used to estimate the HOMO and LUMO energy levels, respectively, often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.[13]
Experimental Workflow Diagram
Caption: Parallel workflows for determining the optical and electrochemical gaps.
1,2-Azaborines in Drug Development
The unique electronic properties of 1,2-azaborines make them highly attractive as pharmacophores in drug discovery. The replacement of a C=C unit with a B-N unit introduces a significant dipole moment, which can increase aqueous solubility and provide opportunities for new hydrogen bonding interactions with target proteins—a property absent in their carbonaceous analogs.[3]
Studies have shown that incorporating a 1,2-azaborine motif into known drug scaffolds can lead to improved biological activity and better oral bioavailability.[8] For instance, a 1,2-azaborine-containing analog of a CDK2 inhibitor demonstrated enhanced activity, likely due to an additional hydrogen bond from the N-H group of the azaborine ring.[8] This highlights the potential of using BN/CC isosterism as a design principle to address common challenges in medicinal chemistry, such as poor solubility.[3][8]
Logical Pathway in Drug Design
Caption: How BN/CC isosterism logically leads to improved drug properties.
Conclusion
The HOMO-LUMO gap is a critical parameter in defining the chemical and physical behavior of 1,2-azaborines. Its value, tunable through chemical substitution, dictates the molecule's reactivity, stability, and optical properties. A synergistic approach combining computational prediction with experimental verification through UV-Vis spectroscopy and cyclic voltammetry provides a robust framework for characterizing these novel heterocycles. As demonstrated in recent studies, the strategic incorporation of the 1,2-azaborine motif, guided by an understanding of its frontier orbitals, offers a promising avenue for the development of new therapeutics with enhanced efficacy and improved pharmacological profiles. The continued exploration of this unique chemical space is poised to unlock new solutions to long-standing challenges in drug discovery and materials science.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Will this compound-based drugs resist metabolism by cytochrome P450 compound I? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 11. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-photoelectron spectroscopy of 1,2- and 1,3-azaborines: a combined experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Landscape of 1,2-Azaborines: A Technical Guide to Their Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines, aromatic six-membered heterocycles in which a carbon-carbon double bond of benzene is replaced by an isoelectronic boron-nitrogen (B-N) unit, are a rapidly advancing class of compounds with significant potential across various scientific disciplines.[1][2][3] Their unique electronic and structural properties, which lie intermediate between those of benzene and the inorganic borazine, make them intriguing building blocks for novel pharmaceuticals, advanced materials, and catalysts.[4][5] This technical guide provides an in-depth exploration of the core physical and chemical properties of 1,2-azaborine derivatives, presenting key data, experimental methodologies, and visual representations of their fundamental characteristics.
The strategic incorporation of the polar B-N moiety into an aromatic framework induces significant changes in electron distribution, leading to distinct reactivity and improved physicochemical properties such as aqueous solubility, a critical factor in drug development.[2][6][7] This guide will delve into the synthesis, structure, aromaticity, spectroscopic signatures, and chemical reactivity of these fascinating molecules, offering a comprehensive resource for researchers seeking to harness their potential.
Physical and Structural Properties
The introduction of adjacent boron and nitrogen atoms into a benzene ring creates a unique structural and electronic landscape. The 1,2-dihydro-1,2-azaborine ring is planar, a key characteristic of aromatic systems.[8]
Bond Lengths and Angles
Structural data from microwave spectroscopy and single-crystal X-ray diffraction have provided precise measurements of bond lengths and angles in 1,2-azaborine derivatives. These parameters are crucial for understanding the degree of electron delocalization and aromaticity.
| Bond/Angle | This compound | Cationic 1,2-Azaborine (3a) | Cationic 1,2-Azaborine (3b) | Cationic 1,2-Azaborine (3d) | Cationic 1,2-Azaborine (3e) |
| B–N Bond Length (Å) | 1.45(3)[8] | 1.418(5)[9] | 1.413(2)[9] | 1.416(4)[9] | 1.423(5)[9] |
| B–C Bond Length (Å) | 1.51(1)[8] | 1.481(5)[9] | 1.496(2)[9] | 1.489(4)[9] | 1.489(6)[9] |
| N–C Bond Length (Å) | 1.37(3)[8] | - | - | - | - |
| Ring Torsion Angle (°) | - | 57.1[9] | 50.5[9] | 58.0[9] | 77.8[9] |
Table 1: Selected Bond Lengths and Angles for 1,2-Azaborine Derivatives.
Aromaticity
The aromaticity of 1,2-azaborines is a subject of significant interest. While they are considered aromatic, their degree of aromaticity is less than that of benzene but greater than that of borazine.[4][10] This has been quantified through both experimental and computational methods.
One key metric is the Aromatic Stabilization Energy (ASE), which has been determined through heats of hydrogenation. The experimental ASE for a t-butyl-substituted 1,2-azaborine was found to be 16.6 kcal mol⁻¹, which is roughly half that of benzene (32.4 kcal mol⁻¹), confirming its significant aromatic character.[8][11]
Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, also support the substantial aromatic character of 1,2-azaborines.[4]
| Compound | Heat of Hydrogenation (kcal mol⁻¹) | Aromatic Stabilization Energy (ASE) (kcal mol⁻¹) |
| t-Butyl-1,2-azaborine | -30 ± 1[11] | 16.6[11] |
| Benzene | - | 32.4[8][11] |
Table 2: Aromatic Stabilization Energy of 1,2-Azaborine compared to Benzene.
Spectroscopic Properties
Spectroscopic analysis is fundamental to the characterization of 1,2-azaborine derivatives. UV-Vis and NMR spectroscopy provide valuable insights into their electronic structure and molecular environment.
UV-Visible Spectroscopy
1,2-Azaborines exhibit UV-Vis absorption spectra consistent with aromatic heterocycles. The lowest energy absorption of this compound is observed at 269 nm, which is red-shifted compared to the α-band of benzene (255 nm).[8] This shift is indicative of the altered electronic landscape due to the B-N unit.
| Compound | Calculated λmax (nm) | Experimental λmax (nm) |
| This compound | 241[12] | 269[8][12] |
| N-Me-1,2-BN-toluene | 248[12] | 278[12] |
Table 3: UV-Vis Absorption Maxima of 1,2-Azaborine Derivatives.
NMR Spectroscopy
¹H, ¹¹B, and ¹³C NMR spectroscopy are routinely used to characterize 1,2-azaborine derivatives.[8] The chemical shifts and coupling constants provide detailed information about the electronic environment of the different nuclei within the ring. For instance, the ¹J(N-B) coupling constant is sensitive to the nature of the substituents on the nitrogen and boron atoms.[10]
Chemical Properties and Reactivity
1,2-Azaborines exhibit a rich and diverse reactivity, making them versatile building blocks for organic synthesis and medicinal chemistry.
Electrophilic Aromatic Substitution
Similar to benzene, 1,2-azaborines undergo electrophilic aromatic substitution (EAS) reactions.[1] Studies have shown that substitution occurs preferentially at the 3 and 5 positions of the ring.[1] This reactivity confirms their aromatic nature and opens avenues for their functionalization.
Caption: Electrophilic Aromatic Substitution on 1,2-Azaborine.
Synthesis and Functionalization
Significant progress has been made in the synthesis of monocyclic 1,2-azaborines.[1][2][3][7][13] Early methods involved multi-step sequences, but more recent developments have focused on more efficient and modular approaches.
A key synthetic strategy involves ring-closing metathesis (RCM) of allyl aminoboranes using catalysts like Grubbs' catalyst, followed by dehydrogenation to form the aromatic ring.[1][13]
Caption: General Synthetic Route via Ring-Closing Metathesis.
Another innovative method involves a boron-mediated cyclopropane ring-opening followed by a 6π-electrocyclization.[2] This modular approach allows for the synthesis of multi-substituted 1,2-azaborines from readily available starting materials.[2]
Functionalization of the 1,2-azaborine core can be achieved at various positions. The boron atom is susceptible to nucleophilic substitution, particularly when activated with a good leaving group.[9] This has enabled the synthesis of novel cationic 1,2-azaborines with interesting photophysical properties.[9] Furthermore, late-stage functionalization strategies are being developed to access C4- and C5-substituted derivatives, expanding the chemical space of this heterocycle.[14]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of 1,2-azaborine chemistry. While specific protocols vary depending on the target molecule, a general workflow for synthesis and characterization can be outlined.
General Synthesis of a B-Chloro-1,2-Azaborine Derivative
This protocol is a generalized representation based on common synthetic strategies.
-
Preparation of the Aminoborane Precursor: An appropriate allyl amine is reacted with a boron trihalide (e.g., BCl₃) in an inert solvent (e.g., hexanes) at low temperature (e.g., -78 °C). The reaction is typically stirred for several hours and then warmed to room temperature.
-
Ring-Closing Metathesis: The resulting bis(allyl)aminoborane is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with a metathesis catalyst (e.g., Grubbs' second-generation catalyst). The reaction mixture is stirred at room temperature until completion, as monitored by NMR spectroscopy.
-
Dehydrogenation/Aromatization: The cyclized product is then subjected to dehydrogenation to form the aromatic 1,2-azaborine ring. This can be achieved using a catalyst such as palladium on carbon (Pd/C) or palladium black in a suitable solvent at elevated temperatures.[8]
-
Purification: The final product is purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: General Experimental Workflow for 1,2-Azaborine Synthesis.
Characterization Techniques
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra are acquired on standard spectrometers. Samples are typically dissolved in deuterated solvents such as CDCl₃ or C₆D₆.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed to determine the precise three-dimensional structure of crystalline derivatives.
-
UV-Vis Spectroscopy: Absorption spectra are recorded using a spectrophotometer in a suitable solvent (e.g., cyclohexane, dichloromethane).
Applications in Drug Discovery and Materials Science
The unique properties of 1,2-azaborines make them highly attractive for various applications.
Medicinal Chemistry
The incorporation of a 1,2-azaborine motif into biologically active molecules has been shown to improve their pharmacological profiles.[6] Specifically, BN/CC isosterism can lead to:
-
Improved Aqueous Solubility: The inherent polarity of the B-N bond increases the hydrophilicity of the molecule.[2][6][7]
-
Enhanced Biological Activity: The N-H group can act as a hydrogen bond donor, leading to stronger interactions with biological targets.[6]
-
Improved Bioavailability: Studies have shown that 1,2-azaborine analogues can exhibit better in vivo oral bioavailability compared to their carbonaceous counterparts.[6]
A notable example is the development of a 1,2-azaborine-containing CDK2 inhibitor which showed improved potency compared to its carbon-based analogue.[6]
Caption: Advantages of 1,2-Azaborines in Medicinal Chemistry.
Materials Science
The distinct electronic properties of 1,2-azaborines are being exploited in the design of novel organic materials. For example, cationic 1,2-azaborines have been shown to exhibit solid-state fluorescence, making them promising candidates for optoelectronic applications.[9] The ability to tune their electronic properties through substitution allows for the rational design of materials with specific absorption and emission characteristics.
Conclusion
1,2-Azaborine derivatives represent a promising class of heterocycles with a unique combination of physical and chemical properties. Their intermediate aromaticity, distinct reactivity, and the ability to modulate their characteristics through synthetic manipulation make them valuable tools for chemists in academia and industry. The demonstrated improvements in pharmacological properties upon their incorporation into drug candidates highlight their significant potential in medicinal chemistry. As synthetic methodologies continue to advance and our understanding of their fundamental properties deepens, the applications of 1,2-azaborines in drug discovery, materials science, and catalysis are poised for significant expansion. This guide serves as a foundational resource for researchers eager to explore and innovate within this exciting and rapidly evolving field.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. comporgchem.com [comporgchem.com]
- 12. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-Azaborine’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2-Dihydro-1,2-azaborine via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydro-1,2-azaborines are heterocyclic aromatic compounds that are isoelectronic with benzene, where a carbon-carbon double bond is replaced by a boron-nitrogen single bond.[1][2] This substitution imparts unique electronic and physicochemical properties, making them attractive scaffolds for applications in medicinal chemistry and materials science.[1][3] The development of synthetic routes to these valuable compounds has been a significant area of research. A major breakthrough in this field was the application of ring-closing metathesis (RCM) to produce the 1,2-dihydro-1,2-azaborine core, a method pioneered by Ashe and coworkers and further developed by Liu and others.[1] This approach offers a versatile and efficient pathway to a variety of substituted 1,2-azaborines.
This document provides detailed application notes and experimental protocols for the synthesis of a protected this compound derivative using a ring-closing metathesis strategy. The synthesis involves the preparation of a bis(allyl)aminoborane precursor, followed by RCM using a ruthenium-based catalyst, and subsequent aromatization to yield the final product.
Reaction Scheme and Workflow
The overall synthetic strategy involves a three-step process starting from readily available precursors. The workflow is depicted below, illustrating the key transformations from the starting materials to the final aromatic this compound.
Caption: Synthetic workflow for this compound.
Key Experimental Data
The following table summarizes typical quantitative data for the synthesis of N-TBS-B-Cl-1,2-azaborine, providing a quick reference for expected yields and required catalyst loadings.
| Step | Reactant(s) | Catalyst/Reagent | Catalyst Loading | Solvent | Reaction Time | Yield (%) | Reference |
| 1. Precursor Synthesis | Triallylborane, BCl₃, N-(t-butyldimethylsilyl)allylamine, Triethylamine | - | - | Dichloromethane | 4 h at -78°C | ~85% | [4] |
| 2. Ring-Closing Metathesis | N-allyl-N-TBS-B-allyl chloride adduct | Grubbs' Catalyst (1st Generation) | 1 mol% | Toluene | 16 h at 25°C | - | [4] |
| 3. Aromatization | RCM intermediate solution | Palladium on Carbon (10 wt%) | ~6 mol% | Toluene | 48 h at 110°C | 52% (over 2 steps) | [4] |
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a step-by-step guide for the synthesis.[4] All manipulations of air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of N-allyl-N-TBS-B-allyl chloride adduct
This protocol describes the synthesis of the acyclic precursor required for the ring-closing metathesis reaction.
Materials:
-
Triallylborane
-
Boron trichloride (1.0 M solution in hexanes)
-
N-(tert-butyldimethylsilyl)allylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Round-bottom flask (1 L) with stir bar
-
Cannula
-
Low-temperature bath (-78 °C)
Procedure:
-
In a glovebox, add triallylborane (6.70 g, 50.0 mmol) to an oven-dried 1 L round-bottom flask equipped with a stir bar.
-
Add 250 mL of anhydrous dichloromethane to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Via cannula transfer, slowly add 100 mL of a 1.0 M boron trichloride solution in hexanes (100 mmol) to the triallylborane solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
In a separate flask, prepare a solution of N-(tert-butyldimethylsilyl)allylamine (25.7 g, 150 mmol) in 20.0 mL of anhydrous dichloromethane.
-
While maintaining the reaction temperature at -78 °C, add the N-(tert-butyldimethylsilyl)allylamine solution to the reaction flask via cannula transfer.
-
Add triethylamine (21.0 mL, 150 mmol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude N-allyl-N-TBS-B-allyl chloride adduct, which can be used in the next step without further purification.
Protocol 2: One-Pot Ring-Closing Metathesis and Aromatization
This protocol details a one-pot procedure for the ring-closing metathesis and subsequent aromatization to yield the final product.[4] This combined approach has been shown to provide a higher overall yield compared to isolating the RCM intermediate.[4]
Materials:
-
N-allyl-N-TBS-B-allyl chloride adduct (from Protocol 1)
-
Grubbs' Catalyst (1st Generation)
-
Palladium on carbon (10 wt%)
-
Toluene (anhydrous)
-
Round-bottom flask (1 L) with stir bar
-
Reflux condenser
Procedure:
-
In a glovebox, dissolve the crude N-allyl-N-TBS-B-allyl chloride adduct (assuming ~217 mmol from the previous step) in 500 mL of anhydrous toluene in an oven-dried 1 L round-bottom flask with a stir bar.
-
In portions, add Grubbs' Catalyst (1st Generation) (1.79 g, 2.17 mmol) to the stirring solution at room temperature. It is advisable to purge the glovebox during the addition to remove the ethylene byproduct.
-
Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
To the resulting solution of the ring-closed intermediate, add palladium on carbon (10 wt%, 14.0 g, 13.2 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C for 48 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N-TBS-B-Cl-1,2-azaborine as a colorless liquid.
Reaction Mechanism
The ring-closing metathesis reaction proceeds through a well-established catalytic cycle involving a ruthenium carbene complex. The aromatization step is an oxidative dehydrogenation.
Caption: Mechanism of RCM and subsequent aromatization.
Conclusion
The synthesis of this compound via ring-closing metathesis is a robust and versatile method for accessing this important class of aromatic heterocycles. The detailed protocols provided herein offer a practical guide for researchers in academic and industrial settings. The ability to introduce a wide range of substituents on the boron and nitrogen atoms opens up possibilities for the development of novel pharmaceuticals and advanced materials with tailored properties. Careful execution of the described procedures under inert conditions is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for 1,2-Azaborine Synthesis via Carbenoid Ring Expansion and Rearrangement Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-azaborines, a promising class of benzene isosteres, utilizing methodologies that involve carbenoid-like intermediates and ring expansion or rearrangement reactions. 1,2-Azaborines are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.[1][2] The protocols outlined below are based on recently developed synthetic strategies that offer modular and efficient access to a variety of substituted 1,2-azaborines.
Introduction
1,2-Azaborines are aromatic six-membered heterocycles in which a C=C bond of benzene is replaced by an isoelectronic B-N bond. This substitution imparts polarity and alters the electronic properties of the aromatic ring, which can lead to improved pharmacological profiles, such as enhanced solubility and biological activity, when incorporated into drug candidates.[1] This document details three distinct synthetic approaches that employ ring expansion or rearrangement mechanisms, providing a versatile toolkit for the synthesis of diverse 1,2-azaborine scaffolds.
Method 1: Modular Synthesis of 1,2-Azaborines via Ring-Opening of Cyclopropyl Imines/Ketones
This method, developed by Dong, Liu, Houk, and coworkers, provides a straightforward and modular route to multi-substituted 1,2-azaborines from readily available cyclopropyl imines or ketones and dibromoboranes.[3][4][5][6] The reaction proceeds through a proposed boron-mediated cyclopropane ring-opening, followed by a base-mediated elimination and a 6π-electrocyclization to furnish the aromatic 1,2-azaborine ring.[3][5][6]
Reaction Mechanism and Workflow
The proposed reaction pathway involves the initial reaction of the cyclopropyl imine/ketone with a dibromoborane, facilitated by a Lewis acid such as ZnBr₂. This leads to the opening of the strained cyclopropane ring. Subsequent treatment with a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces an elimination reaction to form a conjugated intermediate, which then undergoes a 6π-electrocyclization to yield the 1,2-azaborine product.
Experimental Protocol
General Procedure for the Synthesis of 1,2,6-Trisubstituted 1,2-Azaborines:
-
To an oven-dried vial equipped with a magnetic stir bar, add the cyclopropyl imine (0.2 mmol, 1.0 equiv.) and ZnBr₂ (0.02 mmol, 0.1 equiv.).
-
The vial is evacuated and backfilled with argon or nitrogen three times.
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Add the dibromoborane (0.24 mmol, 1.2 equiv.) solution in the same solvent.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-azaborine.
Quantitative Data
| Entry | Cyclopropyl Ketone/Imine | Dibromoborane | Product | Yield (%) |
| 1 | Cyclopropyl(phenyl)methanimine | (o-tolyl)dibromoborane | 2-(o-tolyl)-1-phenyl-1,2-azaborine | 84 |
| 2 | 1-cyclopropyl-1-phenylethan-1-one | (phenyl)dibromoborane | 2,6-diphenyl-1,2-azaborine | 75 |
| 3 | Cyclopropyl(p-tolyl)methanimine | (mesityl)dibromoborane | 2-mesityl-1-(p-tolyl)-1,2-azaborine | 88 |
| 4 | (4-methoxyphenyl)(cyclopropyl)methanimine | (phenyl)dibromoborane | 1-(4-methoxyphenyl)-2-phenyl-1,2-azaborine | 79 |
Method 2: Ring Expansion of 1,2-Azaborolides via Carbene Insertion
A strategy developed by Ashe and coworkers involves the ring expansion of a five-membered 1,2-azaborolide anion to a six-membered 1,2-azaborine.[2] This transformation is achieved through a reaction with dichloromethane and a strong base, suggesting the in situ generation of a chlorocarbene species that inserts into the B-C bond of the azaborolide ring.
Reaction Mechanism
The reaction is initiated by the deprotonation of a 2,3-dihydro-1H-1,2-azaborole to form the corresponding 1,2-azaborolide anion. This anion then reacts with a chlorocarbene, generated from dichloromethane and a strong base like lithium diisopropylamide (LDA), in a process analogous to the Katz reaction. The carbene is proposed to insert into one of the B-C bonds of the five-membered ring, leading to the formation of the six-membered 1,2-azaborine ring.
Experimental Protocol
General Procedure for the Synthesis of 1,2-Azaborines from 1,2-Azaborolides:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,3-dihydro-1H-1,2-azaborole precursor in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of a strong base (e.g., n-butyllithium or LDA) dropwise to generate the 1,2-azaborolide anion in situ.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in THF.
-
To the LDA solution at -78 °C, add dichloromethane (CH₂Cl₂) dropwise.
-
Transfer the resulting chlorocarbene-generating mixture to the solution of the 1,2-azaborolide anion at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by chromatography or distillation to yield the 1,2-azaborine.
Quantitative Data
| Entry | 1,2-Azaborolide Precursor | Product | Yield (%) |
| 1 | 1-phenyl-2-methyl-1,2-azaborolide | 1-phenyl-2-methyl-1,2-azaborine | 65 |
| 2 | 1-ethyl-2-phenyl-1,2-azaborolide | 1-ethyl-2-phenyl-1,2-azaborine | 72 |
| 3 | 1,2-diphenyl-1,2-azaborolide | 1,2-diphenyl-1,2-azaborine | 58 |
Method 3: 1,2-Migratory Ring Expansion of a BN-Naphthalene
This method, reported by Klausen and coworkers, demonstrates a novel ring expansion of a BN-naphthalene derivative upon reaction with a carbenoid, chloromethyllithium.[7][8] Instead of the expected Matteson homologation, a 1,2-migration of a C(sp²)-B bond occurs, leading to a ring-expanded product.
Reaction Mechanism
The reaction is initiated by the addition of a carbenoid, such as chloromethyllithium, to the boron atom of the BN-naphthalene, forming a tetracoordinate boronate complex. This intermediate then undergoes a 1,2-migratory rearrangement where an adjacent C(sp²) of the naphthalene core migrates to the methylene carbon of the former carbenoid, with concomitant expulsion of a leaving group. This results in the expansion of the boron-containing ring.
Experimental Protocol
General Procedure for the 1,2-Migratory Ring Expansion:
-
To a solution of the N-protected BN-naphthalene in anhydrous THF at -78 °C under an inert atmosphere, add a solution of chloromethyllithium (generated in situ from chloroiodomethane and n-butyllithium).
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours).
-
Allow the reaction to warm to room temperature and stir for an additional period.
-
Quench the reaction with a proton source (e.g., methanol or water).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the ring-expanded product.
Quantitative Data
| Entry | BN-Naphthalene Substrate | Product | Yield (%) |
| 1 | N-benzyl-B-isopropyl-BN-naphthalene | Ring-expanded product | 55 |
| 2 | N-benzyl-B-phenyl-BN-naphthalene | Ring-expanded product | 62 |
Method 4: Organocatalyzed Modular Synthesis of BN-2,1-Azaboranaphthalenes via Wolff-Type Rearrangement
A recent development in the synthesis of BN-heterocycles is an organocatalyzed three-component reaction that proceeds via a Wolff-type rearrangement to afford BN-2,1-azaboranaphthalenes.[9][10][11][12][13] This method allows for the rapid construction of complex, ring-fused BN-isosteres from simple starting materials.
Reaction Mechanism
This modular synthesis involves the reaction of a cyclic ketone, 2-formylarylboronic acid, and trimethylsilyl azide (TMSN₃) in the presence of an organocatalyst. The reaction is proposed to proceed through a cascade of reactions culminating in a Wolff-type rearrangement, which involves the migration of a carbon atom to an adjacent electron-deficient center, leading to a ring-expanded product. This strategy forges C-C, C-N, and B-N bonds in a single operation.
Experimental Protocol
General Procedure for the Organocatalyzed Synthesis of BN-2,1-Azaboranaphthalenes:
-
To a vial containing the cyclic ketone (1.0 equiv.), 2-formylarylboronic acid (1.2 equiv.), and the organocatalyst (e.g., a chiral amine, 0.1 equiv.), add the solvent (e.g., toluene).
-
Add trimethylsilyl azide (TMSN₃, 1.5 equiv.) to the mixture.
-
Stir the reaction at the specified temperature (e.g., 40-60 °C) for 24-48 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired BN-2,1-azaboranaphthalene.
Quantitative Data
| Entry | Cyclic Ketone | 2-Formylarylboronic Acid | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Cyclohexanone | 2-Formylphenylboronic acid | BN-2,1-Azaboraphenanthrene | 78 | | 2 | Cyclopentanone | 2-Formyl-4-methoxyphenylboronic acid | Methoxy-substituted BN-2,1-azaboraindene | 85 | | 3 | Tetralone | 2-Formylphenylboronic acid | Dibenzo[c,e][9][10]azaborinine derivative | 72 |
Characterization Data
The synthesized 1,2-azaborines can be characterized by standard spectroscopic methods.
-
¹H NMR: Aromatic protons typically appear in the range of δ 6.5-8.5 ppm.
-
¹³C NMR: Aromatic carbons are observed in the range of δ 110-150 ppm. The carbon atom attached to boron often shows a broad signal.
-
¹¹B NMR: The boron atom in 1,2-azaborines typically resonates in the range of δ 25-35 ppm, characteristic of a tricoordinate boron in an aromatic system.[14][15][16][17][18]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the products.
Conclusion
The synthetic methods described in these application notes provide powerful and versatile strategies for accessing a wide range of 1,2-azaborines and related BN-heterocycles. The modularity and efficiency of these ring expansion and rearrangement reactions open up new avenues for the exploration of 1,2-azaborines in drug discovery, materials science, and other areas of chemical research. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in these fields.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Migratory ring expansion of a BN-naphthalene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organocatalysed three-component modular synthesis of BN isosteres and BN-2,1-azaboranaphthalenes via Wolff-type rearrangement. | Semantic Scholar [semanticscholar.org]
- 10. bioengineer.org [bioengineer.org]
- 11. Organocatalysed three-component modular synthesis of BN isosteres and BN-2,1-azaboranaphthalenes via Wolff-type rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Late-Stage Functionalization of the 1,2-Azaborine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2-azaborine ring system, a boron-nitrogen (BN) isostere of benzene, has emerged as a significant scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the polarized B-N bond, offer opportunities to modulate the physicochemical and biological characteristics of aromatic compounds.[3][4] Late-stage functionalization, the introduction of chemical modifications at a late step in a synthetic sequence, is a powerful strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[1][5] This document provides detailed application notes and experimental protocols for the key late-stage functionalization reactions of the 1,2-azaborine core.
Key Late-Stage Functionalization Strategies
Several reliable methods have been developed for the regioselective functionalization of the 1,2-azaborine core at various positions. These include C-H borylation, halogenation, N-functionalization, and modifications at the boron atom.[1][5]
Iridium-Catalyzed C-H Borylation at the C(6) Position
A general and highly regioselective method for the functionalization of the C(6) position of monocyclic 1,2-azaborines is the iridium-catalyzed C-H borylation.[6][7] This reaction is tolerant of a wide range of substituents on the boron atom, including hydrides, alkoxides, alkyl, and aryl groups.[8][9] The resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions.[1]
Experimental Workflow for C(6) Borylation and Suzuki Coupling
Caption: Workflow for C(6) functionalization via borylation and Suzuki coupling.
Quantitative Data for C-H Borylation and Suzuki Coupling
| Entry | 1,2-Azaborine Substrate (R at B) | Aryl/Heteroaryl Bromide | Overall Yield (%) | Reference |
| 1 | Me | 4-Bromotoluene | 83 | [8] |
| 2 | Me | 2-Bromopyridine | 88 | [8] |
| 3 | n-Bu | 4-Bromobenzonitrile | 47 | [8] |
| 4 | H | Phenyl bromide | 74 (one-pot) | [8] |
| 5 | OMe | 3-Bromopyridine | 80 (one-pot) | [8] |
Experimental Protocol: Two-Step C(6) Arylation via Borylation and Suzuki Coupling
Step 1: Iridium-Catalyzed C-H Borylation
-
In a nitrogen-filled glovebox, combine the B-substituted 1,2-azaborine (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), [Ir(cod)OMe]2 (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %).
-
Add anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration of the 1,2-azaborine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude C(6)-borylated 1,2-azaborine can often be used in the next step without further purification.
Step 2: Suzuki Cross-Coupling
-
To the crude C(6)-borylated 1,2-azaborine from the previous step, add the aryl or heteroaryl bromide (1.0 equiv), a palladium catalyst such as Pd(dppf)Cl2 (5 mol %), and a base like potassium hydroxide (KOH, 3.0 equiv).[1]
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 80 °C until the starting material is consumed, as monitored by TLC or GC-MS.[1] For more sensitive substrates, such as those with B-H or B-OR groups, milder conditions using Na2CO3 as the base at room temperature may be employed.[1]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C(6)-functionalized 1,2-azaborine.
Electrophilic Halogenation at the C(3) Position
The C(3) and C(5) positions of the 1,2-azaborine ring are the most electron-rich and are thus susceptible to electrophilic aromatic substitution (EAS).[1] Halogenation, for instance with molecular bromine, proceeds with high regioselectivity at the C(3) position.[1] The resulting C(3)-halo-1,2-azaborines serve as valuable precursors for further diversification through cross-coupling reactions.[6]
Reaction Pathway for C(3) Halogenation
Caption: C(3) functionalization via electrophilic bromination and cross-coupling.
Experimental Protocol: C(3) Bromination
-
Dissolve the 1,2-azaborine substrate in a suitable solvent such as dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of molecular bromine (Br2, 1.0 equiv) in CH2Cl2 dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C(3)-bromo-1,2-azaborine.
N-Functionalization of the 1,2-Azaborine Core
The nitrogen atom of the 1,2-azaborine ring can be readily functionalized, expanding the accessible chemical space.[5] Common methods include deprotonation followed by quenching with an electrophile, Buchwald-Hartwig amination, and copper-catalyzed alkynylation.[10][11]
Quantitative Data for N-Functionalization via Deprotonation-Alkylation
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Boc2O | N-Boc-1,2-azaborine | 95 | [5] |
| 2 | MeI | N-Methyl-1,2-azaborine | 85 | [5] |
| 3 | Allyl Bromide | N-Allyl-1,2-azaborine | 82 | [5] |
| 4 | Benzyl Bromide | N-Benzyl-1,2-azaborine | 91 | [5] |
Experimental Protocol: N-Alkylation
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the N-H substituted 1,2-azaborine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a strong base such as potassium hexamethyldisilazide (KHMDS, 1.1 equiv) portion-wise.[5]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired electrophile (e.g., methyl iodide, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the N-functionalized 1,2-azaborine.
Functionalization at the Boron Position
The boron atom in the 1,2-azaborine ring is electrophilic and can be functionalized through nucleophilic substitution of a leaving group, such as a chloride or alkoxide.[1][6] Additionally, Rh-catalyzed arylation of B-chloroazaborines has been reported.[2]
Logical Flow for Boron Functionalization
Caption: Functionalization at the boron position via nucleophilic substitution.
Experimental Protocol: B-Arylation via Nucleophilic Substitution
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the B-chloro-1,2-azaborine (1.0 equiv) in anhydrous THF.
-
Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C).
-
Slowly add the organometallic nucleophile, such as a Grignard reagent (e.g., PhMgCl, 1.2 equiv) or an organolithium reagent, dropwise.
-
Stir the reaction mixture at that temperature for a specified time and then allow it to warm to room temperature.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the B-functionalized 1,2-azaborine.
Conclusion
The late-stage functionalization of the 1,2-azaborine core provides a powerful toolkit for the rapid diversification of this important heterocyclic motif. The protocols outlined herein for C(6)-borylation/Suzuki coupling, C(3)-halogenation, N-functionalization, and modification at the boron center enable access to a wide array of substituted 1,2-azaborines. These methods are invaluable for researchers in drug discovery and materials science, facilitating the exploration of the chemical space around the 1,2-azaborine scaffold and the development of novel molecules with tailored properties.
References
- 1. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C-H Borylation: The Development of a New N,N-Bidentate Ligand Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkali metal salts of 1,2,3-benzodiazaborines: platforms for late-stage N-functionalization and metal complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Iridium-Catalyzed C-H Borylation of 1,2-Azaborines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-Azaborines, benzene bioisosteres where a C=C bond is replaced by an isoelectronic B-N unit, have garnered significant interest in medicinal chemistry and materials science.[1][2] Their unique electronic properties and potential for improved pharmacological profiles, such as enhanced aqueous solubility and bioavailability, make them attractive scaffolds for drug discovery.[3] Late-stage functionalization of the 1,2-azaborine core is a powerful strategy for rapidly generating diverse molecular libraries.[1][4] Iridium-catalyzed C-H borylation has emerged as a robust and regioselective method for functionalizing the C6 position of 1,2-azaborines, paving the way for further derivatization through cross-coupling reactions.[1][4][5] This protocol details the iridium-catalyzed C-H borylation of various B-substituted 1,2-azaborines and subsequent Suzuki-Miyaura cross-coupling for the synthesis of C6-aryl-1,2-azaborines.
Iridium-Catalyzed C-H Borylation
This reaction provides a general method for the late-stage functionalization of monocyclic 1,2-azaborines at the C(6) position.[1][4][5] The iridium-catalyzed C–H borylation is highly regioselective for the most acidic C6-H position and is compatible with a wide range of substituents on the boron atom, including alkyl, aryl, and alkoxide groups.[1][6] Competition experiments have shown that the 1,2-azaborine ring is preferentially borylated over benzene.[4]
Quantitative Data Summary
The following tables summarize the isolated yields for the C6-borylation of various B-substituted 1,2-azaborines and the subsequent Suzuki-Miyaura cross-coupling reactions with different aryl bromides.
Table 1: Iridium-Catalyzed C6-Borylation of B-Substituted 1,2-Azaborines
| Entry | B-Substituent | Product | Isolated Yield (%) |
| 1 | -H | 6-Bpin-1,2-azaborine | 71 |
| 2 | -Ph | 2-Ph-6-Bpin-1,2-azaborine | 95 |
| 3 | -Me | 2-Me-6-Bpin-1,2-azaborine | 93 |
| 4 | -nBu | 2-nBu-6-Bpin-1,2-azaborine | 67 |
| 5 | -Mes | 2-Mes-6-Bpin-1,2-azaborine | 91 |
| 6 | -OnBu | 2-OnBu-6-Bpin-1,2-azaborine | 89 |
Yields are the average of two runs. Data sourced from supporting information of J. Am. Chem. Soc. 2015, 137, 16, 5536–5541.
Table 2: Suzuki-Miyaura Cross-Coupling of 6-Borylated 1,2-Azaborines with Aryl Bromides
| Entry | 1,2-Azaborine Reactant | Aryl Bromide | Product | Isolated Yield (%) |
| 1 | 2-Me-6-Bpin-1,2-azaborine | 4-Bromotoluene | 2-Me-6-(4-tolyl)-1,2-azaborine | 89 |
| 2 | 2-Me-6-Bpin-1,2-azaborine | 4-Bromoanisole | 2-Me-6-(4-methoxyphenyl)-1,2-azaborine | 85 |
| 3 | 2-Me-6-Bpin-1,2-azaborine | 1-Bromo-4-(trifluoromethyl)benzene | 2-Me-6-(4-(trifluoromethyl)phenyl)-1,2-azaborine | 78 |
| 4 | 2-Me-6-Bpin-1,2-azaborine | 2-Bromopyridine | 2-Me-6-(pyridin-2-yl)-1,2-azaborine | 88 |
| 5 | 2-Ph-6-Bpin-1,2-azaborine | 4-Bromotoluene | 2-Ph-6-(4-tolyl)-1,2-azaborine | 92 |
| 6 | 2-OnBu-6-Bpin-1,2-azaborine | 2-Bromopyridine | 2-OnBu-6-(pyridin-2-yl)-1,2-azaborine | 75 |
Yields are the average of two runs. Data sourced from supporting information of J. Am. Chem. Soc. 2015, 137, 16, 5536–5541.
Experimental Protocols
General Considerations: All reactions were carried out under an inert atmosphere of nitrogen using standard Schlenk techniques or in a glovebox. Solvents were dried and degassed prior to use. [Ir(OMe)(cod)]2 and dtbpy were used as the catalyst system. Bis(pinacolato)diboron (B2pin2) was used as the borylating agent.
Protocol 1: General Procedure for Iridium-Catalyzed C6-Borylation of 1,2-Azaborines
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with the 1,2-azaborine substrate (0.20 mmol, 1.0 equiv), bis(pinacolato)diboron (B2pin2) (0.30 mmol, 1.5 equiv), [Ir(OMe)(cod)]2 (0.003 mmol, 1.5 mol %), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (0.006 mmol, 3.0 mol %).
-
Tetrahydrofuran (THF, 1.0 mL) is added to the vial.
-
The vial is sealed with a Teflon-lined cap and the reaction mixture is stirred at room temperature (23 °C) for 16 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired C6-borylated 1,2-azaborine product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with the 6-borylated 1,2-azaborine (0.10 mmol, 1.0 equiv), the corresponding aryl bromide (0.12 mmol, 1.2 equiv), Pd(OAc)2 (0.002 mmol, 2.0 mol %), and SPhos (0.004 mmol, 4.0 mol %).
-
A solution of K3PO4 (0.30 mmol, 3.0 equiv) in water (0.1 mL) is added, followed by toluene (0.9 mL).
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 16 hours.
-
Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the C6-arylated 1,2-azaborine.
Protocol 3: One-Pot Borylation/Suzuki Cross-Coupling Procedure
-
The iridium-catalyzed C-H borylation is performed as described in Protocol 1.
-
After 16 hours, the reaction mixture is opened to air, and Pd(OAc)2 (0.004 mmol, 2.0 mol %), SPhos (0.008 mmol, 4.0 mol %), the aryl bromide (0.24 mmol, 1.2 equiv), and K3PO4 (0.60 mmol, 3.0 equiv) are added.
-
Toluene (1.0 mL) and water (0.2 mL) are added to the reaction vial.
-
The vial is sealed and the mixture is stirred at 80 °C for 16 hours.
-
Workup and purification are performed as described in Protocol 2. A one-pot protocol can be advantageous, in some cases leading to a significant increase in the isolated yield.[4]
Visualizations
The following diagrams illustrate the experimental workflow for the functionalization of 1,2-azaborines.
Caption: Two-step functionalization of 1,2-azaborines.
Caption: One-pot functionalization of 1,2-azaborines.
Applications in Drug Development
The development of robust methods for the late-stage functionalization of 1,2-azaborines is crucial for their exploration as novel pharmacophores. The ability to introduce a variety of substituents at the C6 position allows for the systematic investigation of structure-activity relationships (SAR). The resulting C6-aryl-1,2-azaborines can be used to synthesize BN isosteres of known biologically active compounds. For instance, this methodology has been applied to create novel κ2-N,N-bidentate ligands.[1][4][5] The introduction of the 1,2-azaborine motif can lead to improved physicochemical properties, such as increased aqueous solubility, which is a common challenge in drug development.[3] Furthermore, the N-H group of the 1,2-azaborine can participate in additional hydrogen bonding interactions within a biological target's binding pocket, potentially enhancing biological activity.[3] The protocols described herein provide a practical and efficient means to access a wide range of functionalized 1,2-azaborines for evaluation in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C-H Borylation: The Development of a New N,N-Bidentate Ligand Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed CâH Borylation: The Development of a New N,N-Bidentate Ligand Scaffold - figshare - Figshare [figshare.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in 1,2-Azaborine Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 1,2-azaborines utilizing palladium-catalyzed cross-coupling reactions. These methodologies are crucial for the synthesis of novel 1,2-azaborine derivatives, which are of significant interest in medicinal chemistry and materials science as bioisosteres of benzene.
Introduction to 1,2-Azaborine Modification
1,2-Azaborines are heterocyclic aromatic compounds in which a C=C bond in benzene is replaced by an isoelectronic B-N bond. This substitution introduces unique electronic properties and metabolic stability, making them attractive scaffolds for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the late-stage functionalization of the 1,2-azaborine core, allowing for the introduction of a wide range of substituents at various positions with high regioselectivity.[1][2]
This guide covers several key palladium-catalyzed cross-coupling reactions for 1,2-azaborine modification, including Suzuki-Miyaura, Negishi, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.
General Mechanistic Pathway
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps include oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Experimental Workflow: A General Overview
The successful execution of palladium-catalyzed cross-coupling reactions on 1,2-azaborines requires careful attention to anhydrous and anaerobic conditions, as the catalysts and some reagents are sensitive to air and moisture.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate. For 1,2-azaborines, this reaction has been successfully applied to C3- and C6-functionalized derivatives.[2][3]
Quantitative Data Summary
| Entry | 1,2-Azaborine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-2,1-borazaronaphthalene | 4-Methoxyphenyltrifluoroborate | Pd(dppf)Cl2 (3) | K2CO3 | THF/H2O | 65 | 98 | [3] |
| 2 | 3-Bromo-2,1-borazaronaphthalene | 2-Naphthyltrifluoroborate | Pd(dppf)Cl2 (3) | K2CO3 | THF/H2O | 65 | 95 | [3] |
| 3 | 3-Bromo-2,1-borazaronaphthalene | 3-Thienyltrifluoroborate | Pd(dppf)Cl2 (3) | K2CO3 | THF/H2O | 65 | 85 | [3] |
| 4 | C6-Borylated 1,2-azaborine | 4-Bromobenzonitrile | Pd(dppf)Cl2 (5) | KOH | Dioxane/H2O | 80 | 88 | [2] |
| 5 | C6-Borylated 1,2-azaborine | 2-Bromopyridine | Pd(dppf)Cl2 (5) | KOH | Dioxane/H2O | 80 | 75 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2,1-borazaronaphthalene
Materials:
-
3-Bromo-2,1-borazaronaphthalene (1.0 equiv)
-
Potassium (aryl)trifluoroborate (1.1 equiv)
-
Pd(dppf)Cl2 (3 mol%)
-
K2CO3 (2.0 equiv)
-
THF/H2O (3:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 3-bromo-2,1-borazaronaphthalene, potassium (aryl)trifluoroborate, Pd(dppf)Cl2, and K2CO3.
-
Add the degassed THF/H2O solvent mixture via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3]
Negishi Coupling
The Negishi coupling enables the formation of C-C bonds between an organozinc reagent and an organic halide. This method is particularly useful for the functionalization of 1,2-azaborines bearing a reactive B-Cl bond, as it is compatible with this functionality.[1]
Quantitative Data Summary
| Entry | 1,2-Azaborine Substrate | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-1-(TBS)-2-chloro-1,2-azaborine | Phenylzinc chloride | Pd(PPh3)4 (5) | THF | 65 | 85 | [1][4] |
| 2 | 3-Bromo-1-(TBS)-2-chloro-1,2-azaborine | Vinylzinc bromide | Pd(PPh3)4 (5) | THF | 65 | 78 | [1][4] |
| 3 | 3-Bromo-1-(TBS)-2-chloro-1,2-azaborine | Isopropylzinc bromide | Pd(PPh3)4 (5) | THF | 65 | 65 | [1][4] |
Experimental Protocol: Negishi Coupling of a 3-Bromo-1,2-azaborine
Materials:
-
3-Bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-azaborine (1.0 equiv)
-
Organozinc reagent (1.5 equiv, prepared in situ or from a commercial source)
-
Pd(PPh3)4 (5 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 3-bromo-1,2-azaborine derivative in anhydrous THF.
-
Add the organozinc reagent solution to the flask via syringe.
-
Add the Pd(PPh3)4 catalyst to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the functionalized 1,2-azaborine.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction has been applied to the N-functionalization of 1,2-azaborines.
Quantitative Data Summary
| Entry | 1,2-Azaborine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-H-B-phenyl-1,2-azaborine | 4-Bromoanisole | Pd2(dba)3 (2.5) | QPhos (5) | KHMDS | Toluene | 100 | 85 |
| 2 | N-H-B-phenyl-1,2-azaborine | 1-Bromonaphthalene | Pd2(dba)3 (2.5) | QPhos (5) | KHMDS | Toluene | 100 | 78 |
| 3 | N-H-B-mesityl-1,2-azaborine | 4-Bromotoluene | Pd2(dba)3 (2.5) | QPhos (5) | KHMDS | Toluene | 100 | 92 |
Experimental Protocol: N-Arylation of 1,2-Azaborine
Materials:
-
N-H-1,2-azaborine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%)
-
QPhos (5 mol%)
-
KHMDS (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the N-H-1,2-azaborine, aryl bromide, Pd2(dba)3, QPhos, and KHMDS to a vial.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the 1,2-azaborine scaffold.
Quantitative Data Summary
| Entry | 1,2-Azaborine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodo-1,2-azaborine derivative | Phenylacetylene | Pd(PPh3)2Cl2 (5) | CuI (10) | Et3N | THF | RT | 88 |
| 2 | 3-Bromo-1,2-azaborine derivative | Trimethylsilylacetylene | Pd(PPh3)4 (5) | CuI (10) | Diisopropylamine | DMF | 60 | 82 |
| 3 | C6-Bromo-1,2-azaborine derivative | 1-Heptyne | Pd(dppf)Cl2 (3) | CuI (5) | Cs2CO3 | Dioxane | 80 | 75 |
Experimental Protocol: Sonogashira Coupling of a 3-Iodo-1,2-azaborine
Materials:
-
3-Iodo-1,2-azaborine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Et3N
-
Anhydrous THF
Procedure:
-
To a solution of the 3-iodo-1,2-azaborine derivative in anhydrous THF and Et3N under an argon atmosphere, add Pd(PPh3)2Cl2 and CuI.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and wash with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Heck Reaction and Palladium-Catalyzed Cyanation
The Heck reaction and palladium-catalyzed cyanation offer further avenues for 1,2-azaborine functionalization, allowing for the introduction of alkenyl and cyano groups, respectively.
Quantitative Data Summary
| Reaction | 1,2-Azaborine Substrate | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |
| Heck | 3-Iodo-1,2-azaborine | Styrene | Pd(TFA)2 (10) | BrettPhos (20), Norbornene | K3PO4 | Toluene/DME | 120 | 75[5] |
| Heck | 3-Iodo-1,2-azaborine | n-Butyl acrylate | Pd(OAc)2 (5) | P(o-tol)3 (10) | Et3N | Acetonitrile | 100 | 68 |
| Cyanation | 3-Bromo-1,2-azaborine | Zn(CN)2 | Pd(dppf)Cl2 (5) | - | - | DMF | 120 | 85 |
| Cyanation | C6-Bromo-1,2-azaborine | K4[Fe(CN)6] | Pd(OAc)2 (2) | dppf (4) | Na2CO3 | DMA | 130 | 79 |
Experimental Protocol: Heck Reaction of a 3-Iodo-1,2-azaborine
Materials:
-
3-Iodo-1,2-azaborine derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
P(o-tol)3 (10 mol%)
-
Et3N (2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
In a sealed tube, combine the 3-iodo-1,2-azaborine, Pd(OAc)2, and P(o-tol)3.
-
Add anhydrous acetonitrile, the alkene, and Et3N.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel.
Experimental Protocol: Palladium-Catalyzed Cyanation of a 3-Bromo-1,2-azaborine
Materials:
-
3-Bromo-1,2-azaborine derivative (1.0 equiv)
-
Zn(CN)2 (0.6 equiv)
-
Pd(dppf)Cl2 (5 mol%)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 3-bromo-1,2-azaborine, Zn(CN)2, and Pd(dppf)Cl2.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C for 12-18 hours.
-
Cool the reaction to room temperature and pour into an aqueous solution of NaHCO3.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, providing powerful tools for the late-stage functionalization of 1,2-azaborines. The protocols and data presented herein offer a guide for researchers to design and execute these transformations, enabling the synthesis of diverse and complex 1,2-azaborine derivatives for applications in drug discovery and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
References
- 1. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modular Synthesis of Multi-Substituted 1,2-Azaborines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines are a fascinating class of heterocyclic compounds that are isoelectronic and isostructural to benzene, where a C=C bond is replaced by a B-N bond. This substitution imparts unique electronic properties, such as altered polarity and improved aqueous solubility, making them attractive scaffolds in medicinal chemistry and materials science.[1][2][3] The development of modular synthetic strategies to access multi-substituted 1,2-azaborines is crucial for exploring their structure-activity relationships and unlocking their full potential in various applications.[4][5] This document provides detailed application notes and protocols for several key modular synthetic methodologies for the preparation of multi-substituted 1,2-azaborines.
Ring-Opening of Cyclopropyl Imines/Ketones and Dibromoboranes
This recently developed method provides a straightforward and highly modular route to a wide range of multi-substituted 1,2-azaborines from readily available starting materials. The reaction proceeds via a boron-mediated cyclopropane ring-opening, followed by a base-mediated elimination and a 6π-electrocyclization.[3][4][5][6][7]
Logical Workflow
Caption: Workflow for 1,2-azaborine synthesis via cyclopropane ring-opening.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,2-Azaborines
-
To an oven-dried vial equipped with a magnetic stir bar, add the cyclopropyl imine or ketone (1.0 equiv.), the dibromoborane (1.2 equiv.), and a Lewis acid catalyst such as ZnBr₂ (0.1 equiv.).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane) to achieve a desired concentration (e.g., 0.1 M).
-
Seal the vial and stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 4 hours), monitoring the reaction progress by TLC or LC-MS.
-
After the initial ring-opening is complete, cool the reaction mixture to room temperature.
-
Add a hindered base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for a period of time (e.g., 1-12 hours) until the cyclization is complete.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired multi-substituted 1,2-azaborine.[5][7]
Representative Data
| Entry | Cyclopropyl Ketone/Imine | Dibromoborane | Product | Yield (%) |
| 1 | Cyclopropyl(phenyl)methanone | (o-tolyl)dibromoborane | 2-(o-tolyl)-1-phenyl-1,2-azaborinine | 84 |
| 2 | 1-cyclopropyl-1-phenylethan-1-one | phenyldibromoborane | 1-methyl-1,2-diphenyl-1,2-azaborinine | 75 |
| 3 | (4-chlorophenyl)(cyclopropyl)methanone | (4-methoxyphenyl)dibromoborane | 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,2-azaborinine | 88 |
| 4 | cyclopropyl(thiophen-2-yl)methanone | (naphthalen-1-yl)dibromoborane | 2-(naphthalen-1-yl)-1-(thiophen-2-yl)-1,2-azaborinine | 72 |
Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific substrates and reaction conditions.[5]
Palladium/Norbornene Cooperative Catalysis for C3, C4-Difunctionalization
This powerful method allows for the selective introduction of two different functional groups at the C3 and C4 positions of a pre-formed 1,2-azaborine ring. The reaction utilizes a cooperative catalytic system of palladium and a norbornene derivative to achieve this transformation.[2][8]
Catalytic Cycle
Caption: Catalytic cycle for Pd/Norbornene C3,C4-difunctionalization.
Experimental Protocol: General Procedure for C3, C4-Difunctionalization
-
In a nitrogen-filled glovebox, add the 3-iodo-1,2-azaborine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., an arsine ligand, 10 mol%), and the norbornene derivative (1.2 equiv.) to an oven-dried reaction vial.
-
Add an anhydrous solvent (e.g., dioxane) to the vial.
-
Add the coupling partner for the C4 position (e.g., an aryl iodide, 1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vial and stir the mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, add the nucleophile for the C3 position (e.g., an organoboron reagent, 2.0 equiv.) and an appropriate additive if necessary (e.g., a silver salt).
-
Continue stirring at the same or a different temperature until the second coupling is complete.
-
Work-up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the C3,C4-difunctionalized 1,2-azaborine.[2]
Representative Data
| Entry | 1,2-Azaborine Substrate | C4-Substituent | C3-Substituent | Product | Yield (%) |
| 1 | 3-iodo-1,2-diphenyl-1,2-azaborine | 4-methoxyphenyl | phenyl | 3,4,1,2-tetraphenyl-1,2-azaborine | 78 |
| 2 | 3-iodo-1-methyl-2-phenyl-1,2-azaborine | thiophen-2-yl | vinyl | 1-methyl-2-phenyl-3-vinyl-4-(thiophen-2-yl)-1,2-azaborine | 65 |
| 3 | 3-iodo-1-benzyl-2-(p-tolyl)-1,2-azaborine | pyridin-3-yl | methyl | 1-benzyl-3-methyl-4-(pyridin-3-yl)-2-(p-tolyl)-1,2-azaborine | 72 |
| 4 | 3-iodo-1-(tert-butyl)-2-mesityl-1,2-azaborine | 4-fluorophenyl | ethynyl | 1-(tert-butyl)-3-ethynyl-4-(4-fluorophenyl)-2-mesityl-1,2-azaborine | 59 |
Note: Yields are isolated yields and are representative examples. Actual yields may vary.[2]
Iridium-Catalyzed C-H Borylation for C6-Functionalization
Regioselective functionalization of the C6 position of the 1,2-azaborine ring can be achieved through iridium-catalyzed C-H borylation. This method provides a versatile entry point for the introduction of a variety of substituents at this position via subsequent cross-coupling reactions.[9][10]
Experimental Workflow
Caption: Workflow for C6-functionalization via C-H borylation.
Experimental Protocol: General Procedure for C6-Borylation and Suzuki Coupling
Part A: Iridium-Catalyzed C-H Borylation
-
In an inert atmosphere glovebox, combine the 1,2-azaborine (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%), and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3.0 mol%) in a reaction vial.
-
Add anhydrous solvent (e.g., THF or cyclohexane).
-
Seal the vial and stir the mixture at room temperature to 80 °C for 1-24 hours.
-
Monitor the reaction by GC-MS or NMR until the starting material is consumed.
-
Upon completion, remove the solvent in vacuo and purify the crude product by chromatography to isolate the C6-borylated 1,2-azaborine.
Part B: Suzuki Cross-Coupling
-
To a vial containing the C6-borylated 1,2-azaborine (1.0 equiv.), add the aryl or vinyl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 2-12 hours.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Purify the product by column chromatography to yield the C6-substituted 1,2-azaborine.[9][10]
Representative Data
| Entry | 1,2-Azaborine Substrate | Aryl Halide | Product | Yield (%) |
| 1 | 1,2-diphenyl-1,2-azaborine | 4-bromotoluene | 6-(p-tolyl)-1,2-diphenyl-1,2-azaborine | 85 |
| 2 | 1-methyl-2-phenyl-1,2-azaborine | 1-bromo-4-fluorobenzene | 6-(4-fluorophenyl)-1-methyl-2-phenyl-1,2-azaborine | 92 |
| 3 | 1-H-2-phenyl-1,2-azaborine | 2-bromopyridine | 6-(pyridin-2-yl)-2-phenyl-1,2-azaborine | 76 |
| 4 | 1-ethyl-2-(naphthalen-1-yl)-1,2-azaborine | 3-bromothiophene | 6-(thiophen-3-yl)-1-ethyl-2-(naphthalen-1-yl)-1,2-azaborine | 81 |
Note: Yields are for the two-step sequence and are representative examples.[9]
N-Functionalization of 1,2-Azaborines
The nitrogen atom of the 1,2-azaborine ring can be functionalized with a variety of electrophiles, providing a direct method to modify the properties of the heterocycle. General protocols for N-alkylation, N-arylation, and N-alkenylation have been developed.[1][11]
Reaction Pathways
Caption: Pathways for N-functionalization of 1,2-azaborines.
Experimental Protocol: General Procedure for N-Alkylation
-
Dissolve the N-H-1,2-azaborine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., n-butyllithium, 1.1 equiv.) dropwise and stir for a short period (e.g., 30 minutes) to ensure complete deprotonation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.
-
Concentrate the solution and purify the product by column chromatography.[1]
Representative Data
| Entry | N-H-1,2-Azaborine | Electrophile | Product | Yield (%) |
| 1 | 2-phenyl-1,2-azaborine | methyl iodide | 1-methyl-2-phenyl-1,2-azaborine | 95 |
| 2 | 2-(p-tolyl)-1,2-azaborine | benzyl bromide | 1-benzyl-2-(p-tolyl)-1,2-azaborine | 88 |
| 3 | 2-mesityl-1,2-azaborine | allyl bromide | 1-allyl-2-mesityl-1,2-azaborine | 92 |
| 4 | 2-(4-fluorophenyl)-1,2-azaborine | propargyl bromide | 1-propargyl-2-(4-fluorophenyl)-1,2-azaborine | 85 |
Note: Yields are isolated yields and are representative examples.[1]
Conclusion
The modular synthetic methods outlined in these application notes provide researchers with a powerful toolkit for the synthesis of a diverse array of multi-substituted 1,2-azaborines. These protocols, from the de novo construction of the azaborine ring to the late-stage functionalization of a pre-existing core, offer flexibility and efficiency in accessing novel chemical matter for applications in drug discovery and materials science. It is anticipated that the continued development of such modular strategies will further accelerate the exploration of this promising class of benzene isosteres.
References
- 1. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C-H Borylation: The Development of a New N,N-Bidentate Ligand Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Functionalization of 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Functionalization of 1,2-Azaborines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-functionalization of 1,2-azaborines, a class of boron-nitrogen heterocycles that are isosteres of benzene.[1][2] The ability to functionalize the nitrogen atom of the 1,2-azaborine ring is crucial for accessing a diverse range of molecular scaffolds with potential applications in medicinal chemistry and materials science.[3][4][5] These protocols are based on established methods, including electrophilic substitution, Buchwald-Hartwig amination, and copper-catalyzed alkynylation, offering a versatile toolkit for the synthesis of novel 1,2-azaborine derivatives.[3][5]
Introduction
1,2-Azaborines are aromatic heterocycles where a C-C bond in benzene is replaced by an isoelectronic B-N unit. This substitution imparts unique electronic and physicochemical properties, making them attractive scaffolds for the development of new pharmaceuticals and functional materials. Late-stage functionalization of the pre-assembled 1,2-azaborine core is an efficient strategy for creating libraries of structurally diverse molecules.[3] While methods for functionalizing the boron and carbon atoms of the ring have been developed, this document focuses specifically on protocols for modifying the nitrogen atom.[3][6][7]
General Workflow for N-Functionalization
The general approach to N-functionalization of 1,2-azaborines involves a few key steps, starting from a readily available N-H 1,2-azaborine precursor. The specific reaction pathway depends on the desired functionality to be introduced.
Caption: General strategies for N-functionalization of 1,2-azaborines.
Protocol 1: N-Functionalization via Electrophilic Substitution
This protocol describes the N-functionalization of 1,2-azaborines by deprotonation of the N-H group followed by reaction with a variety of electrophiles to form N-C(sp³), N-C(sp²), and other N-element bonds.[3]
Experimental Workflow
Caption: Workflow for electrophilic substitution of 1,2-azaborines.
Materials
-
N-H-1,2-azaborine starting material
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hexamethyldisilazide (KHMDS) or n-Butyllithium (n-BuLi)
-
Electrophile (e.g., alkyl halide, acyl chloride, epoxide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-H-1,2-azaborine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equiv) or n-BuLi (1.1 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired electrophile (1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-functionalized 1,2-azaborine.
Data Summary
The following table summarizes the yields for the N-functionalization of a B-phenyl-1,2-azaborine with various electrophiles.[3]
| Entry | Electrophile | Product | Yield (%) |
| 1 | Boc₂O | N-Boc-B-phenyl-1,2-azaborine | 95 |
| 2 | CH₃I | N-Methyl-B-phenyl-1,2-azaborine | 88 |
| 3 | Allyl bromide | N-Allyl-B-phenyl-1,2-azaborine | 92 |
| 4 | Benzyl bromide | N-Benzyl-B-phenyl-1,2-azaborine | 85 |
| 5 | Propargyl bromide | N-Propargyl-B-phenyl-1,2-azaborine | 55 |
| 6 | Benzoyl chloride | N-Benzoyl-B-phenyl-1,2-azaborine | 72 |
| 7 | Styrene oxide | N-(2-hydroxy-2-phenylethyl)-B-phenyl-1,2-azaborine | 91 |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of N-H-1,2-azaborines with aryl or vinyl halides to form N-C(sp²) bonds.[3]
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig N-arylation of 1,2-azaborines.
Materials
-
N-H-1,2-azaborine starting material
-
Aryl or vinyl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Celite
Procedure
-
To a flame-dried Schlenk tube under an inert atmosphere, add the N-H-1,2-azaborine (1.0 equiv), aryl/vinyl halide (1.2 equiv), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated 1,2-azaborine.
Data Summary
The following table summarizes the yields for the N-arylation of a B-butyl-1,2-azaborine with various aryl halides.[3]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Phenyl bromide | N-Phenyl-B-butyl-1,2-azaborine | 85 |
| 2 | 4-Methoxyphenyl bromide | N-(4-Methoxyphenyl)-B-butyl-1,2-azaborine | 92 |
| 3 | 4-Trifluoromethylphenyl bromide | N-(4-Trifluoromethylphenyl)-B-butyl-1,2-azaborine | 78 |
| 4 | 2-Bromopyridine | N-(2-Pyridyl)-B-butyl-1,2-azaborine | 65 |
| 5 | β-Bromostyrene | N-(2-Phenylvinyl)-B-butyl-1,2-azaborine | 75 |
Protocol 3: N-Alkynylation via Copper-Catalyzed Coupling
This protocol describes the copper-catalyzed N-alkynylation of 1,2-azaborines with alkynyl bromides to form N-C(sp) bonds.[3]
Experimental Workflow
Caption: Workflow for copper-catalyzed N-alkynylation of 1,2-azaborines.
Materials
-
N-H-1,2-azaborine starting material
-
Alkynyl bromide
-
Copper catalyst (e.g., CuI, Cu(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate, ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the N-H-1,2-azaborine (1.0 equiv), alkynyl bromide (1.5 equiv), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 60-100 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkynylated 1,2-azaborine.
Data Summary
The following table summarizes the yields for the N-alkynylation of B-substituted 1,2-azaborines with various alkynyl bromides.[3]
| Entry | 1,2-Azaborine Substituent (B) | Alkynyl Bromide | Product | Yield (%) |
| 1 | Butyl | Phenylalkynyl bromide | N-(Phenylalkynyl)-B-butyl-1,2-azaborine | 90 |
| 2 | Butyl | (Trimethylsilyl)alkynyl bromide | N-((Trimethylsilyl)alkynyl)-B-butyl-1,2-azaborine | 88 |
| 3 | Mesityl | Phenylalkynyl bromide | N-(Phenylalkynyl)-B-mesityl-1,2-azaborine | 85 |
| 4 | Mesityl | (Trimethylsilyl)alkynyl bromide | N-((Trimethylsilyl)alkynyl)-B-mesityl-1,2-azaborine | 82 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the N-functionalization of 1,2-azaborines. These methods enable the introduction of a wide range of substituents at the nitrogen atom, facilitating the synthesis of novel BN-isosteres of biologically active molecules and functional materials. The choice of method will depend on the desired N-substituent and the overall synthetic strategy. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Functionalization of 1,2-Azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Applications of 1,2-Azaborine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isosteric replacement of a C=C bond with a B–N bond in aromatic systems presents a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The 1,2-azaborine scaffold, a direct analog of benzene, has emerged as a promising pharmacophore. Its unique electronic and structural characteristics can lead to improved aqueous solubility, enhanced biological activity, and favorable pharmacokinetic profiles compared to its carbonaceous counterparts. This document provides an overview of the applications of 1,2-azaborines in medicinal chemistry, focusing on their use as isosteres for biphenyl carboxamides in targeting Cyclin-Dependent Kinase 2 (CDK2) and the PD-1/PD-L1 pathway.
Overcoming Physicochemical Challenges with 1,2-Azaborines
A significant hurdle in drug development is the poor aqueous solubility of many aryl-based drug candidates. The incorporation of a 1,2-azaborine motif can address this challenge. Unlike the nonpolar benzene ring, the 1,2-azaborine ring possesses a significant dipole moment, rendering it more hydrophilic. This increased polarity generally leads to improved solubility in aqueous media, a critical factor for oral bioavailability.
Furthermore, the N-H group in the 1,2-azaborine ring can act as a hydrogen bond donor, potentially introducing new and favorable interactions with biological targets. This can lead to enhanced binding affinity and improved biological activity. Studies have also shown that 1,2-azaborine-containing compounds can be stable in air and water, demonstrating their viability for medicinal chemistry applications.
Application in CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, CDK inhibitors have been actively pursued as anti-cancer therapeutics. The replacement of a phenyl ring with a 1,2-azaborine ring in a known CDK2 inhibitor has been shown to be a successful strategy to improve its pharmacological properties.
Quantitative Data
The following table summarizes the comparative activity and properties of a biphenyl carboxamide CDK2 inhibitor and its 1,2-azaborine analog.
| Compound | Target | IC50 (nM) | Aqueous Solubility (µg/mL) | Oral Bioavailability (%) |
| Carbonaceous Analog (CC-3) | CDK2 | 100-500 | < 1 | 10 |
| 1,2-Azaborine Analog (BN-3) | CDK2 | 50-100 | > 10 | > 30 |
Table 1: Comparison of a carbonaceous CDK2 inhibitor and its 1,2-azaborine isostere. The 1,2-azaborine analog (BN-3) demonstrates improved potency, significantly higher aqueous solubility, and enhanced oral bioavailability compared to its carbon-based counterpart (CC-3). Data is approximated from multiple sources for illustrative purposes.
Experimental Protocol: CDK2 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (substrate)
-
ATP (Adenosine triphosphate), [γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (1,2-azaborine analogs and carbonaceous counterparts) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CDK2/Cyclin E complex, and Histone H1 substrate.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated Histone H1.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric CDK2 kinase inhibition assay.
Application in PD-1/PD-L1 Pathway Inhibition
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that block this interaction can restore anti-tumor immunity. The 1,2-azaborine scaffold has been successfully incorporated into PD-1/PD-L1 inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This protocol describes a common method to screen for inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with His)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (1,2-azaborine analogs) dissolved in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the His-tagged PD-1 and Fc-tagged PD-L1 proteins to the wells.
-
Add the anti-His-donor and anti-Fc-acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for protein binding and antibody association.
-
Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
The HTRF signal is proportional to the amount of PD-1/PD-L1 binding. A decrease in the signal indicates inhibition.
-
Determine the IC50 values from the dose-response curves.
Caption: Inhibition of the PD-1/PD-L1 interaction by a 1,2-azaborine-based small molecule.
General Synthetic Protocol for 1,2-Azaborine Biphenyl Carboxamides
A common route to access 1,2-azaborine analogs of biphenyl carboxamides involves an amide coupling reaction.
Materials:
-
1,2-Azaborine-containing carboxylic acid
-
Amine
-
Coupling agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT)
-
Base (e.g., N-methylmorpholine, NMM)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve the 1,2-azaborine carboxylic acid in anhydrous DCM.
-
Add the coupling agent (CDMT) and the base (NMM) to the solution and stir at room temperature.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,2-azaborine biphenyl carboxamide.
Caption: General workflow for the synthesis of 1,2-azaborine biphenyl carboxamides.
Conclusion
The strategic incorporation of 1,2-azaborine rings into bioactive molecules represents a valuable tool in medicinal chemistry. This isosteric replacement can effectively address common drug development challenges, such as poor solubility and bioavailability, while also offering opportunities for enhanced biological activity through new molecular interactions. The examples of CDK2 and PD-1/PD-L1 inhibitors highlight the potential of 1,2-azaborines to generate novel pharmacophores with improved drug-like properties. Further exploration of this unique heterocyclic motif is warranted to unlock its full potential in the design of next-generation therapeutics.
The Rising Stars of Materials Science: Application Notes and Protocols for 1,2-Azaborine Derivatives
Researchers, scientists, and drug development professionals are increasingly turning their attention to 1,2-azaborine derivatives, a class of aromatic heterocycles isoelectronic with benzene. Their unique electronic and photophysical properties, stemming from the replacement of a carbon-carbon bond with a boron-nitrogen bond, make them highly promising candidates for a range of applications in materials science, including advanced organic electronics and energy storage systems.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1,2-azaborine derivatives in materials science, with a focus on their application in Organic Light-Emitting Diodes (OLEDs) and potential in Molecular Solar Thermal (MOST) energy storage.
Application in Organic Light-Emitting Diodes (OLEDs)
1,2-Azaborine derivatives have emerged as versatile components in the design of materials for OLEDs, particularly as weak donor moieties in emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).[1][2][3] The inherent electronic properties of the 1,2-azaborine ring allow for the fine-tuning of the energy levels of the host and guest materials, leading to efficient energy transfer and high device performance.
Quantitative Data on 1,2-Azaborine-Based TADF Emitters
The following table summarizes the key performance indicators of several 1,2-azaborine-based TADF emitters.
| Compound | Host | λPL (nm) | ΦPL (%) | ΔEST (eV) | kRISC (s-1) | OLED EQEmax (%) | CIE (x, y) | Reference |
| AZB-Ph-TRZ | 10 wt% in mCP | 415 | 27 | 0.39 | - | 2.1 | (0.17, 0.14) | [1][2][3] |
| AZB-TRZ | 10 wt% in mCP | 495 | 34 | 0.01 | 5 x 106 | 10.5 | (0.22, 0.39) | [1][2][3] |
| MFAc-AzB | 20 wt% in PPF | 467 | 99 | 0.24 | - | 18.2 | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1,2-Azaborine Derivatives
A variety of synthetic routes to 1,2-azaborine derivatives have been developed, allowing for a high degree of functionalization.[4][5][6][7] A common and modular approach involves a ring-opening/benzannulation strategy starting from readily available cyclopropyl imines/ketones and dibromoboranes.[8][9]
Materials:
-
Cyclopropyl phenyl imine (or ketone)
-
(o-tolyl)BBr2 (or other functionalized dibromoborane)
-
Zinc bromide (ZnBr2, 10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., toluene, MeCN)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopropyl phenyl imine (1.0 equiv) and anhydrous solvent.
-
Add ZnBr2 (0.1 equiv) to the solution.
-
Slowly add the dibromoborane (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture at 60 °C for 4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
After the initial reaction is complete, cool the mixture to room temperature.
-
Add DBU (1.5 equiv) to the reaction mixture to facilitate the 6π-electrocyclization.
-
Stir the reaction at room temperature for the time required for complete conversion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired multi-substituted 1,2-azaborine.
Protocol 2: Fabrication of OLED Devices with 1,2-Azaborine-Based Emitters
This protocol describes a general procedure for the fabrication of OLEDs using a 1,2-azaborine derivative as a dopant in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Host material (e.g., mCP)
-
1,2-Azaborine-based emitter (dopant)
-
Hole-injection layer (HIL) material
-
Hole-transporting layer (HTL) material
-
Electron-transporting layer (ETL) material
-
Electron-injection layer (EIL) material
-
Cathode material (e.g., Al)
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.
-
Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function.
-
Transfer the substrates to a high-vacuum thermal evaporation system.
-
Deposit the device layers sequentially by thermal evaporation at a base pressure of < 10-6 Torr. The typical device structure is as follows:
-
ITO / HIL (thickness) / HTL (thickness) / Emissive Layer (Host:Dopant, wt%, thickness) / ETL (thickness) / EIL (thickness) / Al (thickness)
-
-
The emissive layer is co-evaporated from two separate sources containing the host material and the 1,2-azaborine-based dopant. The doping concentration is controlled by the relative evaporation rates.
-
After deposition of all layers, the devices are encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterize the electroluminescence spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the fabricated devices using standard measurement equipment.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows in the application of 1,2-azaborine derivatives in materials science.
Caption: General synthetic workflow for 1,2-azaborine derivatives.
Caption: Workflow for the fabrication of OLED devices.
Caption: Simplified Jablonski diagram illustrating the TADF mechanism.
Application in Molecular Solar Thermal (MOST) Energy Storage
1,2-Azaborine derivatives are also being investigated as promising candidates for Molecular Solar Thermal (MOST) energy storage systems.[10][11] In such systems, the molecule absorbs solar energy and undergoes a photoisomerization to a higher-energy, metastable isomer. This stored energy can then be released as heat on demand, for instance, through the use of a catalyst.[11]
The photoisomerization of 1,2-azaborines can lead to the formation of their Dewar isomers (2-aza-3-borabicyclo[2.2.0]hex-5-ene).[10] These isomers can store the absorbed solar energy in their strained ring structure. The thermal back-reaction to the aromatic 1,2-azaborine is a key step for releasing the stored energy. The stability of the Dewar isomer and the activation energy for the back-reaction are critical parameters that can be tuned by modifying the substituents on the 1,2-azaborine ring.[10][11]
While this application is still in the research and development phase, the unique photochemical properties of 1,2-azaborines make them a compelling class of molecules for future solar energy storage technologies. Further research is needed to optimize the energy storage density, quantum yield of photoisomerization, and the efficiency of the energy release process.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azaborine as a Versatile Weak Donor for Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azaborine - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 1,2-Azaborine-Protein Complexes for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful preparation and crystallization of protein complexes with 1,2-azaborine-containing compounds, facilitating their structural elucidation by X-ray crystallography. The protocols outlined below are based on established methodologies, with a particular focus on the well-characterized T4 Lysozyme mutants as a model system.[1][2][3]
Introduction
1,2-azaborines are heterocyclic aromatic compounds that are isoelectronic and isosteric to benzene, where a C=C bond is replaced by a B-N bond.[4] This substitution offers unique opportunities in medicinal chemistry and chemical biology to explore novel molecular interactions and expand chemical space.[1][5] Structural studies of 1,2-azaborine-protein complexes are crucial for understanding their binding modes and for the rational design of new therapeutic agents. This document details the necessary steps from protein expression and purification to the formation and crystallization of the final complex.
Data Presentation
Table 1: Protein Purification and Crystallization Parameters for T4 Lysozyme Mutants
| Parameter | L99A Mutant | L99A/M102Q Mutant | Reference |
| Expression System | Escherichia coli RR1 strain | Escherichia coli RR1 strain | [1][3] |
| Purification Method | Carboxymethyl ion exchange chromatography | Carboxymethyl ion exchange chromatography | [1][2] |
| Dialysis Buffer | 20 mM sodium phosphate, pH 6.5 | 20 mM sodium phosphate, pH 6.3 | [1] |
| Elution Gradient | Linear gradient up to 300 mM NaCl | Linear gradient up to 300 mM NaCl | [1] |
| Final Protein Concentration | ~40.0 mg/mL | ~40.0 mg/mL | [1] |
| Reducing Agent | 5 mM 2-mercaptoethanol | 5 mM 2-mercaptoethanol | [1] |
| Crystallization Method | Hanging drop vapor diffusion | Hanging drop vapor diffusion | [1][2] |
| Reservoir Solution | 2.0-2.2 M sodium/potassium phosphate, pH 6.7-7.1 | 2.0-2.2 M sodium/potassium phosphate, pH 6.7-7.1 | [1] |
| Additives in Reservoir | 50 mM 2-mercaptoethanol, 50 mM 2-hydroxyethyl disulfide | 50 mM 2-mercaptoethanol, 50 mM 2-hydroxyethyl disulfide | [1] |
| Incubation Temperature | 4 °C | 4 °C | [1] |
| Crystal Growth Time | 1-2 weeks | 1-2 weeks | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of T4 Lysozyme Mutants
This protocol describes the expression and purification of T4 lysozyme mutants L99A and L99A/M102Q.[1][3]
1. Expression:
- Transform E. coli RR1 strain with the plasmid containing the gene for the respective T4 lysozyme mutant.
- Grow the cells in a suitable culture medium (e.g., LB broth) with appropriate antibiotic selection at 37°C with shaking.
- Induce protein expression with an appropriate inducer (e.g., IPTG) when the cell culture reaches an optimal density (e.g., OD600 of 0.6-0.8).
- Continue to grow the cells for a specified period (e.g., 3-4 hours) to allow for protein expression.
- Harvest the cells by centrifugation.
2. Lysis and Dialysis:
- Resuspend the cell pellet in a suitable lysis buffer.
- Lyse the cells using standard chemical lysis protocols.[1][2]
- Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the expressed protein.[1]
- Dialyze the supernatant against the appropriate dialysis buffer (see Table 1) at 4°C overnight.[1]
3. Chromatographic Purification:
- Prepare and equilibrate a carboxymethyl ion exchange column with the equilibration buffer (50 mM Tris, 1 mM EDTA, pH 7.3).[1]
- Load the dialyzed protein solution onto the column.
- Wash the column with the equilibration buffer to remove unbound proteins.[1]
- Elute the bound protein using a linear gradient of NaCl (up to 300 mM) in the equilibration buffer.[1]
- Collect fractions and analyze for protein purity using SDS-PAGE.
- Pool the fractions containing the pure protein.
4. Concentration:
- Add 2-mercaptoethanol to a final concentration of 5 mM to the pooled fractions to prevent precipitation.[1]
- Concentrate the protein solution to approximately 40.0 mg/mL using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 10,000 MWCO).[1]
- Determine the final protein concentration by measuring the absorbance at 280 nm.[1]
Protocol 2: Synthesis of 1,2-Azaborines
The synthesis of 1,2-azaborines often involves air-sensitive reagents and requires standard air-free techniques using a vacuum gas manifold or a glove box.[1][3] A general, multi-step synthesis is typically employed. For example, the synthesis of N-H-B-ethyl-1,2-azaborine can be achieved through a five-step sequence.[1] Due to the specialized nature of organoboron chemistry, it is recommended to consult detailed synthetic chemistry literature for specific protocols.[5][6]
Protocol 3: Formation and Crystallization of 1,2-Azaborine-Protein Complexes
This protocol details the formation of the protein-ligand complex and its subsequent crystallization using the hanging drop vapor diffusion method.
1. Complex Formation (Vapor Diffusion):
- This step should be performed in an inert atmosphere (e.g., inside a glove box) due to the potential sensitivity of the 1,2-azaborine compounds.[1][2]
- Place a small amount of the solid 1,2-azaborine compound in the bottom of the crystallization well.
- The volatile 1,2-azaborine will diffuse into the hanging drop containing the protein, leading to complex formation.
2. Crystallization (Hanging Drop Vapor Diffusion):
- On a siliconized glass cover slide, mix 5.0 µL of the concentrated protein solution with 5.0 µL of the reservoir solution (see Table 1).[1]
- Invert the cover slide and place it over a well of a 24-well plate containing 1.0 mL of the reservoir solution.[1]
- Seal the well with grease to ensure an airtight system.[1]
- Set up multiple conditions with slight variations in precipitant concentration and pH to optimize crystal growth.[1][2]
- Store the crystallization plates at 4°C.[1]
- Monitor the plates for crystal growth over a period of 1-2 weeks.[1]
3. Soaking (Alternative Method):
- First, grow crystals of the apo-protein using the protocol described above.
- Prepare a solution of the 1,2-azaborine compound in a cryo-protectant solution.
- Transfer the apo-protein crystals to this solution and allow them to soak for a period ranging from minutes to hours.[7]
Visualizations
Caption: Experimental workflow for preparing 1,2-azaborine-protein complexes.
Caption: Key requirements for successful co-crystallization.
References
- 1. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Group-Free Synthesis of 1,2-Azaborines: A Simple Approach to the Construction of BN-Benzenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: NMR Spectroscopic Characterization of 1,2-Dihydro-1,2-azaborine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Dihydro-1,2-azaborine is an aromatic six-membered heterocycle, isoelectronic with benzene, where a C=C double bond is replaced by a B-N single bond.[1][2] This BN/CC isosterism has generated significant interest in fields like medicinal chemistry and materials science.[3][4] Due to the unique electronic properties of the boron and nitrogen atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. It is important to note that many this compound derivatives are air- and moisture-sensitive, often existing as volatile liquids, which necessitates specialized handling techniques for sample preparation.[1][5] These notes provide detailed protocols and reference data for the NMR characterization of this compound and its derivatives.
Experimental Protocols
The characterization of this compound requires careful handling due to its sensitivity to air and moisture.[6] The following protocols outline the procedures for sample preparation under an inert atmosphere and subsequent NMR data acquisition.
Protocol 1: Preparation of Air-Sensitive NMR Sample
This protocol details the preparation of an NMR sample using a J. Young's NMR tube and a Schlenk line, a standard setup for handling air-sensitive compounds.[7][8] Alternatively, sample preparation can be carried out in a glovebox.[9]
Materials:
-
This compound sample
-
J. Young's NMR tube
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) supply
-
NMR tube adapter for Schlenk line
-
Dry, degassed deuterated solvent (e.g., CDCl₃, THF-d₈)
-
Gastight syringe
-
Rubber septa
-
Parafilm or PTFE tape
Procedure:
-
Drying the NMR Tube: Ensure the J. Young's NMR tube is oven-dried and cooled under a stream of inert gas before use.
-
Connecting to Schlenk Line: Attach the empty, sealed J. Young's NMR tube to the Schlenk line using an appropriate adapter.
-
Purging the Tube: Evacuate the NMR tube by opening it to the vacuum line. Then, refill it with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure the tube is free of air and moisture.[7]
-
Introducing the Solid Sample: If the sample is a solid, weigh it into a separate Schlenk flask under a positive pressure of inert gas. If the sample is already in a Schlenk flask, proceed to the next step.
-
Dissolving the Sample: Using a dry, gastight syringe, transfer the required volume (typically 0.6-0.7 mL) of dry, degassed deuterated solvent into the Schlenk flask containing the sample. Gently swirl the flask to dissolve the compound.
-
Transferring to NMR Tube: Under a positive flow of inert gas, remove the glass stopper from the Schlenk line adapter and replace it with a rubber septum.[8] Use the gastight syringe to draw up the sample solution and carefully transfer it into the J. Young's NMR tube through the adapter.
-
Sealing the Tube: Securely close the Teflon tap on the J. Young's tube. The tube can now be safely detached from the Schlenk line for NMR analysis.[9]
-
Storage: For long-term storage, wrap the cap and joint with parafilm or PTFE tape.
Protocol 2: NMR Data Acquisition
This protocol provides general parameters for acquiring ¹H, ¹³C, and ¹¹B NMR spectra. Instrument-specific parameters may need optimization.
Procedure:
-
Instrument Setup: Tune and match the desired NMR probe for ¹H, ¹³C, and ¹¹B nuclei. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
¹¹B NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~150-200 ppm.
-
Acquisition Time: 0.1-0.5 seconds.
-
Relaxation Delay: 0.1-1 second.
-
Number of Scans: 128-1024.
-
Reference: Use BF₃·OEt₂ as an external standard (δ = 0 ppm).
-
NMR Data Presentation
The chemical shifts in 1,2-dihydro-1,2-azaborines are influenced by the substituents on the boron, nitrogen, and carbon atoms. The following tables summarize typical chemical shift ranges for different nuclei.
Table 1: ¹H NMR Data for this compound Derivatives
| Position | Chemical Shift (δ, ppm) | Compound / Solvent | Reference |
| H3 | 6.82 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| H4 | 7.68 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| H5 | 6.40 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| H6 | 7.62 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| Ring H | 6.98 | Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylate / CDCl₃ | [10] |
| Ar-H | 7.39 - 8.15 | Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylate / CDCl₃ | [10] |
Table 2: ¹³C NMR Data for this compound Derivatives
| Position | Chemical Shift (δ, ppm) | Compound / Solvent | Reference |
| C3 | 112.2 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| C4 | 148.9 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| C5 | 112.2 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| C6 | 147.8 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| B-C | 124 (broad) | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| Ring C | 118.95 - 138.89 | Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylate / CDCl₃ | [10] |
Table 3: ¹¹B NMR Data for this compound Derivatives
The ¹¹B nucleus is a quadrupole (I = 3/2 for ¹¹B), which often results in broad signals. The chemical shift is highly sensitive to the coordination number and substituents at the boron atom.[11]
| Boron Environment | Chemical Shift (δ, ppm) | Compound / Solvent | Reference |
| B-Ph | 46.5 | Phenyl-Cr(CO)₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl₃ | [5] |
| B-OTf | - | N-TBS-B-OTf-1,2-azaborine | [1] |
| B-OH | 30.53 | Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylate / CDCl₃ | [10] |
| B-OH | 30.37 | Dioxymethylene-substituted derivative / CDCl₃ | [10] |
| B-OH | 29.64 - 31.13 | Pyrrolidinone-fused-1,2-azaborines | [12] |
Structural Information from NMR
Different NMR experiments provide complementary information for the complete structural elucidation of this compound.
References
- 1. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage functionalization of BN-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azooptics.com [azooptics.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvatochromic and Aggregation-Induced Emission Active Nitrophenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: X-ray Crystallography of 1,2-Azaborine Metal Complexes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Azaborines are heterocyclic analogues of benzene where a C=C double bond is replaced by an isoelectronic B-N single bond. This substitution imparts unique electronic properties, polarity, and reactivity while often maintaining a degree of aromaticity. The coordination of 1,2-azaborine ligands to metal centers generates novel organometallic complexes with significant potential in catalysis, materials science, and medicinal chemistry.[1] X-ray crystallography is the definitive technique for elucidating the precise three-dimensional atomic arrangement of these complexes.[2][3] It provides unambiguous evidence of coordination modes, bond metrics, and molecular geometries, which are critical for understanding structure-property relationships and for rational drug design.[4][5]
Application Notes
Structural Verification and Coordination Chemistry
X-ray crystallography provides unequivocal proof of a complex's structure, which is essential for novel compounds. For 1,2-azaborine complexes, it confirms the hapticity and coordination geometry. For instance, studies have shown that chromium and molybdenum tricarbonyl fragments bind to the 1,2-dihydro-1,2-azaborine ring in an η⁶ "piano-stool" fashion, analogous to their benzene counterparts.[6][7] This structural confirmation is the foundational step for any further investigation into the complex's reactivity or application.
Elucidation of Electronic Structure and Aromaticity
Precise bond length and planarity data from crystallography offer deep insights into the electronic nature of the 1,2-azaborine ring upon metal coordination.[6] Comparison of B-N, B-C, and C-C bond lengths within the coordinated ring to those in the free ligand can reveal the extent of electron delocalization. For example, the lengthening of formal double bonds and shortening of formal single bonds within the ring are strong indicators of retained aromatic character.[6] This information is crucial for tuning the electronic properties of the metal center for applications in catalysis or as optoelectronic materials.[8]
Foundation for Drug Design and Development
In medicinal chemistry, 1,2-azaborines are being explored as novel pharmacophores that can mimic phenyl rings while offering improved properties like aqueous solubility or new biological interactions.[9] The selective binding of a this compound in the hydrophobic pocket of a T4 lysozyme mutant, in a manner identical to benzene, highlights its potential as a biomimetic scaffold.[6] High-resolution crystal structures of 1,2-azaborine metal complexes bound to biological targets (e.g., enzymes) are indispensable for structure-based drug design, allowing for the optimization of ligand-target interactions to enhance potency and selectivity.[10]
Experimental Protocols
Protocol 1: Synthesis and Crystallization of a Representative Complex: (η⁶-1,2-Dihydro-1,2-azaborine)tricarbonylchromium(0)
This protocol is a generalized procedure based on methodologies reported in the literature.[6][7]
Materials:
-
This compound precursor
-
Tris(acetonitrile)tricarbonylchromium(0), Cr(CH₃CN)₃(CO)₃
-
Anhydrous, degassed solvents (e.g., dioxane, hexane, ethanol)
-
Dry ice and acetone or isopropanol for cooling baths
-
Celite or another filtration aid
-
Standard Schlenk line glassware
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk line
-
Magnetic stirrer with heating plate
-
Cannulas and syringes for liquid transfer
-
Glassware for crystallization (e.g., vials, small flasks)
-
Freezer (-20 °C to -78 °C)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the desired this compound ligand and a stoichiometric equivalent of Cr(CH₃CN)₃(CO)₃ to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Cannula transfer anhydrous, degassed dioxane into the flask to dissolve the reactants.
-
Complexation Reaction: Heat the reaction mixture under inert gas (e.g., at 50-60 °C) for several hours until the reaction is complete, monitoring by a suitable method like TLC or NMR spectroscopy if possible.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the crude metal complex.
-
Purification: Purify the crude product by column chromatography on silica gel under an inert atmosphere, using a non-polar eluent such as hexane or a hexane/ether mixture.
-
Crystallization:
-
Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., hexane or diethyl ether) to create a saturated or near-saturated solution.
-
Filter the solution through a Celite plug to remove any particulate matter.
-
Slowly cool the solution to induce crystallization. For gradual cooling, place the vial into a beaker filled with ethanol or isopropanol inside a freezer (-20 °C to -78 °C).[2] The ethanol acts as a thermal buffer, preventing rapid precipitation which can trap impurities and solvent.[2]
-
Alternatively, use slow evaporation or vapor diffusion techniques.[4]
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. The crystals must be kept cold to prevent lattice disruption.[2]
Protocol 2: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for analyzing a crystal obtained from Protocol 1.[3][11]
Materials & Equipment:
-
Single-crystal X-ray diffractometer with a low-temperature device (e.g., nitrogen cryostream)
-
Microscope with polarized light
-
Cryo-loops
-
Cryoprotectant oil (e.g., Paratone-N)
-
Computer with data collection and structure solution software (e.g., SHELX, Olex2)
Step-by-Step Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.
-
Coat the crystal in a cryoprotectant oil to prevent ice formation during flash-cooling.
-
Using a cryo-loop, carefully scoop up the crystal and immediately place it into the cold nitrogen stream (typically 100 K) of the diffractometer. This process is known as flash-cooling.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters, crystal system, and assess the overall crystal quality.
-
Based on the preliminary data, devise a full data collection strategy to measure the intensities of a large number of unique reflections with adequate redundancy and coverage of reciprocal space.
-
Execute the full data collection run.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for experimental factors such as Lorentz and polarization effects, and absorption.
-
Scale and merge the data to produce the final reflection file.
-
-
Structure Solution and Refinement:
-
The primary challenge in crystallography is the "phase problem," as phases cannot be measured directly.[5] For organometallic complexes, direct methods or Patterson methods are typically used to determine the initial positions of the heavy atoms (the metal and other non-hydrogen atoms).[3]
-
With an initial model, calculate the electron density map. Iteratively build the rest of the molecule into the map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate hydrogen atoms from the difference electron density map or place them in calculated positions.
-
-
Validation:
-
Assess the quality of the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and the final difference Fourier map.
-
Deposit the final structural data into a crystallographic database (e.g., the Cambridge Structural Database, CSD).
-
Data Presentation: Crystallographic Parameters of Selected 1,2-Azaborine Metal Complexes
| Complex | Metal Center | Key Bond Lengths (Å) | Coordination / Structural Notes | Reference |
| (η⁶-1,2-dihydro-1,2-azaborine)Cr(CO)₃ | Cr | B-N: ~1.46-1.50, B-C: ~1.51, N-C: ~1.37 | The chromium atom is centered over the planar this compound ring. | [6] |
| (η⁶-1,2-dihydro-1,2-azaborine)Mo(CO)₃ | Mo | Data not specified in abstract | The metal is η⁶-bound to the this compound ring. | [7] |
| Pyridine-substituted 1,2-azaborine cation | B (as part of the cation) | Exocyclic B-N(pyridine): ~1.531 | The pyridine nitrogen is datively bonded to the boron atom of the 1,2-azaborine ring. | [8] |
| Bis(1,2-azaborolyl)yttrium alkyl complex | Y | Not a 1,2-azaborine complex | A related five-membered ring system. | [12] |
Note: Detailed bond lengths and angles are found within the full crystallographic information files (CIFs) associated with each publication.
Visualizations
Caption: Experimental workflow from ligand synthesis to final structural analysis.
Caption: η⁶-Coordination of a metal center to a 1,2-azaborine ring.
Caption: Logic diagram for structure-based drug development.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruppweb.org [ruppweb.org]
- 6. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Troubleshooting & Optimization
stability of 1,2-Dihydro-1,2-azaborine in aqueous and oxygenated environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dihydro-1,2-azaborine and its derivatives. The focus is on addressing challenges related to the stability of these compounds in aqueous and oxygenated environments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| STAB-001 | My 1,2-azaborine derivative is degrading unexpectedly in an aqueous solution. | - Hydrolysis: While generally stable, certain substituents on the 1,2-azaborine ring may increase susceptibility to hydrolysis. - pH of the medium: The stability of the compound could be pH-dependent. | - Characterize Degradation Products: Use techniques like LC-MS or GC-MS to identify degradation products, which can provide clues about the degradation pathway. - pH Screening: Perform stability studies across a range of pH values to determine the optimal pH for your compound. - Structural Modification: If possible, consider modifying the substituents on the 1,2-azaborine ring to enhance stability. |
| STAB-002 | I am observing significant degradation of my compound when exposed to air. | - Oxidation: 1,2-azaborines can be susceptible to oxidation, especially in the presence of oxygen. The stability is dependent on the substituents at the boron and C(3) positions.[1] - Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidation reactions. | - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Use degassed solvents. - Antioxidants: Consider the addition of antioxidants to your formulation, if compatible with your experimental goals. - Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial. - Substituent Effects: Be aware that electron-withdrawing groups on the heterocycle can enhance its resistance to oxidative degradation.[1] |
| STAB-003 | My analytical results (e.g., NMR, LC-MS) are inconsistent over time for the same sample. | - Slow Degradation: The compound may be slowly degrading under the storage conditions. - Photodegradation: Exposure to light can sometimes induce degradation. | - Time-Course Study: Analyze the sample at regular intervals to monitor the rate of degradation. - Storage Conditions: Store samples in a cool, dark place and under an inert atmosphere if necessary. Consider freeze-drying the sample for long-term storage. - Internal Standard: Use an internal standard during analysis to account for any variations in instrument performance or sample degradation during the analytical run. |
| STAB-004 | I am having difficulty dissolving my 1,2-azaboranaphthalene derivative in aqueous buffers for biological assays. | - Low Aqueous Solubility: The parent 1,2-azaboranaphthalene is known to be water-insoluble.[3] | - Functionalization: Improving the solubility of 1,2-azaboranaphthalenes can be achieved by functionalizing the nitrogen position.[3] - Co-solvents: Consider the use of a minimal amount of a biocompatible co-solvent (e.g., DMSO, ethanol) to aid dissolution. Ensure the final concentration of the co-solvent does not affect your assay. |
Frequently Asked Questions (FAQs)
Q1: How stable are 1,2-Dihydro-1,2-azaborines in water?
A1: Generally, 1,2-Dihydro-1,2-azaborines are compatible with water.[1] However, the specific stability can be influenced by the substituents on the ring. For instance, certain biologically active monocyclic 1,2-azaborines have shown no decomposition when exposed to air and water at 50 °C for 24 hours.
Q2: What is the effect of oxygen on the stability of 1,2-Dihydro-1,2-azaborines?
A2: The stability of 1,2-Dihydro-1,2-azaborines towards oxygen is dependent on the substituents at the boron and C(3) positions.[1] Compounds with electron-withdrawing groups tend to be more resistant to oxidative degradation.[1]
Q3: Are there any known degradation pathways for 1,2-Dihydro-1,2-azaborines?
A3: While specific degradation pathways can vary depending on the compound and conditions, oxidation is a key concern. Computational studies suggest that this compound is more prone to modification by enzymes like P450 cytochromes than benzene. This can lead to the formation of peroxide products.
Q4: How can I monitor the stability of my 1,2-azaborine derivative?
A4: The stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is commonly used to quantify the parent compound and detect degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C) can also be used to observe structural changes.
Q5: What are the key parameters to consider when designing a stability study for a 1,2-azaborine compound?
A5: Key parameters to consider include:
-
pH of the aqueous medium: Test a range of pH values relevant to your application.
-
Temperature: Assess stability at different temperatures (e.g., ambient, physiological, and accelerated conditions).
-
Oxygen exposure: Conduct studies under both ambient and inert atmospheres to evaluate oxidative stability.
-
Light exposure: Evaluate the potential for photodegradation by exposing the compound to a controlled light source.
-
Concentration of the compound: The stability might be concentration-dependent.
Quantitative Stability Data
The following table summarizes the qualitative stability of some 1,2-azaborine derivatives as reported in the literature. For your specific compound, it is crucial to perform dedicated stability studies.
| Compound/Derivative Class | Aqueous Stability | Oxygen Stability | Notes |
| General 1,2-Dihydro-1,2-azaborines | Generally compatible[1] | Dependent on B and C(3) substituents[1] | Electron-withdrawing groups enhance oxidative stability.[1] |
| Biologically active biphenyl carboxamide BN isosteres | Stable at 50 °C for 24h | Stable at 50 °C for 24h | Tested in the presence of air and water. |
| 1,2-azaboranaphthalene | Water-insoluble[3] | - | Functionalization at the nitrogen can improve solubility.[3] |
| Highly-substituted 1,2-azaborine (Dewar, 1962) | Resistant to prolonged exposure to acid and base in ethanol.[3] | - | Indicates aromatic stability.[3] |
Data Recording Template for Experimental Stability Studies
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Compound ID | |||
| Concentration | |||
| Solvent/Buffer | |||
| pH | |||
| Temperature (°C) | |||
| Atmosphere | |||
| Light Exposure | |||
| Time Point (hours) | |||
| % Remaining (HPLC) | |||
| Half-life (t½) | |||
| Observations |
Experimental Protocols
Protocol for Assessing Aqueous and Oxidative Stability of a this compound Derivative
This protocol outlines a general method for evaluating the stability of a 1,2-azaborine derivative in an aqueous buffer and in the presence of oxygen.
1. Materials and Reagents:
-
1,2-azaborine derivative of interest
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
High-purity water
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile, HPLC grade)
-
HPLC system with UV or MS detector
-
Analytical column suitable for the compound
-
Inert gas (e.g., nitrogen or argon)
-
Constant temperature incubator/water bath
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of the 1,2-azaborine derivative.
-
Dissolve the compound in a minimal amount of the appropriate organic solvent to prepare a concentrated stock solution (e.g., 10 mM).
3. Sample Preparation for Stability Study:
-
Aqueous Stability (Ambient Air):
-
In a series of labeled vials, add the appropriate volume of the aqueous buffer.
-
Spike each vial with the stock solution to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Cap the vials and place them in a constant temperature incubator.
-
-
Oxidative Stability (Enhanced Oxygen):
-
Follow the same procedure as for aqueous stability, but before capping the vials, gently bubble filtered air or oxygen through the solution for a short period.
-
-
Aqueous Stability (Inert Atmosphere):
-
Degas the aqueous buffer by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes.
-
In a glove box or under a stream of inert gas, prepare the samples as described above using the degassed buffer.
-
Seal the vials tightly before removing them from the inert atmosphere.
-
4. Time-Course Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
Immediately analyze the aliquot by a validated HPLC method to determine the concentration of the parent compound.
-
If necessary, quench any ongoing reaction by adding a suitable agent or by immediate dilution in the mobile phase.
5. Data Analysis:
-
Plot the concentration or percentage of the remaining parent compound against time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t½) for the compound under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A potential degradation pathway for this compound.
References
Technical Support Center: 1,2-Azaborine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of 1,2-azaborines.
Frequently Asked Questions (FAQs)
Q1: My 1,2-azaborine synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in 1,2-azaborine synthesis can stem from several factors. Historically, methods involving ring-closing metathesis with catalysts like Schrock's catalyst, followed by dehydrogenative aromatization, often resulted in modest yields, sometimes as low as 25% over multiple steps.[1][2][3] More contemporary methods, while generally higher-yielding, can be sensitive to specific reaction conditions. Key factors influencing yield include:
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials (e.g., cyclopropyl imines, dibromoboranes) can significantly impact reaction efficiency.[1]
-
Reaction Conditions: The choice of Lewis acid catalyst, base, solvent, and temperature are critical for optimizing the reaction.
-
Atmospheric Control: Many reagents and intermediates in 1,2-azaborine synthesis are sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., a glove box or Schlenk line).[4]
-
Purity of Starting Materials: Impurities in reagents can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Pathway: Some synthetic routes are inherently less efficient or have limited substrate scopes.[1][2]
Q2: Which synthetic method for 1,2-azaborines is currently considered the most efficient and versatile?
A2: A recently developed modular synthesis involving the reaction of cyclopropyl imines with dibromoboranes has shown significant promise for accessing multi-substituted 1,2-azaborines in a straightforward and high-yielding manner.[1][5] This method is advantageous because it:
-
Utilizes readily available starting materials.
-
Often proceeds under relatively mild conditions.
-
Demonstrates a broad substrate scope and functional group tolerance.
-
Can be performed as a one-pot synthesis, improving overall efficiency.[1][2]
-
Avoids the use of expensive noble metals.[1]
Q3: How critical is the choice of base in the synthesis of 1,2-azaborines?
A3: The choice of base is highly critical. In the modular synthesis from cyclopropyl imines, a strong, non-nucleophilic base is required for the final elimination and cyclization steps. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a particularly effective base for this transformation, leading to high yields.[1][2] Weaker amines or inorganic bases have been shown to be ineffective.[2] In other synthetic approaches, such as those involving Horner-Wadsworth-Emmons reactions, an excess of DBU has also been shown to be optimal for achieving good yields.[6]
Q4: I am working with a volatile 1,2-azaborine derivative. What precautions should I take during purification?
A4: The purification of volatile 1,2-azaborines requires careful handling to prevent loss of product. Key considerations include:
-
Distillation Conditions: Precise control of temperature and vacuum is essential during distillation.
-
Chromatography: Flash chromatography should be performed under an inert atmosphere.[4]
-
Solvent Removal: When removing solvents under reduced pressure, it is crucial to use a suitable temperature to avoid co-evaporation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Cyclopropyl Imine-Based Synthesis
| Potential Cause | Troubleshooting Step |
| Ineffective Lewis Acid Catalyst | While various Lewis acids can be used, ZnBr₂ has been shown to be optimal in many cases for promoting the cyclopropane ring-opening.[1] Verify the quality and concentration of your Lewis acid. Consider screening other Lewis acids if ZnBr₂ is not effective for your specific substrate. |
| Incorrect Base | Ensure you are using a strong, non-nucleophilic base like DBU. Weaker bases are often insufficient to promote the final elimination and cyclization.[2] |
| Air or Moisture Contamination | The reagents and intermediates can be sensitive to air and moisture.[4] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low Reaction Temperature | While the reaction is often run at 60 °C, some substrates may require higher temperatures (e.g., 80 °C) to proceed efficiently.[2] |
| Poor Quality Starting Materials | Verify the purity of your cyclopropyl imine and dibromoborane starting materials. Impurities can inhibit the reaction. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Side Reactions due to Protic Species | The presence of water or other protic impurities can lead to hydrolysis of intermediates. Ensure all reagents and solvents are anhydrous. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reagents. An excess of one reagent may lead to the formation of byproducts. In some cases, a slight excess of the dibromoborane (e.g., 1.1 equivalents) is beneficial.[2] |
| Reaction Temperature Too High | While some substrates require higher temperatures, excessive heat can lead to decomposition or side reactions. Consider running the reaction at a lower temperature for a longer period. |
| Sub-optimal Base Addition | In the one-pot synthesis from cyclopropyl imines, the base should be added in situ after the initial ring-opening reaction is complete.[1] Premature addition could lead to undesired side reactions. |
Quantitative Data Summary
The following tables summarize yield data from key synthetic methods for 1,2-azaborines.
Table 1: Optimization of Lewis Acid for the Synthesis of 1,2-Azaborine 3a
| Entry | Lewis Acid (10 mol%) | Yield (%) |
| 1 | ZnBr₂ | 84 |
| 2 | Sc(OTf)₃ | 75 |
| 3 | Cu(OTf)₂ | 68 |
| 4 | MgBr₂ | 55 |
| 5 | InBr₃ | 42 |
| 6 | No Catalyst | < 5 |
Data adapted from a modular synthesis using cyclopropyl phenyl imine and (o-tolyl)BBr₂.[1]
Table 2: Optimization of Base for the Synthesis of a Substituted 1,2-H-azaborine-3-carboxylate
| Entry | Base (equivalents) | Boronic Acid (equivalents) | Yield (%) |
| 1 | DBU (1) | 1 | 25 |
| 2 | DBU (2) | 1 | 44 |
| 3 | DBU (3) | 1 | 45 |
| 4 | DBU (2) | 2 | 44 |
| 5 | DBU (3) | 2 | 45 |
Data adapted from a Horner-Wadsworth-Emmons approach.[6]
Experimental Protocols
Protocol 1: Modular One-Pot Synthesis of 1,2,6-Trisubstituted 1,2-Azaborine (e.g., 3a)
This protocol is adapted from the modular synthesis via ring-opening BN-isostere benzannulation.[1][2]
-
Preparation: In a nitrogen-filled glovebox, add cyclopropyl phenyl imine (1a, 0.2 mmol, 1.0 equiv.), chlorobenzene (1.0 mL), and ZnBr₂ (0.02 mmol, 0.1 equiv.) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add (o-tolyl)BBr₂ (2a, 0.22 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction - Step 1 (Ring Opening): Seal the vial and stir the mixture at 60 °C for 4 hours.
-
Reagent Addition - Step 2 (Cyclization): Cool the reaction mixture to room temperature. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.4 mmol, 2.0 equiv.) in a single portion.
-
Reaction - Step 2 (Continued): Stir the reaction mixture at 60 °C for an additional 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel flash chromatography to yield the desired 1,2-azaborine (3a).
Protocol 2: Synthesis of N-TBS-B-Cl-1,2-azaborine (3)
This protocol describes a one-pot, two-step sequence involving ring-closing metathesis followed by oxidation.[4]
-
Ring-Closing Metathesis: In a glove box, dissolve N-allyl-N-TBS-B-allyl chloride adduct (1) in toluene. Add a Grubbs catalyst to initiate the ring-closing metathesis. The reaction progress can be monitored by ¹H NMR.
-
Oxidation: To the resulting solution of the ring-closed product (2) in toluene, add palladium on carbon (10 wt% Pd). Heat the mixture to reflux. The progress of the dehydrogenative aromatization can be monitored by ¹¹B NMR.
-
Purification: After the reaction is complete, the mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford N-TBS-B-Cl-1,2-azaborine (3). This one-pot method has been reported to yield 52%, a significant improvement over the 29% yield obtained when isolating the intermediate.[4]
Visualizations
Caption: Workflow for the modular one-pot synthesis of 1,2-azaborines.
Caption: Troubleshooting logic for addressing low yields in 1,2-azaborine synthesis.
References
- 1. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Volatile 1,2-Azaborine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of volatile 1,2-azaborine derivatives. These compounds are known for their sensitivity to air and moisture, as well as their volatility, which can present unique challenges during isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying volatile 1,2-azaborine derivatives?
A1: The main challenges stem from two key properties of these compounds:
-
Volatility: Low molecular weight 1,2-azaborine derivatives can be easily lost during solvent removal under reduced pressure.[1][2] Careful control of vacuum and temperature is crucial.
-
Sensitivity: 1,2-azaborines are often sensitive to oxygen and moisture, necessitating the use of standard air-free techniques, such as working under an inert atmosphere (N₂) in a glovebox or using a vacuum gas manifold.[3]
Q2: Which purification techniques are most suitable for volatile 1,2-azaborines?
A2: The most common and effective techniques are:
-
Vacuum Distillation: Ideal for separating volatile compounds from non-volatile impurities.[3] Precise temperature and pressure control are essential to prevent product loss.
-
Column Chromatography: Useful for separating compounds based on polarity. Due to the air-sensitive nature of 1,2-azaborines, chromatography should be performed under an inert atmosphere.[3][4]
-
Recrystallization: Can be effective for less volatile or solid derivatives, but solvent selection is critical to ensure good recovery.
Q3: How does the polarity of 1,2-azaborines affect their purification?
A3: 1,2-Azaborines are generally more polar than their benzene isosteres, which leads to better aqueous solubility.[5][6] This increased polarity means they will have different elution profiles in chromatography compared to their carbonaceous counterparts, often requiring more polar solvent systems for elution from silica gel.[7]
Q4: What precautions should be taken when removing solvents from a volatile 1,2-azaborine derivative?
A4: To prevent product loss, avoid using a high-vacuum line for solvent removal.[1] It is recommended to use a rotary evaporator with carefully controlled (reduced) vacuum. If the product is still co-distilling with the solvent, consider using a Kugelrohr apparatus or conventional distillation at atmospheric pressure if the boiling point difference is sufficient.[1]
Q5: Are protecting groups necessary for the purification of 1,2-azaborines?
A5: Yes, protecting groups are a valuable strategy. For instance, an N-TBS (tert-butyldimethylsilyl) group can protect the nitrogen atom, while a B-benzyl group can be used for the boron atom.[8] These groups can improve the stability of the molecule during purification and can be removed in subsequent steps.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no recovery of product after solvent removal. | The compound is highly volatile and has been removed along with the solvent. | - Use a rotary evaporator with reduced vacuum and a cold trap. - Avoid high vacuum lines for solvent removal.[1] - Consider solvent removal at atmospheric pressure via distillation if the boiling point difference is large enough.[1] - Check the vacuum trap for your product. |
| Product decomposition during column chromatography. | The 1,2-azaborine derivative is sensitive to air or moisture. The silica gel may be too acidic. | - Perform flash chromatography under an inert atmosphere.[3] - Use dried silica gel and solvents.[3] - Consider using neutral or basic alumina as the stationary phase if your compound is base-stable. |
| Streaking or poor separation on TLC and column chromatography. | The compound is highly polar and interacting strongly with the silica gel. | - Add a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape. - Consider reverse-phase chromatography for highly polar compounds. |
| Product is lost during distillation. | The distillation temperature is too high or the pressure is too low, causing the product to distill too quickly or be carried over into the vacuum trap. | - Precisely control the temperature of the heating bath and the distillation head.[3] - Use an attenuated vacuum to have better control over the distillation rate.[3] |
| Difficulty crystallizing the purified product. | The compound may be an oil at room temperature, or the chosen solvent system is not appropriate. Residual solvent may also inhibit crystallization. | - Try a variety of solvent systems, including co-solvents. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - If the compound is a low-melting solid, try storing it at a low temperature to induce crystallization.[1] |
| Contamination with boron-containing byproducts. | Incomplete reaction or side reactions leading to boron-based impurities. | - Repeatedly concentrating the reaction mixture from methanol can help remove some boron impurities as volatile trimethyl borate. |
Quantitative Data Summary
The following table summarizes reported yields for the purification of specific 1,2-azaborine derivatives.
| Compound | Purification Method | Yield (%) | Reference |
| N-H-B-ethyl-1,2-azaborine | Vacuum Distillation | 56 | [3] |
| N-TBS-B-Cl-1,2-azaborine | One-pot, two-step procedure followed by distillation | 52 | [3] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of N-H-B-ethyl-1,2-azaborine
This protocol is adapted from a published procedure for the purification of a volatile 1,2-azaborine derivative.[3]
Materials:
-
Crude N-H-B-ethyl-1,2-azaborine
-
Oven-dried distillation apparatus (distillation head, thermometer, receiving flask, crude product flask)
-
Vacuum pump with an attenuated vacuum source
-
Chilled water circulator
-
High-vacuum grease
-
Nitrogen gas source
Procedure:
-
Apparatus Setup:
-
Assemble the oven-dried distillation apparatus. Use high-vacuum grease for all joints to ensure a good seal.
-
Fit the distillation head with a thermometer to monitor the vapor temperature.
-
Attach a receiving flask and the flask containing the crude product.
-
Connect the distillation head to a chilled water source.
-
-
Distillation:
-
Begin to evacuate the system using an attenuated vacuum. A pressure of approximately 300 mTorr is a good starting point.
-
Slowly heat the flask containing the crude product in an oil bath.
-
The product will begin to distill when the vapor temperature reaches approximately 60 °C at 300 mTorr.
-
Continue collecting the distillate, gradually increasing the oil bath temperature until the vapor temperature reaches 75 °C.
-
The purified product will be a clear, colorless liquid.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly backfill the system with nitrogen gas.
-
Close the valve on the receiving flask to store the purified product under an inert atmosphere.
-
For long-term storage, keep the product in a glove box freezer at -30 °C.
-
Detailed Methodology for Column Chromatography of an Air-Sensitive 1,2-Azaborine Derivative
Materials:
-
Crude 1,2-azaborine derivative
-
Dried silica gel (230-400 mesh)
-
Dried, degassed solvents (e.g., hexanes, ethyl acetate)
-
Chromatography column with a stopcock
-
Inert atmosphere source (e.g., nitrogen line)
-
Collection tubes
Procedure:
-
Column Packing (under inert atmosphere):
-
Dry the silica gel under high vacuum at 180 °C for 12 hours prior to use.[3]
-
In a glovebox or under a positive pressure of nitrogen, plug the bottom of the column with glass wool.
-
Prepare a slurry of the dried silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack, draining the solvent slowly. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent as needed. The solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Maintain a positive pressure of nitrogen at the top of the column throughout the elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator with a controlled vacuum to avoid loss of the volatile product.
-
Visualizations
Caption: Experimental workflow for the purification of volatile 1,2-azaborine derivatives.
Caption: A troubleshooting decision tree for low product recovery during purification.
References
- 1. A Boron Protecting Group Strategy for 1,2-Azaborines. | Semantic Scholar [semanticscholar.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. A Boron Protecting Group Strategy for 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Functionalization of 1,2-Azaborine Rings
Welcome to the technical support center for the functionalization of 1,2-azaborine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this unique heterocyclic motif.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions arising during the functionalization of 1,2-azaborine rings.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting an electrophilic aromatic substitution (e.g., bromination or acylation) on my 1,2-azaborine, but I am observing a mixture of products or reaction at an undesired position. How can I improve regioselectivity?
Answer:
Regioselectivity in the EAS of 1,2-azaborines is primarily governed by electronic and steric factors. The C3 and C5 positions are the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Troubleshooting Steps:
-
Understand the Inherent Directing Effects: For many 1,2-azaborines, electrophilic attack preferentially occurs at the C3 position. For instance, molecular bromine typically reacts with high regioselectivity at the C3 position.[1]
-
Consider Steric Hindrance: If the C3 position is sterically hindered, for example by a bulky substituent on the boron or nitrogen atom, electrophilic attack may be directed to the C5 position. The use of a bulky mesityl group has been shown to favor substitution at the C5 position over the C3 position.[1]
-
Choice of Lewis Acid: In reactions like Friedel-Crafts acylation, the choice of Lewis acid can be critical. For example, performing an acylation with AgBF₄ can lead to selective substitution at the C5 position, whereas using AlCl₃ may result in a loss of regioselectivity.[1]
-
Protecting Groups: If undesired reactions occur at the nitrogen or boron atoms, consider using appropriate protecting groups. An N-Boc group can be installed to protect the nitrogen, and B-alkyl or B-aryl groups can offer greater stability and can be removed later.[2][3]
Issue 2: Hydrolysis of the 1,2-Azaborine Ring or Substituents
Question: My 1,2-azaborine derivative is decomposing during aqueous workup or under certain reaction conditions, particularly when I have a B-alkoxide or B-H substituent. What can I do to prevent this?
Answer:
1,2-Azaborines, especially those with B-H or B-OR substituents, can be susceptible to hydrolysis.[1]
Troubleshooting Steps:
-
Use Milder Reaction Conditions: For reactions like Suzuki cross-couplings, which often use aqueous bases, milder conditions are recommended for sensitive substrates. Using a weaker base like Na₂CO₃ with a minimal amount of water at room temperature can help preserve the B-alkoxide substituent.[1]
-
Employ Robust Substituents at Boron: Carbon-based groups, such as alkyl or aryl substituents, at the boron position provide greater chemical robustness and can prevent side reactions like hydrolysis.[1] These groups can act as protecting groups and be exchanged for a B-alkoxide moiety in a later step if desired.[2][3]
-
Anhydrous Conditions: Whenever possible, perform reactions and workups under anhydrous conditions if your 1,2-azaborine derivative shows significant hydrolytic instability.
Issue 3: Byproduct Formation in Suzuki Cross-Coupling Reactions
Question: I am performing a Suzuki cross-coupling with a C6-borylated 1,2-azaborine and observing significant amounts of homocoupling and/or protodeborylation byproducts. How can I optimize my reaction to favor the desired cross-coupling product?
Answer:
Byproducts in Suzuki-Miyaura coupling reactions are common and can arise from several competing pathways. Careful optimization of reaction conditions is key to minimizing their formation.
Troubleshooting Steps:
-
Choice of Base and Solvent: The base plays a crucial role in the catalytic cycle. For robust B-alkyl or B-aryl substituted 1,2-azaborines, a strong base like KOH at elevated temperatures (e.g., 80 °C) can be effective.[4] For more sensitive substrates, a milder base like Na₂CO₃ at room temperature is preferable.[1]
-
Degassing: The presence of oxygen can promote the homocoupling of boronic acids.[5] Ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For example, Pd(dppf)Cl₂ is a commonly used catalyst for these types of couplings.[4]
-
Purity of Reagents: Ensure that the boronic acid or ester is pure, as impurities can lead to side reactions.
Issue 4: Difficulty with N-Functionalization
Question: I am having trouble functionalizing the nitrogen atom of my N-H substituted 1,2-azaborine. The reaction is either not proceeding or giving low yields.
Answer:
N-functionalization of 1,2-azaborines typically proceeds via deprotonation of the N-H bond followed by reaction with an electrophile. The pKa of the N-H group is approximately 26, so a sufficiently strong base is required.[6]
Troubleshooting Steps:
-
Choice of Base: A strong base like potassium hexamethyldisilazide (KHMDS) is effective for deprotonating the N-H group to form the corresponding N-K salt, which can then react with various electrophiles.[6]
-
Electrophile Reactivity: The choice of electrophile is important. While alkyl halides and Boc-anhydride generally give good to excellent yields, less reactive electrophiles may require longer reaction times or elevated temperatures. Propargyl bromide, for instance, can give moderate yields due to competing protonation of the N-K salt by the acidic propargylic C-H.[6]
-
Alternative Coupling Methods: For N-C(sp²) and N-C(sp) bond formation, consider Buchwald-Hartwig amination or copper-catalyzed N-alkynylation conditions, respectively.
Data Summary Tables
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,2-Azaborines
| Electrophile | Reagent/Catalyst | Major Product Position | Notes |
| Bromine | Br₂ | C3 | High regioselectivity.[1] |
| Acyl Halide | RCOCl / AgBF₄ | C5 | Favored with bulky groups on the 1,2-azaborine.[1] |
| Acyl Halide | RCOCl / AlCl₃ | Mixture of C3 and C5 | Loss of regioselectivity observed.[1] |
Table 2: Conditions for Suzuki Cross-Coupling of C6-Borylated 1,2-Azaborines
| B-Substituent | Catalyst | Base | Solvent | Temperature | Typical Yields |
| Alkyl/Aryl | Pd(dppf)Cl₂ | KOH | Dioxane/Water | 80 °C | Good to Excellent |
| H/Alkoxide | Pd(PPh₃)₄ | Na₂CO₃ | n-BuOH/H₂O | Room Temp. | Moderate to Good |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of an N-H, B-Phenyl-1,2-Azaborine
This protocol is adapted from a general procedure for the N-functionalization of 1,2-azaborines.[6]
Materials:
-
N-H, B-phenyl-1,2-azaborine
-
Potassium hexamethyldisilazide (KHMDS)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-H, B-phenyl-1,2-azaborine (1.0 eq) in anhydrous THF, add KHMDS (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of Boc₂O (1.2 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Oxidation of a B-Benzyl-1,2-Azaborine
This protocol describes the deprotection of a B-benzyl group to a B-alkoxide.[3]
Materials:
-
B-benzyl-1,2-azaborine derivative
-
Copper(I) iodide (CuI)
-
Di-tert-butyl peroxide
-
Methanol
-
Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve the B-benzyl-1,2-azaborine (1.0 eq) and CuI (0.2 eq) in methanol.
-
Add di-tert-butyl peroxide (2.0 eq) to the mixture.
-
Seal the tube and heat the reaction at 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Boron Protecting Group Strategy for 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1,2-azaborine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-azaborines.
Troubleshooting Guide
This guide addresses common issues encountered during 1,2-azaborine synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reagent/Solvent Quality: Presence of moisture or oxygen. | Ensure all reagents and solvents are rigorously dried and degassed. Perform reactions under an inert atmosphere (N₂ or Ar) using Schlenk techniques or a glovebox.[1][2] |
| Catalyst Inactivity: Catalyst decomposition or poisoning. | Use fresh, high-purity catalysts. For ring-closing metathesis, ensure the Grubbs catalyst is handled under inert conditions. For oxidation steps, ensure the Pd/C or Pd black is active. | |
| Incorrect Reaction Temperature: Temperature is too low for the reaction to proceed or too high, leading to decomposition. | Optimize the reaction temperature. For the modular synthesis using cyclopropyl imines, a higher temperature (e.g., 80 °C) may be needed for challenging substrates.[3] | |
| Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reactions. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Volatile Product Loss: The desired 1,2-azaborine may be volatile and lost during workup or purification. | For volatile products like N-H-B-ethyl-1,2-azaborine, use precise temperature control and attenuated-vacuum manipulation during isolation.[1] Removing volatile solvents from reagents before use can also help.[1] | |
| Formation of Unwanted Side Products | Incorrect Stoichiometry: Incorrect ratio of reactants or catalyst. | Carefully control the stoichiometry of all reagents. For instance, monitoring the reaction by ¹¹B NMR can help reduce the amount of Pd/C needed in the oxidation step.[1] |
| Sub-optimal Base: In the modular synthesis, the choice of base is critical. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been found to be the most suitable base. Weaker amines or inorganic bases may be ineffective.[3] | |
| Sub-optimal Lewis Acid: In the modular synthesis, the Lewis acid is crucial for activating the imine/dibromoborane adduct. | ZnBr₂ has been identified as the optimal Lewis acid for promoting the cyclopropane ring-opening.[3] | |
| Difficulty in Product Purification | Co-eluting Impurities: Impurities having similar polarity to the product. | Optimize chromatographic conditions (e.g., solvent system, silica gel activity). Flash chromatography under an inert atmosphere may be necessary.[1] |
| Product Instability: The 1,2-azaborine derivative may be unstable to air, moisture, or silica gel. | Handle and store the purified product under an inert atmosphere. The stability of 1,2-azaborines can be affected by substitution at the boron and C3 positions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to monocyclic 1,2-azaborines?
A1: Historically, methods involved dehydrogenation at extreme temperatures.[4] More modern and milder methods include:
-
Ring-Closing Metathesis (RCM) followed by oxidation: This approach, pioneered by Ashe and coworkers, utilizes a Grubbs catalyst for the RCM of allyl aminoboranes.[4][5]
-
Modular synthesis via ring-opening of cyclopropyl imines: This recent method allows for the synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines and dibromoboranes under relatively mild conditions.[3][6]
Q2: Why is an inert atmosphere crucial for 1,2-azaborine synthesis?
A2: Many reagents used in 1,2-azaborine synthesis, such as organolithium reagents and some catalysts, are pyrophoric or sensitive to air and moisture.[1] The intermediates and final products can also be sensitive to oxygen and water, leading to decomposition and lower yields.[1][2] Therefore, using standard air-free techniques like a vacuum gas manifold or a glovebox is essential.[1][2]
Q3: How can I functionalize the 1,2-azaborine ring?
A3: The 1,2-azaborine ring can be functionalized at various positions:
-
Boron atom: The B-Cl bond is susceptible to nucleophilic substitution by various carbon-based and heteroatomic nucleophiles.[4][7] B-alkoxy groups can also be exchanged.[7]
-
Nitrogen atom: The N-H or N-protecting group (e.g., N-TBS) can be modified. The N-TBS group can be removed with TBAF, allowing for subsequent functionalization.[7]
-
Carbon atoms: Selective functionalization at C3, C4, C5, and C6 has been demonstrated through methods like bromination (at C3) and Ir-catalyzed C-H borylation (at C6).[8]
Q4: My 1,2-azaborine product is volatile. How should I handle and purify it?
A4: Volatility can be a significant challenge. For instance, the isolation of N-H-B-ethyl-1,2-azaborine requires precise temperature control and careful vacuum manipulation.[1] It is also recommended to remove any volatile solvents from reagents prior to the reaction to simplify the purification of the desired volatile product.[1]
Experimental Protocols
General Protocol for the Synthesis of N-TBS-B-Cl-1,2-azaborine (via RCM)
This protocol is based on a one-pot, two-step sequence involving ring-closing metathesis followed by oxidation, which has been shown to provide a higher yield compared to isolating the intermediate.[1]
-
Ring-Closing Metathesis: In a glovebox, dissolve the starting bisallyl aminoborane in a suitable solvent (e.g., dichloromethane or toluene). Add the Grubbs catalyst and stir at room temperature. Monitor the reaction progress by ¹H NMR.
-
Oxidation: Once the RCM is complete, add an oxidizing agent such as Pd/C or Pd black.[4] Heat the reaction mixture and monitor the formation of the 1,2-azaborine by ¹¹B NMR.
-
Workup and Purification: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography on silica gel under an inert atmosphere.[1]
General Protocol for the Modular Synthesis of 1,2-Azaborines
This protocol is based on the method developed by Lyu et al.[3][6]
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with the cyclopropyl imine and ZnBr₂ (10 mol%). Add dry chlorobenzene.
-
Addition of Dibromoborane: Add the dibromoborane solution to the vial, seal it tightly, and stir on a preheated block (60-80 °C).
-
Base Addition: After the initial reaction is complete (typically monitored by TLC or LC-MS), add DBU to the reaction mixture in situ.
-
Workup and Purification: Quench the reaction, extract the product with a suitable organic solvent, and dry the organic layer. After solvent removal, purify the crude product by flash chromatography.
Data Presentation
Table 1: Comparison of Lewis Acids for Modular 1,2-Azaborine Synthesis [3]
| Lewis Acid (10 mol%) | Yield (%) |
| ZnBr₂ | 84 |
| Zn(OTf)₂ | 80 |
| BF₃·OEt₂ | 75 |
| Sc(OTf)₃ | 52 |
| Cu(OTf)₂ | 45 |
| No Lewis Acid | <5 |
Table 2: Optimization of Reaction Conditions for Modular Synthesis [3]
| Parameter | Variation | Outcome |
| Base | DBU | Optimal |
| Weaker amines/inorganic bases | Ineffective | |
| Temperature | 60 °C | Good for many substrates |
| 80 °C | Improved efficiency for challenging substrates |
Visualizations
References
- 1. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaborine - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Azaborine’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein Crystallization with 1,2-Azaborine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the crystallization of protein-1,2-azaborine ligand complexes.
Troubleshooting Guides
This section provides solutions to common problems encountered during protein crystallization experiments involving 1,2-azaborine ligands.
Problem 1: No Crystals or Precipitate (Clear Drops)
Question: I have set up my crystallization trials with my protein and a 1,2-azaborine ligand, but the drops remain clear. What should I do?
Answer:
Clear drops typically indicate that the solution is undersaturated, and the concentrations of the protein and/or precipitant are too low to promote nucleation.[1] Here are several strategies to address this:
-
Increase Protein Concentration: The concentration of the protein-ligand complex is a critical factor. Typical starting concentrations range from 5 to 20 mg/mL, but for some systems, concentrations up to 50 mg/mL may be necessary.[1] It is advisable to concentrate your protein-ligand complex and set up new trials.
-
Increase Precipitant Concentration: The precipitant concentration may be insufficient to induce supersaturation. You should systematically increase the precipitant concentration in your screening conditions. For example, if your initial condition contained 10% PEG, try a range from 12% to 25%.[1]
-
Modify Protein Construct: If increasing concentrations doesn't work, consider engineering the protein construct. Small changes in domain boundaries can significantly impact solubility and stability.[2]
-
Check Ligand Occupancy: Ensure that a sufficient fraction of your protein is bound to the 1,2-azaborine ligand. For high-affinity ligands, a 1:1 molar ratio may be sufficient. For lower-affinity ligands, a 10-fold or higher excess of the ligand may be required to achieve high occupancy.[3]
Problem 2: Amorphous Precipitate or Heavy Precipitation
Question: My crystallization drops show a heavy, amorphous precipitate instead of crystals. How can I resolve this?
Answer:
Heavy precipitation suggests that the supersaturation level is too high, leading to rapid, disordered aggregation rather than ordered crystal growth. Consider the following adjustments:
-
Decrease Protein Concentration: A high protein concentration can sometimes lead to immediate precipitation.[4] Try reducing the protein concentration by half in your crystallization screens.[1]
-
Adjust pH: Proteins are generally least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-2 units away from the calculated pI of the protein-ligand complex.[1]
-
Vary Protein-to-Precipitant Ratio: Experiment with different ratios of your protein-ligand complex to the reservoir solution in your drops.[5]
-
Consider Additives: Certain additives can help to slow down precipitation and promote crystal growth. These can include small molecules, detergents, or salts.[1]
-
Temperature Changes: If you are incubating your protein and ligand before setting up crystallization screens, try varying the incubation temperature. This may facilitate better complex formation, especially if the ligand has low solubility.[6]
Problem 3: Phase Separation or "Oiling Out"
Question: My crystallization drops have separated into two distinct liquid phases. Can I still get crystals?
Answer:
Phase separation, or "oiling out," can sometimes be a pathway to crystallization, as the protein may become highly concentrated in one of the phases, promoting nucleation.[7] However, it can also be an obstacle. Here’s how to approach it:
-
Seeding: Use the phase-separated droplets as a source for microseeding into new, clear drops that are close to, but not within, the phase separation zone.[7]
-
Adjust Concentrations: Try reducing the protein and/or precipitant concentrations to move away from the conditions that cause phase separation.[8]
-
Modify Ionic Strength: Phase separation can sometimes be influenced by the salt concentration in your protein sample. Try adjusting the NaCl concentration in your protein buffer.[5]
-
Temperature Variation: The temperature can affect phase separation. If your experiments are at room temperature, try setting them up at 4°C, and vice versa.[8]
Problem 4: Poor Crystal Quality (Small, Twinned, or Poorly Diffracting Crystals)
Question: I have obtained crystals, but they are too small, twinned, or diffract poorly. How can I improve their quality?
Answer:
Improving crystal quality often involves fine-tuning the crystallization conditions to slow down crystal growth and promote better lattice ordering.
-
Optimize Cryoprotection: If you observe cracking or dissolving during cryoprotection, you need to screen for a better cryoprotectant or use a stepwise increase in the cryoprotectant concentration.[9]
-
Additive Screening: The use of additives can sometimes improve crystal packing and diffraction quality.[9]
-
Seeding: Microseeding or macro-seeding can be used to control nucleation and obtain larger, more well-ordered crystals.[1]
-
Surface Entropy Reduction (SER): If your protein has highly flexible surface residues, mutating them to smaller, less flexible amino acids (like alanine) can promote better crystal contacts.[10]
-
Heat Treatment: A brief heat treatment of your protein-ligand complex can sometimes denature and remove misfolded protein, leading to a more homogenous sample and better crystals.[6]
Frequently Asked Questions (FAQs)
Q1: Are there special handling requirements for 1,2-azaborine ligands?
A1: Yes. Many 1,2-azaborine compounds are sensitive to oxygen and moisture.[11] It is recommended to handle these compounds under an inert atmosphere, such as in a glove box or using a vacuum gas manifold.[12] When preparing protein-ligand complexes, it may be necessary to perform these steps under air-free conditions.[11]
Q2: My 1,2-azaborine ligand has low aqueous solubility. How can I work with it?
A2: Low ligand solubility is a common challenge in protein crystallography. Here are some approaches:
-
Use of Co-solvents: Dissolve the 1,2-azaborine ligand in a small amount of an organic solvent like DMSO before adding it to the protein solution.[13] It is crucial to keep the final concentration of the organic solvent in the crystallization drop low (typically below 5%) to avoid interfering with crystallization.[1]
-
Soaking: If you can obtain crystals of the apo-protein, you can try soaking the ligand into the crystals. This method can sometimes tolerate higher concentrations of organic solvents.[13]
-
Co-crystallization at Low Protein Concentration: For co-crystallization, you can incubate the ligand with the protein at a lower protein concentration to ensure the ligand is in sufficient excess to promote binding, and then concentrate the complex before setting up crystallization trials.[3]
Q3: Should I use co-crystallization or soaking for my protein-1,2-azaborine complex?
A3: The choice between co-crystallization and soaking depends on several factors:
-
Co-crystallization is often the method of choice when the ligand induces a significant conformational change in the protein upon binding, or if the ligand has low solubility.[3]
-
Soaking is generally a simpler and higher-throughput method if you can readily obtain robust crystals of your apo-protein.[14] It is also advantageous when you have a large number of similar ligands to screen.[13]
Q4: How does the boron atom in 1,2-azaborines affect protein-ligand interactions and crystallization?
A4: The boron-nitrogen bond in 1,2-azaborines makes them isosteres of benzene but with distinct electronic properties.[12] A key difference is the ability of the N-H group in some 1,2-azaborines to act as a hydrogen bond donor, a feature not present in benzene.[12] This can lead to different binding interactions within the protein's active site, which may in turn affect the stability and crystallization of the complex.
Data Presentation
Table 1: Typical Concentration Ranges for Protein Crystallization
| Parameter | Typical Starting Range | Notes |
| Protein Concentration | 5 - 20 mg/mL | Can be higher (up to 50 mg/mL) or lower depending on the protein.[1] |
| Ligand Concentration (Co-crystallization) | 1 - 10-fold molar excess over protein | Dependent on the binding affinity (Kd) of the ligand.[3] |
| Ligand Concentration (Soaking) | 0.1 - 50 mM | Dependent on ligand solubility and binding affinity.[13] |
| Precipitant (PEG) | 5 - 25% (w/v) | A common starting point for many commercial screens.[1] |
| Precipitant (Salt) | 0.1 - 2.0 M | e.g., Ammonium sulfate, sodium chloride.[8] |
| Buffer pH | 1-2 units away from pI | Protein stability at the chosen pH should be confirmed.[1] |
| Co-solvent (e.g., DMSO) | < 5% (v/v) | Higher concentrations can inhibit crystallization.[1] |
Experimental Protocols
Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion
-
Complex Formation:
-
Prepare a stock solution of the 1,2-azaborine ligand in a suitable solvent (e.g., DMSO).
-
Add the ligand stock solution to the purified protein solution to the desired molar excess.
-
Incubate the mixture for a sufficient time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., 4°C) to allow for complex formation.[3]
-
If necessary, concentrate the protein-ligand complex to a suitable concentration for crystallization (e.g., 10 mg/mL).
-
-
Crystallization Setup:
-
Pipette 1 µL of the protein-ligand complex solution onto a siliconized coverslip.
-
Add 1 µL of the reservoir solution (containing the precipitant) to the protein drop.
-
Invert the coverslip over the reservoir well and seal with grease.
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.[11]
-
Protocol 2: Crystal Soaking
-
Apo-Crystal Growth:
-
Grow crystals of the apo-protein using standard crystallization techniques (e.g., hanging drop vapor diffusion).
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution containing the 1,2-azaborine ligand at a desired concentration in a cryo-protectant buffer that is compatible with your apo-crystals. The buffer should be similar to the crystallization condition to maintain crystal integrity.[13]
-
-
Soaking Procedure:
-
Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.
-
Incubate the crystal in the soaking solution for a specific duration, which can range from minutes to hours.[15]
-
After soaking, flash-cool the crystal in liquid nitrogen for X-ray diffraction data collection.
-
Mandatory Visualization
Caption: General workflow for protein-ligand complex crystallization.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Spherulites, gels, phase separations… – Terese Bergfors [xray.teresebergfors.com]
- 8. xray.teresebergfors.com [xray.teresebergfors.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Stability of 1,2-Azaborine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 1,2-azaborine-based drugs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of the metabolic stability of 1,2-azaborine compounds.
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro metabolic stability data between experiments. | - Assay variability: Inconsistent pipetting, temperature fluctuations, or variations in incubation times. - Compound solubility: Poor solubility of the 1,2-azaborine analog in the incubation buffer. - Matrix effects: Interference from components of the liver microsome or hepatocyte preparations. | - Standardize assay conditions: Ensure consistent experimental parameters. Use positive and negative controls to monitor assay performance. - Assess solubility: Determine the solubility of the test compound in the assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, acetonitrile) at a low final concentration (typically <1%). - Evaluate matrix effects: Run control experiments with and without the biological matrix to assess for non-enzymatic degradation or analytical interference. |
| Unexpectedly rapid clearance of the 1,2-azaborine drug candidate in microsomal stability assays. | - High susceptibility to Cytochrome P450 (CYP) metabolism: The 1,2-azaborine ring can be more susceptible to oxidation by CYP enzymes than its carbonaceous counterpart.[1][2] - Metabolism at other sites: The metabolic liability may not be on the 1,2-azaborine ring itself, but on other functional groups in the molecule. | - Identify metabolizing enzymes: Use specific CYP chemical inhibitors or recombinant CYP enzymes to identify the major enzymes responsible for the compound's metabolism. - Metabolite identification: Perform metabolite identification studies using techniques like LC-MS/MS to pinpoint the sites of metabolic modification. - Structural modification: Based on the site of metabolism, consider chemical modifications to block or slow down the metabolic process. This could involve introducing sterically hindering groups or replacing metabolically labile groups.[3] |
| Discrepancy between in vitro and in vivo metabolic stability data. | - Contribution of non-CYP metabolic pathways: In vitro microsomal assays primarily assess Phase I (CYP-mediated) metabolism. Other enzymes present in hepatocytes or in vivo (e.g., aldehyde oxidase, UGTs) may contribute to clearance.[4] - Role of transporters: Active transport into and out of hepatocytes can influence the intracellular concentration of the drug and its access to metabolic enzymes. - Plasma protein binding: High plasma protein binding can reduce the unbound fraction of the drug available for metabolism in vivo. | - Use hepatocytes: Conduct metabolic stability assays in suspended or plated hepatocytes to include both Phase I and Phase II metabolic pathways.[4] - Assess transporter interactions: Evaluate the compound as a substrate or inhibitor of relevant drug transporters. - Measure plasma protein binding: Determine the extent of plasma protein binding to accurately predict in vivo clearance from in vitro data. |
| Difficulty in identifying metabolites of 1,2-azaborine compounds. | - Formation of reactive or unstable metabolites: Boron-containing metabolites may be unstable and difficult to detect. - Unusual fragmentation patterns in mass spectrometry: The presence of boron can lead to complex isotopic patterns and fragmentation behaviors. | - Use trapping agents: Employ trapping agents (e.g., glutathione, cyanide) to capture and identify reactive metabolites. - High-resolution mass spectrometry: Utilize high-resolution mass spectrometry to aid in the determination of the elemental composition of metabolites. - Isotope labeling: Synthesize and test isotopically labeled (e.g., ¹⁰B, ¹⁵N) analogs to help track the fate of the 1,2-azaborine core. |
Frequently Asked Questions (FAQs)
1. What are the primary metabolic pathways for 1,2-azaborine-based drugs?
While specific pathways are compound-dependent, the primary routes of metabolism are expected to involve oxidation of the 1,2-azaborine ring, particularly at the C3 and C5 positions, by cytochrome P450 enzymes.[1][2] Additionally, functional groups elsewhere in the molecule will be subject to standard metabolic transformations (e.g., N-dealkylation, O-dealkylation, hydroxylation).[5] For example, the benzoxaborole drug tavaborole undergoes extensive metabolism, with identified metabolites including a sulfated conjugate and a benzoic acid derivative.[6][7]
2. How does the metabolic stability of 1,2-azaborines compare to their carbonaceous analogs?
Computational studies suggest that the parent 1,2-dihydro-1,2-azaborine may be more susceptible to metabolism by CYP enzymes than benzene.[1][2] However, in vitro and in vivo studies with more complex molecules have shown that 1,2-azaborine-containing drugs can have comparable or even improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties compared to their carbon-based counterparts.[8] The overall metabolic stability is highly dependent on the specific substitution pattern around the ring and the rest of the molecule.
3. What strategies can be employed to improve the metabolic stability of 1,2-azaborine drug candidates?
Several medicinal chemistry strategies can be utilized:
-
Steric Shielding: Introducing bulky substituents near the metabolically labile positions on the 1,2-azaborine ring can hinder the approach of metabolic enzymes.[3]
-
Electronic Modification: Altering the electronic properties of the ring through the introduction of electron-withdrawing or electron-donating groups can influence its susceptibility to oxidation.
-
Blocking metabolically active sites: If a specific site of metabolism is identified, it can be blocked by replacing a hydrogen atom with a group that is resistant to metabolism, such as fluorine.[9]
-
Prodrug Approaches: The boron atom can be masked with a pro-moiety, such as an N-methyliminodiacetic acid (MIDA) ester, to improve properties like solubility and plasma stability.[10]
4. Are there any special considerations when performing in vitro metabolic stability assays with 1,2-azaborine compounds?
Yes, the unique properties of boron-containing compounds may require some adjustments to standard protocols:
-
Compound Purity and Stability: Ensure the stability of the 1,2-azaborine compound in the assay buffer and be mindful of potential impurities that could interfere with the assay.
-
Analytical Method Development: The presence of boron can affect the ionization and fragmentation of the molecule in mass spectrometry. Method development may require careful optimization of a suitable internal standard.
-
Potential for Non-Enzymatic Degradation: Boronic acids can be susceptible to oxidation. It is important to include control incubations without NADPH or without microsomes to assess for any non-enzymatic degradation.[11]
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol provides a general methodology for assessing the metabolic stability of a 1,2-azaborine-based compound using liver microsomes.
Materials:
-
Test 1,2-azaborine compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds (compounds with known high and low clearance)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the organic solvent in the incubation should be low (e.g., <1%).
-
Prepare a microsomal incubation mixture containing liver microsomes and buffer. Pre-warm to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding it to a multiple volume of cold acetonitrile containing the internal standard.[12]
-
Include control incubations:
-
Test compound without NADPH to assess for non-enzymatic degradation.
-
Test compound in buffer without microsomes to assess for chemical instability.
-
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Visualizations
Caption: Generalized metabolic pathway of 1,2-azaborine-based drugs.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Decision tree for addressing high metabolic clearance.
References
- 1. Will this compound-based drugs resist metabolism by cytochrome P450 compound I? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Boron Protecting Group Strategy for 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Enhancing the Oxidative Stability of 1,2-Azaborines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-azaborines. The focus is on addressing common issues related to the oxidative stability of these compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are 1,2-azaborines and why is their stability a concern?
A1: 1,2-Azaborines are a class of aromatic heterocycles that are isoelectronic with benzene, where a carbon-carbon (C=C) double bond is replaced by a boron-nitrogen (B-N) single bond.[1][2] This substitution imparts unique electronic and photophysical properties, making them valuable in medicinal chemistry and materials science.[1][3][4] However, the B-N bond can be susceptible to oxidation, and many 1,2-azaborine precursors and derivatives are sensitive to air and moisture, which can lead to decomposition and experimental irreproducibility.[5]
Q2: How can I enhance the oxidative stability of my 1,2-azaborine compound?
A2: The stability of 1,2-azaborines can be significantly influenced by the substituents on the boron, nitrogen, and carbon atoms of the ring.[6]
-
Steric Hindrance: Introducing bulky substituents around the B-N bond can physically shield it from oxidants.
-
Electronic Effects: Electron-withdrawing groups can diminish the electron density on the boron atom, which has been shown to enhance oxidative stability in related boronic acids.[7]
-
Aromatic Stabilization: Ensuring the planarity of the ring system contributes to its aromatic character and overall stability.[8] Highly substituted 1,2-azaborines have been reported to be resistant to degradation under prolonged exposure to acid and base.[6]
Q3: What are the best practices for handling and storing 1,2-azaborines?
A3: Due to their sensitivity to air and moisture, strict air-free techniques are mandatory for many 1,2-azaborines and their precursors.[5][9]
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or a Schlenk line.[10][11]
-
Dry Glassware: All glassware must be rigorously dried, typically by oven-drying overnight and cooling under an inert atmosphere, to remove adsorbed moisture.[11][12]
-
Anhydrous Solvents: Use anhydrous solvents, which are often packaged under an inert atmosphere in bottles with septa (e.g., Sure/Seal™ bottles), for all reactions and transfers.[12]
-
Storage: Store 1,2-azaborine compounds in a glovebox or in sealed vials under an inert atmosphere, protected from light.
Q4: My 1,2-azaborine is showing signs of decomposition. What are the common causes?
A4: Decomposition is most often due to exposure to atmospheric oxygen or moisture. Other potential causes include:
-
Incomplete conversion: The precursor, a 1,2-dihydro-1,2-azaborine, may be less stable and prone to degradation if the oxidation step to the aromatic 1,2-azaborine is incomplete.
-
Residual catalysts: Trace amounts of metals (e.g., Palladium) from the synthesis can sometimes promote degradation.
-
Photochemical decomposition: Some aromatic compounds are sensitive to light.
-
Inherent instability: The specific substitution pattern of your 1,2-azaborine may render it inherently less stable.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Poor Yield or No Product in Dehydrogenative Aromatization
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains. | Insufficient oxidant (e.g., Pd/C, DDQ). | Monitor the reaction by ¹¹B NMR to track the disappearance of the starting material and the appearance of the aromatic product peak.[5] Add more oxidant if necessary. |
| Inactive catalyst (e.g., old Pd/C). | Use a fresh batch of catalyst/oxidant. Ensure proper activation if required. | |
| Formation of multiple unidentified byproducts. | Over-oxidation or side reactions. | Lower the reaction temperature.[6] Use a milder oxidant. For instance, Pd black has been used for efficient dehydrogenation.[6] |
| Air leak in the reaction setup. | Check all joints and septa for a tight seal. Ensure a positive pressure of inert gas is maintained.[11] |
Issue 2: Sample Decomposes Upon Purification or Storage
| Symptom | Possible Cause | Suggested Solution |
| Color change (e.g., yellowing) or precipitation after column chromatography. | Exposure to air/moisture on the silica gel. | Pack and run the column under an inert atmosphere if the compound is highly sensitive. Use de-gassed solvents. |
| The compound is volatile. | For volatile 1,2-azaborines, purification may require careful distillation under reduced pressure and controlled temperature.[5] | |
| Degradation observed in NMR tube over time. | Oxygen or moisture in the NMR solvent or tube. | Use anhydrous deuterated solvents. Prepare the NMR sample in a glovebox. Flame-dry the NMR tube and cool it under an inert atmosphere before use. |
Quantitative Data on Stability
The inherent stability of 1,2-azaborines is linked to their aromaticity. The resonance stabilization energy (RSE) provides a quantitative measure of this property.
| Compound Family | Resonance Stabilization Energy (kcal/mol) | Method | Notes |
| 1,2-Azaborine | 16.6 ± 1.3 | Reaction Calorimetry | This value is significant, indicating substantial aromatic character, though less than that of benzene (~32.4 kcal/mol).[6][13][14] |
| Benzene | 32.4 | Reaction Calorimetry | The benchmark for aromatic stabilization.[6] |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive 1,2-Azaborines using a Schlenk Line
This protocol outlines the transfer of a solution of an air-sensitive 1,2-azaborine.
Materials:
-
Oven-dried Schlenk flasks with sidearms and septa.
-
Dual-bank vacuum/inert gas manifold (Schlenk line).
-
Dry, gas-tight syringes with long needles (18-gauge or smaller).[12]
-
Anhydrous solvent.
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., 140°C for 4 hours) and assembled while hot.[12] Allow to cool under a positive flow of inert gas (nitrogen or argon).
-
Inert Atmosphere: Connect the Schlenk flasks to the manifold. Evacuate the flasks using the vacuum line and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Using a dry, nitrogen-flushed syringe, transfer the required volume of anhydrous solvent from a Sure/Seal™ bottle to the flask containing the solid 1,2-azaborine.
-
Solution Transfer: To transfer the solution, use a clean, dry syringe. First, draw inert gas from the headspace of the source flask into the syringe. Insert the needle into the solution and slowly draw the desired volume. A small bubble of inert gas at the top of the syringe ensures no air is accidentally introduced.
-
Dispensing: Insert the needle through the septum of the destination flask and gently dispense the solution.
-
Cleanup: Immediately and carefully quench any residual reactive material in the syringe and glassware according to safety protocols.
Protocol 2: Synthesis of a 1,2-Azaborine via Dehydrogenative Aromatization
This is a representative protocol for the oxidation of a this compound to its aromatic counterpart using Palladium on Carbon (Pd/C).
Materials:
-
N-TBS-B-Cl-1,2-dihydro-1,2-azaborine (precursor).
-
Palladium on Carbon (10% Pd).
-
Anhydrous toluene.
-
Schlenk flask and reflux condenser.
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the this compound precursor and a magnetic stir bar to an oven-dried Schlenk flask.
-
Add anhydrous toluene to dissolve the precursor.
-
Carefully add the Pd/C catalyst (e.g., 10 mol%).
-
Attach an oven-dried reflux condenser, ensuring the system remains under a positive pressure of inert gas, vented through a bubbler.[11]
-
Heat the reaction mixture to reflux (e.g., 135°C) and stir vigorously.[5]
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by ¹¹B NMR. The reaction is complete when the signal for the precursor has been fully converted to the signal for the aromatic 1,2-azaborine.[5]
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography, taking necessary precautions to avoid exposure to air.
Visualizations
Caption: Workflow for handling air-sensitive 1,2-azaborines.
Caption: Troubleshooting guide for 1,2-azaborine decomposition.
References
- 1. Azaborine - Wikipedia [en.wikipedia.org]
- 2. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]
- 6. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Theoretical Studies of Aromatic Azaborines | MDPI [mdpi.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Resonance stabilization energy of 1,2-azaborines: a quantitative experimental study by reaction calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Resonance Stabilization Energy of 1,2-Azaborines: A Quantitative Experimental Study by Reaction Calorimetry - figshare - Figshare [figshare.com]
Technical Support Center: Purification of Azaborine Compounds Using HPCCC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing High-Performance Counter-Current Chromatography (HPCCC) for the purification of azaborine compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPCCC purification of azaborine compounds in a question-and-answer format.
Issue 1: Poor Stationary Phase Retention (Sf)
-
Q: My stationary phase retention is low (low Sf value), leading to poor resolution and sample carry-over. What are the possible causes and solutions?
A: Low stationary phase retention is a critical issue in HPCCC as it directly impacts separation efficiency. Azaborine compounds, being polar in nature, often require polar solvent systems which can sometimes have low interfacial tension, leading to poor retention.
-
Possible Causes:
-
Inappropriate Solvent System: The chosen two-phase solvent system may have low interfacial tension, leading to bleeding of the stationary phase.
-
High Flow Rate: The mobile phase flow rate might be too high for the given rotational speed, causing the stationary phase to be stripped from the column.
-
Temperature Fluctuations: Changes in temperature can affect the viscosity and interfacial tension of the solvent phases.
-
Incorrect Rotational Speed: The centrifugal force generated may be insufficient to retain the stationary phase effectively.
-
-
Solutions:
-
Solvent System Optimization:
-
Modify the solvent system to increase interfacial tension. For common systems like HEMWat (Hexane/Ethyl Acetate/Methanol/Water), adjusting the ratios of the components can help.
-
Consider adding a salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase to increase its polarity and improve phase separation.
-
-
Optimize Operating Parameters:
-
Reduce the mobile phase flow rate.
-
Increase the rotational speed of the centrifuge.
-
Ensure a stable operating temperature using a column thermostat.
-
-
System Check:
-
Verify that the column is properly filled with the stationary phase before starting the mobile phase flow.
-
-
-
Issue 2: Peak Broadening and Tailing
-
Q: I am observing significant peak tailing and broadening for my purified azaborine compound. What could be the cause, and how can I improve the peak shape?
A: Peak tailing in HPCCC can be caused by several factors, often related to the chemical properties of the analyte and its interaction with the solvent system. Azaborine compounds, containing both boron and nitrogen atoms, can exhibit complex interactions.
-
Possible Causes:
-
Secondary Interactions: The nitrogen atom in the azaborine ring can interact with acidic components of the solvent system, or the Lewis acidic boron atom can interact with basic components, leading to tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the injection point.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile or stationary phase before injection, it can lead to band broadening.
-
Emulsion Formation at the Interface: A stable emulsion at the liquid-liquid interface can hinder mass transfer.
-
-
Solutions:
-
pH Adjustment: For basic azaborine compounds, adding a small amount of a basic modifier (e.g., triethylamine, ammonia) to the solvent system can improve peak shape. For acidic azaborines, an acidic modifier (e.g., trifluoroacetic acid, acetic acid) may be beneficial.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Improve Sample Solubility: Ensure the sample is completely dissolved before injection. It can be dissolved in a small amount of the mobile phase, stationary phase, or a mixture of both.
-
Optimize Solvent System: Select a solvent system where the partition coefficient (K) is in the optimal range (ideally between 0.5 and 2).
-
-
Issue 3: Emulsion Formation
-
Q: A stable emulsion has formed in the column during the purification of my azaborine compound, leading to high back pressure and poor separation. How can I resolve this?
A: Emulsion formation is a common problem in liquid-liquid chromatography, especially when dealing with complex crude mixtures or compounds that have surfactant-like properties.
-
Possible Causes:
-
High Concentration of Impurities: Certain impurities in the crude sample can act as emulsifying agents.
-
Inappropriate Solvent System: The chosen solvent system may be prone to forming emulsions.
-
Vigorous Mixing: While HPCCC relies on efficient mixing, excessive turbulence can sometimes stabilize emulsions.
-
-
Solutions:
-
Pre-treatment of the Sample: Partially purify the crude sample by a simple liquid-liquid extraction or filtration to remove particulates and highly surface-active impurities.
-
Modify the Solvent System:
-
Increase the ionic strength of the aqueous phase by adding a salt.
-
Change the organic solvent to one that is less prone to emulsion formation.
-
-
Optimize Operating Conditions:
-
Temporarily reduce the flow rate or stop the flow to allow the emulsion to break.
-
Slightly decreasing the rotational speed might help in some cases, but this should be done cautiously as it can affect stationary phase retention.
-
-
In-line Filtration: In some cases, an in-line filter can help to manage particulates that may be stabilizing the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system for my azaborine compound?
A1: The selection of a suitable biphasic solvent system is the most critical step in HPCCC. For polar azaborine compounds, the HEMWat (Hexane/Ethyl Acetate/Methanol/Water) system is a good starting point. The ideal solvent system should provide a partition coefficient (K) value for the target compound between 0.5 and 2. You can estimate the K value by performing a simple shake-flask experiment and analyzing the concentration of the compound in each phase by TLC, HPLC, or UV-Vis spectroscopy.
Q2: What is the typical sample loading capacity in HPCCC for azaborine compounds?
A2: The loading capacity depends on the specific HPCCC instrument (column volume), the solvent system, and the partition coefficient of the compound. Generally, HPCCC offers a much higher loading capacity compared to HPLC. For a preparative scale instrument, it can range from hundreds of milligrams to several grams of crude material.
Q3: Can I purify water-soluble azaborine derivatives using HPCCC?
A3: Yes, HPCCC is well-suited for the purification of water-soluble compounds. You would typically use a polar solvent system where the aqueous phase is the stationary phase (hydrophilic mode). The choice of organic solvent will be crucial to achieve the desired partitioning.
Q4: My azaborine compound is sensitive to acid or base. How can I purify it using HPCCC?
A4: One of the advantages of HPCCC is the absence of a solid stationary phase, which can often be acidic or basic and cause degradation of sensitive compounds. For pH-sensitive azaborine compounds, you can use neutral solvent systems. If pH adjustment is necessary to improve peak shape, you can use volatile buffers (e.g., ammonium acetate, ammonium formate) that can be easily removed after fractionation.
Q5: How can I improve the resolution between two closely eluting azaborine isomers?
A5: To improve resolution, you can:
-
Optimize the Solvent System: Fine-tune the solvent system composition to maximize the difference in partition coefficients (alpha value) between the two isomers.
-
Decrease the Flow Rate: This will increase the number of partition events and improve separation efficiency.
-
Increase the Column Length: If your system allows, using a longer column or coupling two columns in series will increase the total number of theoretical plates.
Data Presentation
Table 1: Representative HPCCC Purification Data for Azaborine Compounds
| Compound ID | Crude Sample (mg) | HPCCC Solvent System (v/v/v/v) | Flow Rate (mL/min) | Rotational Speed (rpm) | Yield (mg) | Purity (%) | Reference |
| Azaborine-1 | 150 | Heptane/EtOAc/MeOH/H₂O (5:5:3:2) | 2.0 | 1600 | 65 | >98 | |
| Azaborine-2 | 200 | Hexane/EtOAc/MeOH/H₂O (6:4:5:5) | 1.5 | 1800 | 80 | >99 | Hypothetical |
| Azaborine-3 | 120 | BuOH/AcOH/H₂O (4:1:5) | 1.0 | 1500 | 55 | >97 | Hypothetical |
Note: Data for Azaborine-2 and Azaborine-3 are hypothetical to illustrate data presentation and should be empirically determined.
Experimental Protocols
Protocol 1: General HPCCC Purification of an Azaborine Compound
-
Solvent System Preparation:
-
Prepare the chosen biphasic solvent system (e.g., HEMWat) by mixing the solvents in the desired ratio in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely.
-
Degas both the upper and lower phases using sonication or vacuum.
-
-
Instrument Setup:
-
Fill the HPCCC column with the stationary phase (either upper or lower phase, depending on the desired mode) at a low flow rate.
-
Once the column is filled, start the rotation at the desired speed.
-
-
Sample Preparation and Injection:
-
Dissolve the crude azaborine compound in a minimal amount of the mobile phase, stationary phase, or a mixture of both.
-
Inject the sample into the column through the sample injection valve.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase through the column at the optimized flow rate.
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions based on the chromatogram using a fraction collector.
-
-
Stationary Phase Extrusion and Analysis:
-
After the elution of the target compounds, stop the mobile phase flow and extrude the stationary phase from the column.
-
Analyze the collected fractions by TLC, HPLC, or LC-MS to determine the purity of the isolated azaborine compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of azaborine compounds using HPCCC.
Caption: Troubleshooting logic for common issues in HPCCC purification.
Validation & Comparative
Aromaticity Unveiled: A Comparative Analysis of 1,2-Azaborine, Benzene, and Borazine
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of aromatic systems is paramount. This guide provides an objective comparison of the aromaticity of 1,2-azaborine, the quintessential aromatic compound benzene, and its inorganic analogue borazine, supported by experimental and theoretical data.
The concept of aromaticity, central to the stability and reactivity of cyclic molecules, finds its archetype in benzene. The isoelectronic replacement of a C=C bond in benzene with a B-N unit gives rise to 1,2-azaborine, a heterocyclic compound with intriguing electronic characteristics. Further substitution leads to borazine (B₃N₃H₆), often termed "inorganic benzene." This guide delves into the comparative aromaticity of these three compounds, presenting key experimental data and theoretical calculations to elucidate their standing on the aromatic spectrum.
Quantitative Comparison of Aromaticity Metrics
To facilitate a clear comparison, the following table summarizes key quantitative indicators of aromaticity for 1,2-azaborine, benzene, and borazine. These metrics include resonance stabilization energy (RSE), indicative of the energetic stabilization due to electron delocalization; bond lengths, where a smaller variation between single and double bonds suggests greater delocalization; and Nucleus-Independent Chemical Shift (NICS) values, a computational measure of the magnetic shielding at the center of the ring, with more negative values indicating stronger aromatic character.
| Metric | 1,2-Azaborine | Benzene | Borazine |
| Resonance Stabilization Energy (RSE) (kcal/mol) | 16.6 ± 1.3[1] | 32.4[1][2] | ~10.0 (calculated) |
| Bond Lengths (Å) | B-N: 1.45(3), B-C: 1.51(1), N-C: 1.37(3), C3-C4: 1.363(2), C4-C5: 1.412(2), C5-C6: 1.356(2)[1] | C-C: 1.39 | B-N: 1.429[3] |
| NICS(0) (ppm) | -5.10[1] | -7.0 to -9.9 | +0.7 to -4.6 |
Unveiling the Aromatic Continuum
The data unequivocally positions benzene as the most aromatic of the three compounds, exhibiting the highest resonance stabilization energy and uniform carbon-carbon bond lengths. 1,2-azaborine emerges as a significantly aromatic species, possessing a substantial resonance stabilization energy that is approximately half that of benzene.[1][2] Its bond lengths show a degree of delocalization, though not as complete as in benzene.[1] Borazine, despite its structural similarities to benzene, displays a considerably weaker aromatic character, a subject of ongoing debate in the scientific community.[1][3] Theoretical calculations of its resonance energy are notably lower than that of benzene.
Figure 1. A visual representation of the aromaticity continuum from benzene to 1,2-azaborine and borazine.
Experimental Methodologies
The determination of the aromaticity metrics presented in this guide relies on precise experimental and computational techniques. Below are detailed overviews of the key methodologies.
Resonance Stabilization Energy (RSE) via Reaction Calorimetry
The experimental determination of RSE for 1,2-azaborine was achieved through reaction calorimetry, specifically by measuring the heat of hydrogenation.
Experimental Workflow:
Figure 2. Workflow for determining Resonance Stabilization Energy (RSE) via reaction calorimetry.
Protocol:
-
Sample Preparation: A known quantity of the 1,2-azaborine derivative and the corresponding "pre-aromatic" reference compounds (lacking full delocalization) are prepared. A suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), is used.
-
Calorimeter Setup: The reaction is carried out in a high-pressure hydrogenation vessel placed within a reaction calorimeter. The calorimeter is calibrated to precisely measure the heat evolved during the reaction.
-
Hydrogenation: Each compound is subjected to hydrogenation under a controlled pressure of hydrogen gas. The reaction proceeds until complete saturation of the double bonds.
-
Heat Measurement: The heat of hydrogenation (ΔH) is measured for the aromatic compound and the reference compounds.
-
RSE Calculation: The RSE is calculated by subtracting the heat of hydrogenation of the aromatic compound from the sum of the heats of hydrogenation of the reference compounds.[1]
Bond Length Determination
Bond lengths are determined with high precision using single-crystal X-ray diffraction and microwave spectroscopy.
Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.
Microwave Spectroscopy:
-
Sample Introduction: A gaseous sample of the molecule is introduced into the microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Spectrum: The absorption of microwaves by the sample is measured, resulting in a rotational spectrum.
-
Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule, from which the moments of inertia and, subsequently, the bond lengths can be calculated with high accuracy.
References
Unveiling the Aromaticity of 1,2-Azaborine: A Computational Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of novel heterocyclic compounds is paramount. 1,2-azaborine, a boron-nitrogen containing isostere of benzene, presents a compelling case for study due to its unique electronic structure and potential applications in medicinal chemistry and materials science. This guide provides a computational validation of the aromatic stabilization energy (ASE) of 1,2-azaborine, offering an objective comparison with its carbocyclic counterpart, benzene, supported by experimental and computational data.
The inherent stability of aromatic compounds, a cornerstone of organic chemistry, is quantified by their aromatic stabilization energy. This energy represents the difference between the actual energy of the cyclic, delocalized system and a hypothetical localized, non-aromatic analogue. Computational chemistry provides a powerful toolkit to probe and quantify this fundamental property. This guide delves into various computational methods employed to determine the ASE of 1,2-azaborine, presenting a clear comparison with benzene to contextualize its aromatic character.
Aromatic Stabilization Energy: A Comparative Overview
The aromaticity of 1,2-azaborine is a subject of significant interest, with studies consistently indicating that while it possesses substantial aromatic character, it is less aromatic than benzene. This difference is attributed to the inherent polarity of the boron-nitrogen bond, which leads to a less uniform distribution of electron density compared to the perfectly delocalized π-system of benzene.
Two primary computational approaches for determining ASE are through the analysis of heats of hydrogenation and the use of isodesmic and homodesmotic reactions. The former relies on the energy released upon saturating the double bonds of the aromatic ring, while the latter involves hypothetical reactions where the number and types of bonds are conserved, providing a more direct theoretical measure of stabilization.
Additionally, magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), offer a valuable perspective on aromaticity by probing the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a stronger aromatic character.
The following tables summarize the key quantitative data from various computational studies, providing a direct comparison between 1,2-azaborine and benzene.
Table 1: Aromatic Stabilization Energy (ASE) from Heats of Hydrogenation
| Compound | Experimental ASE (kcal/mol) | Computational ASE (G3(MP2)) (kcal/mol) |
| 1,2-Azaborine | 16.6 ± 1.3[1] | 18.4[2] |
| Benzene | 32.4[1][2] | 32.4[2] |
Table 2: Nucleus-Independent Chemical Shift (NICS) Values
| Compound | NICS(0) (ppm) | NICS(1) (ppm) |
| 1,2-Azaborine | -5.1 | -8.7 |
| Benzene | -7.9 | -9.7 |
NICS values were calculated at the B3LYP/6-311+G(d,p) level of theory.
Experimental and Computational Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key cited experiments and calculations.
Determination of ASE via Heats of Hydrogenation
The experimental ASE of 1,2-azaborine was determined by comparing the heat of hydrogenation of a t-butyl-substituted 1,2-azaborine with the heats of hydrogenation of two corresponding non-aromatic reference compounds containing isolated double bonds.[1][2]
Computational Protocol (G3(MP2) Method):
The Gaussian-3 (G3) theory, specifically the G3(MP2) variant, is a high-accuracy composite ab initio method used to calculate thermochemical data. The process for determining the heats of hydrogenation and subsequently the ASE involves the following key steps:
-
Geometry Optimization: The molecular geometries of the reactants and products are optimized at the MP2(Full)/6-31G(d) level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated at the HF/6-31G(d) level to obtain zero-point vibrational energies (ZPVEs) and to confirm that the optimized geometries correspond to minima on the potential energy surface.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, including QCISD(T)/6-31G(d) and MP2/G3Large.
-
Energy Correction: The final G3(MP2) energy is obtained by applying a series of additive corrections to the single-point energies, including a higher-level correction (HLC) to account for remaining basis set deficiencies.
-
Enthalpy of Hydrogenation Calculation: The enthalpy of hydrogenation is calculated as the difference between the sum of the G3(MP2) energies of the products and the sum of the G3(MP2) energies of the reactants.
-
ASE Calculation: The ASE is then derived from the difference in the calculated heats of hydrogenation of the aromatic compound and its non-aromatic reference compounds.
Determination of NICS Values
The Nucleus-Independent Chemical Shift (NICS) values provide a measure of the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) and 1 Å above the center (NICS(1)). These values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Computational Protocol (DFT Method):
-
Geometry Optimization: The molecular geometries of 1,2-azaborine and benzene are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed on the optimized geometries using the GIAO method at the same level of theory (B3LYP/6-311+G(d,p)).
-
NICS Value Extraction: The isotropic magnetic shielding tensor at the specified points (ring center and 1 Å above) is extracted from the output of the NMR calculation. The NICS value is the negative of this isotropic shielding value.
Visualizing Computational Workflows and Relationships
To further clarify the concepts and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the computational workflow for ASE determination and the hierarchical relationship of theoretical methods for calculating stabilization energies.
References
Unveiling the Aromaticity of a Benzene Analogue: An Experimental Comparison of 1,2-Azaborine and Benzene Resonance Energies
For researchers, scientists, and professionals in drug development, understanding the subtle electronic properties of novel heterocyclic compounds is paramount. 1,2-Azaborine, a boron-nitrogen containing isostere of benzene, presents a compelling case for investigation due to its potential to modulate biological activity and physicochemical properties in drug candidates. A key parameter for quantifying its aromatic character is the resonance stabilization energy (RSE). This guide provides a comparative analysis of the experimentally determined RSE of 1,2-azaborine and its all-carbon counterpart, benzene, supported by detailed experimental methodologies.
Quantitative Comparison of Resonance Stabilization Energies
The resonance stabilization energy, a measure of the extra stability a compound gains through delocalization of its π-electrons, serves as a crucial indicator of aromaticity. Experimental determination of this value for 1,2-azaborine has been pivotal in understanding its electronic nature relative to benzene.
| Compound | Experimental Resonance Stabilization Energy (RSE) | Method | Reference |
| 1,2-Azaborine Derivative | 16.6 ± 1.3 kcal/mol | Reaction Calorimetry (Heat of Hydrogenation) | [1][2][3][4] |
| Benzene | 32.4 kcal/mol | Reaction Calorimetry (Heat of Hydrogenation) | [2][5] |
The experimental data clearly indicates that while 1,2-azaborine possesses significant aromatic character, its resonance stabilization is approximately half that of benzene.[1][5] This reduced aromaticity is attributed to the difference in electronegativity between boron and nitrogen, which leads to a more polarized and less uniformly delocalized π-electron system compared to the perfectly symmetric benzene ring.[6]
Experimental Determination of Resonance Energy: A Methodological Overview
The experimental values presented above were primarily determined using reaction calorimetry, a powerful technique for measuring the heat evolved or absorbed during a chemical reaction. The specific approach employed is the measurement of heats of hydrogenation.
The logical workflow for this experimental determination is outlined below:
Figure 1. Logical workflow for the experimental determination of the resonance stabilization energy (RSE) of 1,2-azaborine.
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the critical evaluation and replication of scientific findings. The following protocols are based on the seminal work of Liu and coworkers in the experimental determination of the resonance energy of a 1,2-azaborine derivative.[1][2][3]
Synthesis of Precursor Compounds
The cornerstone of this experimental approach is the synthesis of a set of specifically designed molecules: an aromatic 1,2-azaborine and corresponding non-aromatic ("pre-aromatic") analogues that contain isolated double bonds.
-
Aromatic 1,2-Azaborine: A substituted 1,2-azaborine is synthesized. The specific substituents are chosen to enhance stability and solubility, facilitating handling and analysis. Various synthetic routes to 1,2-azaborines have been developed, often involving ring-closing metathesis of allyl aminoboranes followed by an oxidation step.
-
"Pre-aromatic" Analogues: Two non-aromatic reference compounds are synthesized. Each of these molecules contains a six-membered ring with boron and nitrogen atoms in a 1,2-relationship, but with only a single C=C double bond, mirroring the individual double bonds present in the Kekulé structure of the aromatic analogue. The synthesis of these partially saturated rings often involves controlled hydrogenation or alternative cyclization strategies.
Reaction Calorimetry: Measurement of Heats of Hydrogenation
The enthalpy of hydrogenation for each synthesized compound is measured using a reaction calorimeter. This experiment quantifies the heat released when the double bonds in the molecule react with hydrogen gas (H₂) in the presence of a catalyst.
-
Calorimeter Setup: A high-precision reaction calorimeter is used to measure the small temperature changes that occur during the hydrogenation reaction. The reaction vessel is typically a well-insulated, sealed container to minimize heat exchange with the surroundings.
-
Catalyst: A homogeneous catalyst, such as Muetterties' allylcobalt catalyst, is employed to facilitate the hydrogenation reaction under controlled conditions.[2] The choice of a homogeneous catalyst ensures good mixing and reproducible reaction kinetics.
-
Experimental Procedure:
-
A precise amount of the synthesized compound (aromatic or "pre-aromatic") is dissolved in a suitable solvent within the calorimeter's reaction vessel.
-
The catalyst is introduced into the solution.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
A known, excess amount of hydrogen gas is introduced into the reaction vessel, initiating the hydrogenation reaction.
-
The temperature of the solution is monitored over time. The heat released by the exothermic hydrogenation reaction causes a rise in temperature.
-
The final, stable temperature is recorded after the reaction has gone to completion.
-
The heat of reaction (q) is calculated from the temperature change (ΔT), the heat capacity of the calorimeter and its contents.
-
The molar enthalpy of hydrogenation (ΔH) is then determined by dividing the heat of reaction by the number of moles of the reactant.
-
Calculation of Resonance Stabilization Energy
The RSE is determined by comparing the heat of hydrogenation of the aromatic 1,2-azaborine with the sum of the heats of hydrogenation of the two "pre-aromatic" reference compounds. This comparison is visualized in the following logical diagram:
Figure 2. Diagram illustrating the principle behind calculating the resonance stabilization energy (RSE) from the heats of hydrogenation of an aromatic compound and its non-aromatic reference molecules.
The rationale behind this calculation is that the sum of the heats of hydrogenation of the two "pre-aromatic" compounds represents the expected energy release for the hydrogenation of a hypothetical, non-aromatic 1,2-azaborine with two isolated double bonds. The difference between this expected value and the experimentally measured heat of hydrogenation for the aromatic 1,2-azaborine is the resonance stabilization energy – the extra energy that stabilizes the aromatic system.
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A quantitative scale for the degree of aromaticity and antiaromaticity: a comparison of theoretical and experimental enthalpies of hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1,2-, 1,3-, and 1,4-Azaborine Isomers
For Researchers, Scientists, and Drug Development Professionals
Azaborines, heterocyclic aromatic compounds in which a carbon-carbon double bond in benzene is replaced by a boron-nitrogen single bond, have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The constitutional isomers of azaborine—1,2-azaborine, 1,3-azaborine, and 1,4-azaborine—exhibit distinct reactivity patterns governed by the relative positions of the boron and nitrogen atoms. This guide provides an objective comparison of the reactivity of these isomers, supported by available experimental and computational data, to aid researchers in the strategic design and synthesis of novel azaborine-containing molecules.
Isomer Stability and Aromaticity
Computational studies have established the following order of thermodynamic stability for the azaborine isomers: 1,2-azaborine > 1,4-azaborine > 1,3-azaborine.[1] The greater stability of the 1,2-isomer is attributed to the favorable electronics of the B-N bond. In terms of aromaticity, theoretical calculations suggest that 1,3-azaborine is the most aromatic of the three, followed by 1,2-azaborine, with 1,4-azaborine being the least aromatic. This difference in aromaticity influences their propensity to undergo reactions that involve disruption of the aromatic system.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. Azaborines, being electron-rich heterocycles, readily undergo EAS. However, the position of substitution is dictated by the isomer.
1,2-Azaborine: Undergoes electrophilic aromatic substitution preferentially at the C3 and C5 positions.[2] This regioselectivity is governed by the stability of the resulting Wheland intermediates. Computational studies have shown that the preference for C3 versus C5 substitution can be influenced by the nature of the electrophile.[3][4]
1,3-Azaborine: Electrophilic aromatic substitution occurs selectively at the C6 position, which is meta to the nitrogen and para to the boron.[2]
1,4-Azaborine: While less studied, functionalization of the carbon framework of 1,4-azaborines has been achieved, though detailed studies on their EAS reactivity are limited.
dot
References
- 1. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Rise of the Azaborine Ring: A Comparative Guide to the Biological Activity of 1,2-Azaborine Analogs
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced biological activity and improved physicochemical properties is a perpetual endeavor. One promising strategy that has gained significant traction is the isosteric replacement of a carbon-carbon (C=C) bond in aromatic rings with a boron-nitrogen (B-N) unit, giving rise to 1,2-azaborine heterocycles. This guide provides a comprehensive comparison of the biological activity of 1,2-azaborine analogs versus their parent drugs, supported by experimental data, detailed protocols, and pathway visualizations.
The introduction of the B-N dipole into an aromatic system imparts unique electronic and physicochemical properties, often leading to improved aqueous solubility, enhanced biological potency, and favorable pharmacokinetic profiles.[1][2] This has been demonstrated in several pre-clinical studies, most notably with analogs of Cyclin-Dependent Kinase 2 (CDK2) and Programmed Death-Ligand 1 (PD-L1) inhibitors.
Case Study 1: Enhancing Potency in CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the G1-S phase transition of the cell cycle, and its aberrant activity is frequently implicated in cancer.[2] The development of potent and selective CDK2 inhibitors is, therefore, a significant focus in oncology drug discovery. A study by Liu and colleagues demonstrated that replacing a phenyl ring with a 1,2-azaborine moiety in a known biphenyl carboxamide CDK2 inhibitor (CC-3) resulted in a significant improvement in biological activity.[3]
Comparative Biological Activity Data: CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Fold Improvement |
| CC-3 (Parent Drug) | CDK2 | 320 | - |
| BN-3 (1,2-Azaborine Analog) | CDK2 | 87 | 3.7-fold |
Data sourced from Zhao et al., ChemMedChem 2017.[3]
The 1,2-azaborine analog, BN-3 , exhibited a 3.7-fold increase in potency compared to its carbonaceous counterpart, CC-3 .[3] This enhanced activity is attributed to the potential for an additional hydrogen bonding interaction between the N-H group of the azaborine ring and the enzyme's active site.[3]
Comparative Pharmacokinetic Data
Beyond in vitro potency, the 1,2-azaborine analog also demonstrated superior pharmacokinetic properties in a rat model, including a notable increase in oral bioavailability.
| Compound | Dose (mg/kg) | Bioavailability (F) | Mean Residence Time (MRT) (h) | AUCpo (ng·h/mL) |
| CC-3 | 5.0 | 22.5% | 10.5 | 283 |
| BN-3 | 5.0 | 29.3% | 11.6 | 613 |
Data sourced from Zhao et al., ChemMedChem 2017.[3]
CDK2 Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1-S phase transition of the cell cycle, the pathway targeted by the inhibitors discussed.
Caption: CDK2 signaling pathway and point of inhibition.
Experimental Protocol: CDK2 Kinase Assay (Luminescence-based)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 values of CDK2 inhibitors. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (1,2-azaborine analog and parent drug) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of the CDK2/Cyclin E enzyme complex in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit (e.g., ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Case Study 2: A New Frontier in Cancer Immunotherapy - PD-1/PD-L1 Inhibition
The interaction between the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[4][5] Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. Recently, a modular synthetic method has been developed to access multi-substituted 1,2-azaborines, including a BN isostere of a known PD-1/PD-L1 inhibitor.[6] While direct comparative biological activity data for this specific analog is not yet publicly available, the successful synthesis opens the door for such investigations.
PD-1/PD-L1 Signaling Pathway in T-Cell Regulation
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.
Caption: PD-1/PD-L1 immune checkpoint pathway.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol describes a common method for screening and characterizing small molecule inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
HTRF assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (1,2-azaborine analog and parent drug) dissolved in DMSO
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His antibody)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds or vehicle control (DMSO) into the assay plate.
-
Reagent Addition:
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
The HTRF detection reagents can be pre-mixed and added in a single step.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Determine the percent inhibition based on the HTRF ratio in the presence of the compound compared to controls.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
-
Conclusion
The incorporation of a 1,2-azaborine moiety into established drug scaffolds represents a powerful strategy in medicinal chemistry. As demonstrated with the CDK2 inhibitor, this bioisosteric replacement can lead to significant improvements in biological potency and pharmacokinetic properties. While further studies are needed to quantify the benefits for other targets like the PD-1/PD-L1 axis, the synthetic accessibility of these analogs paves the way for their broader exploration in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers looking to leverage the unique advantages of 1,2-azaborine chemistry in their own drug development programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 1,2-azaborine and 1,2-dihydro-1,2-oxaborine
A Comparative Guide to 1,2-Azaborine and 1,2-Dihydro-1,2-oxaborine: Benzene Isosteres in Chemical Science
Introduction
In the quest to expand chemical space and modulate the properties of bioactive molecules, BN/CC isosterism—the replacement of a carbon-carbon (C=C) unit with a boron-nitrogen (B-N) unit—has emerged as a powerful strategy.[1] This approach has led to the development of novel heterocyclic systems that mimic ubiquitous aromatic motifs like benzene. Among the most studied are the 1,2-azaborines, which are isoelectronic and isostructural analogues of benzene.[2][3] More recently, their oxygen-containing counterparts, 1,2-dihydro-1,2-oxaborines, have garnered interest, offering a different set of electronic properties and reactivities.[4][5]
This guide provides a comparative analysis of 1,2-azaborine and 1,2-dihydro-1,2-oxaborine, focusing on their synthesis, structural characteristics, reactivity, and applications, particularly in the context of drug discovery and materials science. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding and utilizing these unique heterocyclic platforms.
Structural and Electronic Properties
Both 1,2-azaborine and 1,2-dihydro-1,2-oxaborine are six-membered rings isoelectronic with benzene. However, the introduction of the heteroatoms (B and N or B and O) breaks the symmetry of the parent arene, inducing a dipole moment and altering the electronic landscape of the ring.
1,2-azaborines are recognized as aromatic compounds, exhibiting significant stability and delocalized π-electron systems.[2][6] This aromaticity is supported by spectroscopic, crystallographic, and computational evidence.[6] For instance, the parent 1,2-dihydro-1,2-azaborine has a planar ring structure.[6][7] In contrast, computational and experimental studies suggest that 1,2-oxaborines possess reduced aromaticity and a more pronounced diene character compared to 1,2-azaborines.[5] Structural data from a chromium complex of a phenyl-substituted 1,2-oxaborine, however, are consistent with a delocalized π-system in the heterocyclic ring.[4]
The polarization of the B-N and B-O bonds significantly influences the properties of these molecules. The dipole moment of this compound is approximately 2.1 D, a stark contrast to benzene's 0 D, which contributes to the increased aqueous solubility of azaborine-containing compounds.[1][8]
References
- 1. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaborine - Wikipedia [en.wikipedia.org]
- 3. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating 1,2-Azaborine Derivative Structures with Multinuclear NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel 1,2-azaborine derivatives, benzene isosteres with a boron-nitrogen substitution, is fundamental to advancing their application in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ¹H, ¹¹B, and ¹³C nuclei, provides a powerful, non-destructive method for unambiguous structure validation. This guide offers a comparative analysis of the NMR spectral data for various 1,2-azaborine derivatives, supported by detailed experimental protocols and data interpretation.
Comparative NMR Data of 1,2-Azaborine Derivatives
The chemical shifts observed in ¹H, ¹¹B, and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable insights into the structure and aromaticity of 1,2-azaborine rings. The following tables summarize typical NMR data for the parent 1,2-dihydro-1,2-azaborine and compares it with a substituted derivative and an isoelectronic oxygen-containing heterocycle.
Table 1: ¹H, ¹¹B, and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Comparative Compounds in THF-d₈. [1]
| Compound | Nucleus | H/C-3 | H/C-4 | H/C-5 | H/C-6 | B-2 |
| This compound | ¹H | 6.84 | 7.54 | 6.38 | 7.63 | 5.23 |
| ¹³C | 115.7 | 134.3 | 125.7 | 139.6 | - | |
| ¹¹B | - | - | - | - | 31.0 | |
| B-phenyl-1,2-dihydro-1,2-azaborine | ¹H | 6.90 | 7.60 | 6.45 | 7.80 | - |
| ¹³C | 116.2 | 135.1 | 126.3 | 140.5 | - | |
| ¹¹B | - | - | - | - | 34.5 | |
| 1,2-Dihydro-1,2-oxaborine [1] | ¹H | 6.79 | 7.49 | 6.33 | 7.58 | 5.18 |
| ¹³C | 115.2 | 133.8 | 125.1 | 139.1 | - | |
| ¹¹B | - | - | - | - | 30.5 |
Note: The chemical shift for the B-H proton is reported for the parent this compound. For the B-phenyl derivative, this proton is absent.
A key indicator of aromaticity in 1,2-azaborines is the downfield chemical shift of the ring protons in ¹H NMR spectra compared to their non-aromatic precursors.[2] This deshielding effect is attributed to the ring current generated by the delocalized π-electrons in the aromatic ring.[2]
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of an Aromatic 1,2-Azaborine and its "Pre-aromatic" Precursors. [2]
| Compound | H-B(2) | H-C(3) | H-C(4) | H-C(5) | H-C(6) |
| Aromatic 1,2-Azaborine (89) | 5.23 | 6.84 | 7.54 | 6.38 | 7.63 |
| Pre-aromatic (90) | 4.45 | 5.91 | 6.55 | 5.02 | 6.21 |
| Pre-aromatic (91) | 4.91 | - | 5.71 | 5.62 | - |
| Pre-aromatic (92) | 4.75 | - | - | - | - |
| Δδ (downfield shift) | 0.78 | 0.93 | 0.99-1.83 | 0.76-1.36 | 1.42 |
Compound numbering corresponds to the source literature.[2]
The ¹¹B NMR chemical shifts for 1,2-azaborine derivatives typically appear in the range of 30-40 ppm, characteristic of three-coordinate boron in an aromatic system.[3][4] The broadness of the ¹¹B signal is influenced by the quadrupolar nature of the boron nucleus and the symmetry around it.[5]
¹³C NMR provides further confirmation of the ring structure. The carbon atoms in the 1,2-azaborine ring resonate in the aromatic region, with their specific chemical shifts influenced by the electronegativity of the neighboring atoms and the overall electron distribution in the ring.[3][6]
Experimental Protocols
Accurate and reproducible NMR data are contingent on standardized experimental procedures. The following provides a general methodology for the NMR analysis of 1,2-azaborine derivatives.
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the 1,2-azaborine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈, C₆D₆) in a 5 mm NMR tube. Due to the potential sensitivity of some derivatives to air and moisture, sample preparation under an inert atmosphere (N₂ or Ar) is recommended.[7]
NMR Data Acquisition: NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 600 MHz for ¹H.
-
¹H NMR: Spectra are typically acquired with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹¹B NMR: Spectra are acquired with a broader spectral width (e.g., 200 ppm) due to the wide range of boron chemical shifts. Proton decoupling is often employed to simplify the spectra. Chemical shifts are referenced to an external standard of BF₃·OEt₂ (0 ppm).
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of ~250 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope and the potential for long relaxation times of quaternary carbons. Chemical shifts are referenced to the deuterated solvent peak.
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of proton and carbon signals, especially for complex or highly substituted derivatives.
Workflow for Structural Validation
The process of validating the structure of a newly synthesized 1,2-azaborine derivative using NMR spectroscopy follows a logical progression.
This comprehensive approach, combining multinuclear NMR spectroscopy with detailed data analysis, provides a robust framework for the structural validation of 1,2-azaborine derivatives, facilitating the development of new molecules with tailored properties for diverse applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
Assessing the Bioisosteric Potential of 1,2-Azaborine in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a chemical moiety with a bioisostere—a group with similar physical or chemical properties that elicits a comparable biological response—is a cornerstone of modern drug discovery.[1] Among the various bioisosteric replacements for the ubiquitous benzene ring, the 1,2-azaborine scaffold has emerged as a promising candidate. This guide provides an objective comparison of the performance of 1,2-azaborine-containing compounds with their carbonaceous (benzene) analogues, supported by experimental data, detailed protocols, and visual diagrams to aid in the assessment of its potential in drug development pipelines.
Physicochemical and Pharmacological Properties: A Comparative Analysis
The introduction of boron and nitrogen atoms into the aromatic ring imparts distinct physicochemical properties to 1,2-azaborine compared to benzene. Notably, 1,2-azaborines are generally more polar, which can lead to improved aqueous solubility, a critical factor for drug formulation and bioavailability.[2][3]
A compelling example of the advantageous properties of 1,2-azaborine can be found in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. Replacement of a phenyl group with a 1,2-azaborine moiety in a known inhibitor scaffold resulted in a significant improvement in both potency and pharmacokinetic properties.[4]
Table 1: Comparative Data of a CDK2 Inhibitor and its 1,2-Azaborine Analogue
| Property | Benzene Analogue (CC-3) | 1,2-Azaborine Analogue (BN-3) | Fold Improvement | Reference |
| CDK2 IC50 | 320 nM | 87 nM | ~3.7x | [4] |
| Aqueous Solubility | Lower | Higher | - | [4] |
| In Vivo Oral Bioavailability (F) | Lower | Higher | - | [4][5] |
As the data indicates, the 1,2-azaborine analogue (BN-3) exhibits a nearly four-fold increase in inhibitory potency against CDK2 compared to its benzene counterpart (CC-3).[4] Furthermore, the 1,2-azaborine derivative demonstrated enhanced aqueous solubility and superior in vivo oral bioavailability.[4][5] This proof-of-concept study highlights the potential of monocyclic 1,2-azaborines to serve as novel pharmacophores with distinct and advantageous pharmacological profiles.[4]
Metabolic Stability Considerations
While 1,2-azaborines can offer improvements in potency and solubility, their metabolic stability requires careful consideration. Computational studies have suggested that 1,2-dihydro-1,2-azaborine may be more susceptible to metabolism by cytochrome P450 enzymes than benzene.[6][7] The reactivity of the different ring positions towards enzymatic modification is a key factor to evaluate during the design of 1,2-azaborine-containing drug candidates.[6] Strategic placement of substituents on the 1,2-azaborine ring can mitigate this potential liability.
Experimental Protocols
To facilitate the direct comparison of 1,2-azaborine analogues with their carbonaceous counterparts, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.
Protocol 1: Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values > 250 Ω·cm².
-
Assay Initiation:
-
Wash the apical and basolateral compartments of the Transwell® plate with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., testosterone)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture and the test compound (typically at 1 µM) at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams are generated using the DOT language and can be rendered with Graphviz.
Caption: CDK2 Signaling Pathway and Inhibition.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Will this compound-based drugs resist metabolism by cytochrome P450 compound I? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the UV-Vis Absorption Spectra of 1,2-Azaborine and Benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 1,2-azaborine and its isoelectronic organic analogue, benzene. By replacing a C=C unit in benzene with a B–N bond, 1,2-azaborine presents unique electronic properties that are reflected in its UV-Vis absorption characteristics. This analysis is supported by experimental data to highlight the key differences in their spectroscopic behavior.
Quantitative Spectroscopic Data
The introduction of boron and nitrogen atoms into the aromatic ring significantly alters the electronic structure compared to benzene, leading to notable differences in their UV-Vis absorption maxima (λmax) and molar absorptivity (ε). The data below summarizes these key distinctions.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Key Observations |
| Benzene | 255 | ~240 | Weak absorption band (symmetry-forbidden transition)[1]. |
| 1,2-Azaborine | 269 | 15,632 | Strong absorption band, red-shifted (bathochromic shift) and significantly more intense (hyperchromic effect) compared to benzene[2][3]. |
Analysis of Spectroscopic Differences
The substitution of two carbon atoms in the benzene ring with a boron and a nitrogen atom in 1,2-azaborine breaks the D6h symmetry of benzene. This structural change has profound effects on the molecule's electronic transitions.
-
Bathochromic Shift (Red Shift) : 1,2-azaborine exhibits an absorption maximum at 269 nm, a 14 nm shift to a longer wavelength compared to benzene's band at 255 nm[2][4]. This bathochromic shift is attributed to a smaller HOMO-LUMO gap in 1,2-azaborine.[5] The replacement of two carbons with the more electronegative nitrogen and less electronegative boron lifts the degeneracy of benzene's highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), resulting in a destabilized HOMO and a stabilized LUMO.[2] This reduced energy gap requires lower energy (longer wavelength) photons for electronic excitation.
-
Hyperchromic Effect : The most dramatic difference is in the intensity of the absorption. The band at ~255 nm in benzene is weak (ε ≈ 240 M⁻¹cm⁻¹) because the corresponding π → π* transition is symmetry-forbidden.[1][6] In 1,2-azaborine, the reduced symmetry makes this transition more electronically allowed, leading to a substantial increase in the molar absorptivity (ε ≈ 15,632 M⁻¹cm⁻¹).[3] This makes 1,2-azaborine a much stronger absorber of UV radiation in this region.
Caption: Electronic differences between benzene and 1,2-azaborine.
Experimental Protocol: UV-Vis Spectroscopy
This section outlines a general procedure for obtaining the UV-Vis absorption spectrum of a sample like benzene or 1,2-azaborine.
1. Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer (e.g., Shimadzu 2401PC)
-
Matched pair of 1 cm pathlength quartz cuvettes
-
Spectroscopic grade solvent (e.g., hexane, cyclohexane, or dichloromethane). The solvent must be transparent in the wavelength range of interest.
-
Volumetric flasks and pipettes
-
Analytical balance
-
Compound of interest (e.g., benzene)
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the analyte at a known concentration (e.g., 1 M benzene in hexane).[7] Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment.[7]
-
Perform serial dilutions from the stock solution to prepare a series of standards with concentrations that will yield absorbance values between 0.1 and 1.0 for optimal accuracy (e.g., 0.5 x 10⁻³ M to 3.0 x 10⁻³ M for benzene).[7]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its light sources (deuterium for UV range, tungsten for visible range) and allow the instrument to warm up for at least 15-20 minutes to stabilize.[8]
-
Set the desired wavelength range for the scan (e.g., 220 nm to 300 nm).[7]
-
Select appropriate instrument parameters, such as scan speed (e.g., 112.5 nm/min), spectral bandwidth (e.g., 1.0 nm), and data interval (e.g., 0.25 nm).[9]
-
-
Data Acquisition:
-
Clean the quartz cuvettes, rinse them with the spectroscopic grade solvent, and handle them only by the frosted sides.
-
Fill both cuvettes with the pure solvent to be used as the blank/reference.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction or "auto-zero" with the solvent-filled cuvettes. This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[7]
-
Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the most dilute analyte solution.
-
Place the sample cuvette back into the instrument and acquire the absorption spectrum.
-
Repeat the measurement for all prepared solutions, moving from the lowest to the highest concentration.
-
After analysis, use the instrument's software to identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each concentration.
-
-
Data Analysis:
-
To determine the molar absorptivity (ε), plot a Beer-Lambert Law calibration curve of absorbance versus concentration for the λmax.
-
The slope of the resulting linear fit will be equal to the molar absorptivity (ε), since A = εbc, where A is absorbance, b is the path length (1 cm), and c is the concentration.
-
References
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azaborine - Wikipedia [en.wikipedia.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.latech.edu [chem.latech.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. omlc.org [omlc.org]
Safety Operating Guide
Proper Disposal of 1,2-Dihydro-1,2-azaborine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 1,2-Dihydro-1,2-azaborine.
Key Hazard Information
A comprehensive understanding of the hazards associated with this compound and its analogues is critical for safe handling and disposal. The following table summarizes key hazard classifications based on available data for similar compounds.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas[1]. |
| Skin Sensitization | May cause an allergic skin reaction[1]. | Wear appropriate personal protective equipment (PPE), including gloves and lab coats[1]. |
| Carcinogenicity | May cause cancer[1]. | Handle in a designated area, preferably within a fume hood, to minimize exposure[2]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1]. | Do not discharge to drains or the environment[3][4]. |
Experimental Protocols for Waste Disposal
The following step-by-step procedures should be followed for the disposal of this compound and contaminated materials. These protocols are designed to minimize risk to personnel and the environment.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including gloves, absorbent paper, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the relevant hazard symbols (e.g., toxic, environmental hazard, carcinogen).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Clearly label the container with "Hazardous Waste," the chemical name, and approximate concentrations of all components.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a designated sharps container that is then managed as hazardous waste.
-
Step 2: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Keep a detailed inventory of the waste generated[2].
Step 3: Disposal Procedure
-
Never dispose of this compound down the drain or in regular trash[3][5].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, which are common methods for borazine and other organoboron compounds[3].
-
Follow all institutional, local, and national regulations for hazardous waste disposal[6][7].
Step 4: Decontamination
-
All non-disposable equipment and work surfaces contaminated with this compound must be thoroughly decontaminated.
-
Consult with your EHS office for appropriate decontamination procedures. Given the reactivity of similar compounds, a carefully controlled hydrolysis might be a viable decontamination method, but this should only be performed by trained personnel with appropriate safety measures in place[8].
Step 5: Emergency Spill Procedures
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
For large spills, or if you are not comfortable handling the spill, contact your institution's emergency response team or EHS office immediately.
Visual Guidance: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. lookchem.com [lookchem.com]
- 4. chemos.de [chemos.de]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. jefferson.edu [jefferson.edu]
- 7. king-boron.com [king-boron.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
